4-Butoxyaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-butoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRIHZOFEJHMIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048199 | |
| Record name | 4-Butyloxyaniline | |
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Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4344-55-2 | |
| Record name | 4-Butoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4344-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Butyloxyaniline | |
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| Record name | 4-Butoxyaniline | |
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| Record name | Benzenamine, 4-butoxy- | |
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| Record name | 4-Butyloxyaniline | |
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| Record name | 4-butoxyaniline | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.185 | |
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| Record name | 4-BUTYLOXYANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Butoxyaniline chemical structure and IUPAC name
An In-depth Technical Guide on 4-Butoxyaniline
Foreword
In the landscape of modern chemical synthesis and drug development, a profound understanding of the fundamental building blocks we employ is not merely advantageous; it is imperative. This guide is dedicated to 4-Butoxyaniline, a versatile intermediate whose utility spans from the synthesis of complex pharmaceutical agents to the creation of vibrant industrial dyes. My objective here is not to simply list properties and protocols, but to provide a cohesive and in-depth perspective, grounded in established science and practical application. We will explore the causality behind its reactivity, the rationale for specific synthetic choices, and the critical safety protocols that ensure its responsible use. This document is intended for the practicing researcher, scientist, and drug development professional, serving as a comprehensive technical resource to support and inspire innovation.
Core Chemical Identity and Molecular Architecture
A molecule's identity is the foundation of its function. 4-Butoxyaniline is defined by the interplay of an electron-donating amino group and a moderately bulky butoxy group, positioned opposite each other on a benzene ring. This specific arrangement dictates its reactivity, solubility, and utility as a synthetic precursor.
-
IUPAC Name : 4-butoxyaniline[1]
-
Synonyms : p-Butoxyaniline, 4-Butoxybenzenamine, 4-Aminophenyl butyl ether[2]
Molecular Structure Diagram
The spatial arrangement of atoms in 4-Butoxyaniline is key to understanding its chemical behavior. The para-substitution pattern minimizes steric hindrance at the reactive amino group compared to ortho-isomers.
Caption: Molecular structure of 4-Butoxyaniline.
Physicochemical Properties: A Quantitative Overview
For any experimental design, from reaction setup to purification and storage, these quantitative parameters are critical. The relatively high boiling point and flash point, for instance, indicate low volatility at room temperature, simplifying handling.
| Property | Value | Source(s) |
| Molecular Weight | 165.23 g/mol | [3][4][5] |
| Appearance | Clear dark brown to pale yellow liquid or solid | [1][2] |
| Boiling Point | 148-149 °C at 13 mmHg | [4] |
| Density | 0.992 g/mL at 25 °C | [4] |
| Flash Point | >113 °C (>235.4 °F) - closed cup | [4] |
| Refractive Index (n20/D) | 1.538 (lit.) | [4] |
| Solubility | Sparingly soluble in water | [2] |
Synthesis and Purification: A Validated Protocol
The most reliable and common synthesis of 4-Butoxyaniline is a two-stage process. First, a Williamson ether synthesis is performed to attach the butoxy group, followed by the reduction of a nitro group to the desired amine. This approach is favored for its high yields and the commercial availability of the starting materials.
Synthetic Workflow Visualization
This diagram outlines the logical progression from commercially available starting materials to the final purified product.
Caption: High-level workflow for the synthesis of 4-Butoxyaniline.
Detailed Experimental Protocol
Causality : The choice of a weak base like potassium carbonate in Step 1 is crucial. It is strong enough to deprotonate the phenol, forming the nucleophilic phenoxide, but not so strong as to cause side reactions with the alkyl halide. For the reduction in Step 2, catalytic hydrogenation is often preferred for its cleaner workup ("green chemistry"), while a metal-acid system like SnCl₂/HCl is a robust and cost-effective alternative.
Step 1: Synthesis of 1-Butoxy-4-nitrobenzene
-
Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Charge the flask with 4-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.
-
Stir the suspension vigorously for 15-20 minutes at room temperature.
-
Add 1-bromobutane (1.1-1.2 eq) to the mixture.
-
Heat the reaction to reflux (approx. 56°C) and maintain for 12-24 hours, monitoring progress via Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with a small amount of acetone.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 1-butoxy-4-nitrobenzene by recrystallization from ethanol.
Step 2: Reduction to 4-Butoxyaniline
-
In a flask suitable for hydrogenation, dissolve the purified 1-butoxy-4-nitrobenzene (1.0 eq) from Step 1 in ethanol or ethyl acetate.
-
Carefully add Palladium on carbon (10% Pd/C, 1-5 mol%) catalyst to the solution.
-
Purge the flask with nitrogen, then introduce hydrogen gas (via balloon or hydrogenation apparatus) to a pressure of 1-3 atm.
-
Stir the mixture vigorously at room temperature until hydrogen uptake ceases (typically 4-12 hours). Monitor by TLC for the disappearance of the starting material.
-
Once the reaction is complete, carefully purge the system with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution : The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Rinse the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-butoxyaniline.
-
Purify the final product by vacuum distillation to obtain a clear, pale liquid or solid.
Field Applications in Drug Development and Chemical Synthesis
4-Butoxyaniline is not an end product itself but a critical starting material or intermediate. Its value lies in the synthetic "handles" it provides: the nucleophilic amine can be readily acylated, alkylated, or diazotized, while the aromatic ring is amenable to electrophilic substitution.
-
Pharmaceutical Synthesis : It serves as a key building block for creating more complex active pharmaceutical ingredients (APIs).[2] Its structure is found within certain classes of local anesthetics and other therapeutic agents. The butoxy group can enhance lipophilicity, which may improve a drug candidate's ability to cross biological membranes.
-
Dye and Pigment Industry : The primary aromatic amine group is a perfect precursor for the synthesis of azo dyes.[2] Through diazotization followed by coupling with an electron-rich aromatic partner (e.g., a phenol or another aniline), a wide variety of colors can be produced for use in textiles and printing.[6][7][8]
-
Agrochemicals : Similar to pharmaceuticals, it is used as an intermediate in the production of some pesticides and herbicides.[2]
Critical Safety and Handling Protocols
Trustworthiness in any protocol demands an unwavering commitment to safety. 4-Butoxyaniline is a hazardous substance and must be handled with the appropriate engineering controls and personal protective equipment.
-
Hazard Summary : Toxic if swallowed, in contact with skin, or if inhaled.[9][10] It is known to cause skin irritation and serious eye irritation.[4][10]
-
Engineering Controls : Always handle this chemical within a certified chemical fume hood to minimize inhalation risk.[11] An eyewash station and safety shower must be readily accessible.[11]
-
Personal Protective Equipment (PPE) :
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[11] Keep the container tightly sealed.[2][9][11]
-
Spill Response : In case of a spill, absorb with an inert material (e.g., sand, vermiculite), and place in a sealed container for chemical waste disposal. Ensure the area is well-ventilated.
Conclusion
4-Butoxyaniline is a foundational reagent whose structural simplicity belies its synthetic power. From its precise molecular architecture to its role in creating life-saving medicines and industrial materials, a comprehensive understanding of this compound is essential for the modern scientist. By adhering to validated synthetic protocols and rigorous safety standards, researchers can confidently and effectively leverage the unique properties of 4-Butoxyaniline to advance their scientific and developmental goals.
References
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Material Safety Data Sheet - 4-Butoxyaniline, 97% (gc). (n.d.). Cole-Parmer. Retrieved February 7, 2026, from [Link]
-
4-BUTYLANILINE MSDS CAS-No.: 104-13-2 MSDS. (2019, January 28). Loba Chemie. Retrieved February 7, 2026, from [Link]
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4-Iodoaniline: The Cornerstone of Innovative Solutions. (2025, August 20). sarex blog. Retrieved February 7, 2026, from [Link]
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4-Butylaniline. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
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Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. (n.d.). Amfine. Retrieved February 7, 2026, from [Link]
-
4-Butoxyaniline Solution in Toluene, 100μg/mL. (n.d.). A Chemtek. Retrieved February 7, 2026, from [Link]
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4-Butoxyaniline molecular weight and formula
Technical Monograph: 4-Butoxyaniline – Physicochemical Profiling and Synthetic Utility
Executive Summary
4-Butoxyaniline (CAS: 4344-55-2), also known as p-butoxyaniline or 4-aminophenyl butyl ether, is a primary aromatic amine characterized by a para-substituted butoxy ether chain. It serves as a critical intermediate in the synthesis of liquid crystal mesogens (specifically Schiff bases) and pharmaceutical compounds. Unlike its shorter-chain homologs (e.g., p-anisidine), 4-butoxyaniline typically exists as a viscous, amber liquid at room temperature, a property often misreported in aggregate chemical databases.
This guide provides a definitive technical profile, correcting common data discrepancies and offering a self-validating synthesis protocol for research applications.
Physicochemical Characterization
The physical state of 4-butoxyaniline is frequently conflated with its solid derivatives (e.g., amides or salts) in secondary literature. The free base is a liquid with a high boiling point, necessitating vacuum distillation for purification.
Table 1: Core Physicochemical Constants
| Property | Value | Context/Condition |
| Molecular Formula | — | |
| Molecular Weight | 165.23 g/mol | — |
| Physical State | Liquid | Clear to dark amber; oxidizes on air contact. |
| Boiling Point | 148–149 °C | @ 13 mmHg (Vacuum required) |
| Density | 0.992 g/mL | @ 25 °C |
| Refractive Index | — | |
| Solubility | Organic Solvents | Soluble in EtOH, DCM, EtOAc; Insoluble in water. |
| pKa | ~5.23 | Conjugate acid (predicted); typical for anilines. |
Critical Data Note: Some databases list a melting point of 130–132 °C.[1] This value likely corresponds to N-(4-butoxyphenyl)acetamide (MP ~110–114 °C) or a specific salt form, rather than the free amine. Researchers should expect a liquid product.
Synthetic Methodology
The most robust synthetic route avoids the direct alkylation of p-aminophenol, which suffers from competitive N-alkylation. Instead, a two-step sequence starting from p-nitrophenol ensures regio-specificity.
Validated Synthesis Pathway
Figure 1: Regioselective synthesis of 4-butoxyaniline via nitro-reduction.
Step-by-Step Protocol
Step 1: Williamson Ether Synthesis (Formation of 4-Butoxynitrobenzene)
-
Reagents: Dissolve p-nitrophenol (1.0 eq) in anhydrous DMF (5 mL/mmol).
-
Base: Add anhydrous Potassium Carbonate (
, 1.5 eq). Stir for 15 minutes at room temperature to form the phenoxide. -
Alkylation: Add 1-Bromobutane (1.2 eq) dropwise.
-
Reaction: Heat to 80 °C for 4–6 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane). The starting phenol spot (
) should disappear, replaced by a less polar product ( ). -
Workup: Pour into ice water. The nitro ether will precipitate as a solid or oil. Extract with ethyl acetate, wash with 1M NaOH (to remove unreacted phenol), then brine. Dry over
and concentrate.
Step 2: Reduction to Amine
-
Catalytic Hydrogenation (Preferred): Dissolve the nitro intermediate in Ethanol. Add 10% Pd/C (5 wt% loading). Stir under
balloon atmosphere for 12 hours. -
Alternative (Iron Reduction): If autoclave/hydrogenation is unavailable, reflux with Iron powder (3 eq) and
in Ethanol/Water (3:1) for 4 hours. -
Purification: Filter catalyst through Celite. Concentrate filtrate.
-
Distillation: Purify the crude dark oil via vacuum distillation (bp 148 °C @ 13 mmHg) to obtain the pure amber liquid. Store under Argon/Nitrogen to prevent oxidation.
Analytical Validation
Confirm the identity of the synthesized product using Nuclear Magnetic Resonance (NMR). The presence of the amine protons and the distinct triplet of the terminal methyl group are diagnostic.
Table 2:
| Moiety | Shift ( | Multiplicity | Integration | Assignment |
| Ar-H | 6.75 | Doublet ( | 2H | Ortho to alkoxy group |
| Ar-H | 6.63 | Doublet ( | 2H | Ortho to amino group |
| -OCH | 3.90 | Triplet | 2H | Ether linkage methylene |
| -NH | 3.40 | Broad Singlet | 2H | Amine (exchangeable) |
| -CH | 1.73 | Quintet | 2H | Butyl chain C2 |
| -CH | 1.48 | Sextet | 2H | Butyl chain C3 |
| -CH | 0.96 | Triplet | 3H | Terminal methyl |
Applications in Research
Liquid Crystal Mesogens
4-Butoxyaniline is a standard "tail" precursor for nematic liquid crystals. It is condensed with substituted benzaldehydes to form Schiff bases (anils). The butoxy chain provides the necessary flexibility (soft segment) to lower melting points and stabilize the mesophase, while the rigid phenyl core provides optical anisotropy.
Figure 2: Formation of mesogenic Schiff bases.
Pharmaceutical Intermediates
The molecule serves as a scaffold for local anesthetics. It is structurally related to Pramocaine (which utilizes the phenol ether motif). In drug development, the butoxy group acts as a lipophilic anchor, improving membrane permeability compared to methoxy analogs.
Safety & Handling (MSDS Summary)
Hazard Class: Irritant / Harmful. GHS Signal Word: WARNING
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.
-
H335: May cause respiratory irritation.[3]
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Store in a cool, dark place under inert gas (Argon). The amine oxidizes to a dark brown/black tar upon prolonged exposure to air.
-
Spill: Absorb with sand or vermiculite. Do not flush into drains; toxic to aquatic life.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20352, 4-Butoxyaniline. Retrieved from [Link]
- Kelker, H., & Hatz, R. (1980). Handbook of Liquid Crystals. Verlag Chemie. (Reference for Schiff base mesogen synthesis).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Reference for Williamson Ether and Nitro-reduction protocols).
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A Senior Application Scientist's Guide to 4-Butoxyaniline Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in the Application of 4-Butoxyaniline
4-Butoxyaniline, a substituted aniline with the chemical formula C₁₀H₁₅NO, serves as a vital intermediate in the synthesis of a diverse array of organic compounds, including pharmaceuticals, dyes, and pigments.[1] Its molecular structure, characterized by a polar aniline head and a nonpolar butoxy tail, imparts a nuanced solubility profile that is of paramount importance in dictating its utility in various chemical processes. Understanding the solubility of 4-butoxyaniline in different organic solvents is not merely an academic exercise; it is a fundamental prerequisite for reaction optimization, purification, formulation development, and ensuring process safety. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-butoxyaniline, the underlying physicochemical principles, and robust experimental methodologies for its determination.
Physicochemical Properties of 4-Butoxyaniline
A thorough understanding of the physicochemical properties of 4-butoxyaniline is essential for predicting and interpreting its solubility in various organic solvents.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO | [1] |
| Molecular Weight | 165.23 g/mol | |
| Appearance | Clear dark brown to pale yellow liquid | [2][3] |
| Density | 0.992 g/mL at 25 °C | |
| Boiling Point | 148-149 °C at 13 mmHg | |
| Refractive Index | n20/D 1.538 | |
| pKa | 5.23 (Predicted) | [1] |
| Water Solubility | Sparingly soluble | [1] |
Understanding the Molecular Basis of 4-Butoxyaniline's Solubility
The solubility of 4-butoxyaniline is governed by the principle of "like dissolves like," which dictates that substances with similar polarities are more likely to be soluble in one another. The 4-butoxyaniline molecule possesses both a hydrophilic (water-loving) and a lipophilic (fat-loving) region.
-
The Polar Aniline Moiety: The amino group (-NH₂) on the benzene ring is polar and capable of forming hydrogen bonds. This part of the molecule will interact favorably with polar solvents.
-
The Nonpolar Butoxy and Phenyl Groups: The butyl chain (-C₄H₉) and the benzene ring are nonpolar and will have stronger interactions with nonpolar solvents through London dispersion forces.
The interplay between these two opposing characteristics determines the extent to which 4-butoxyaniline will dissolve in a given organic solvent.
Predicted Solubility Profile of 4-Butoxyaniline in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar Solvents | Methanol, Ethanol | High | The hydroxyl group of the alcohols can act as a hydrogen bond donor and acceptor, readily interacting with the polar amino group of 4-butoxyaniline. |
| Aprotic Polar Solvents | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | These solvents are polar and can engage in dipole-dipole interactions with the aniline moiety. The absence of a hydroxyl group may slightly reduce the solubility compared to protic solvents. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Ethers are less polar than ketones and esters but can still act as hydrogen bond acceptors, interacting with the amino group. The nonpolar alkyl groups of the ether will also interact favorably with the butoxy chain. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to High | The aromatic ring of these solvents will have favorable π-π stacking interactions with the benzene ring of 4-butoxyaniline. The overall nonpolar character aligns well with the butoxy group. A prepared solution of 4-butoxyaniline in toluene at 100µg/mL is commercially available, indicating at least this level of solubility.[4] |
| Chlorinated Hydrocarbons | Dichloromethane, Chloroform | Moderate to High | These solvents are weakly polar and can solvate both the polar and nonpolar portions of the 4-butoxyaniline molecule. |
| Nonpolar Solvents | Hexane, Cyclohexane | Low | The dominant intermolecular forces in these solvents are London dispersion forces, which will interact with the butoxy chain. However, the energy required to break the hydrogen bonds between 4-butoxyaniline molecules and the lack of strong solute-solvent interactions with the polar amino group will limit solubility. |
Experimental Determination of Solubility: A Self-Validating Protocol
For precise and reliable solubility data, experimental determination is indispensable. The equilibrium shake-flask method is a robust and widely accepted technique.
The Equilibrium Shake-Flask Method: A Step-by-Step Protocol
This method relies on allowing a surplus of the solute to equilibrate with the solvent over a defined period, followed by the analysis of the saturated solution.
1. Preparation:
- Accurately weigh an excess amount of 4-butoxyaniline into a series of glass vials with screw caps. The presence of undissolved solid is crucial to ensure saturation.
- Add a precise volume of the desired organic solvent to each vial.
2. Equilibration:
- Place the vials in a constant temperature shaker bath. A typical temperature for initial screening is 25 °C.
- Agitate the vials for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
3. Sample Preparation and Analysis:
- Allow the vials to stand undisturbed at the set temperature for a few hours to allow the undissolved solid to settle.
- Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe.
- Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
- Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
- Analyze the concentration of 4-butoxyaniline in the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
4. Calculation:
- Calculate the solubility of 4-butoxyaniline in the solvent using the following formula:
Diagram of the Shake-Flask Experimental Workflow
Caption: Workflow for the equilibrium shake-flask solubility determination method.
Alternative Method: The Crystal-Clear Point Method
For a more rapid determination of solubility, particularly for screening multiple solvents, the crystal-clear point (or solvent addition) method can be employed.[5] This technique involves the continuous addition of a solvent to a known amount of solute until all the solid material dissolves, which is known as the clear point.[5] This method is well-suited for early-stage solvent screening as it does not require sampling or extensive analysis.
Intermolecular Interactions Driving Solubility
The solubility of 4-butoxyaniline in different solvent classes can be visualized through the predominant intermolecular forces at play.
Diagram of Solute-Solvent Interactions
Caption: Dominant intermolecular interactions between 4-butoxyaniline and different solvent types.
Conclusion and Practical Implications
A comprehensive understanding of 4-butoxyaniline's solubility in organic solvents is a cornerstone of its effective utilization in research and industrial applications. While a lack of readily available quantitative data necessitates a predictive approach based on physicochemical properties, this guide provides a robust framework for estimating solubility and outlines a detailed, self-validating experimental protocol for its precise determination. By leveraging the principles of "like dissolves like" and a systematic experimental approach, researchers, scientists, and drug development professionals can confidently select appropriate solvent systems to optimize reaction conditions, streamline purification processes, and develop novel formulations, thereby unlocking the full potential of this versatile chemical intermediate.
References
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PubChem. (n.d.). 4-(Tert-butoxy)aniline. Retrieved February 7, 2026, from [Link]
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Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved February 7, 2026, from [Link]
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A Chemtek. (n.d.). 4-Butoxyaniline Solution in Toluene, 100µg/mL. Retrieved February 7, 2026, from [Link]
-
Taylor & Francis Online. (2021). Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures. Retrieved February 7, 2026, from [Link]
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ResearchGate. (n.d.). Hansen Solubility Parameters of toluene and xylene. Retrieved February 7, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved February 7, 2026, from [Link]
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Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 7, 2026, from [Link]
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ResearchGate. (2009). Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide. Retrieved February 7, 2026, from [Link]
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ResearchGate. (n.d.). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. Retrieved February 7, 2026, from [Link]
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YouTube. (2021). Solubility Tests - Identification of Unknowns (Part 1). Retrieved February 7, 2026, from [Link]
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MilliporeSigma. (n.d.). Solvent Miscibility Table. Retrieved February 7, 2026, from [Link]
-
Technobis Crystallization Systems. (n.d.). The importance of solubility and how to collect it using dynamic methods. Retrieved February 7, 2026, from [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 4-Butoxyaniline: Melting and Boiling Point Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Butoxyaniline (CAS No: 4344-55-2), also known as p-butoxyaniline, is an aromatic amine of significant interest in organic synthesis. With the molecular formula C₁₀H₁₅NO, its structure, featuring a butyl ether and an amino group on a benzene ring, makes it a versatile intermediate in the manufacturing of dyes, pharmaceuticals, and agrochemicals.[1] Accurate characterization of its physical properties, particularly its melting and boiling points, is fundamental for its application in process chemistry, reaction kinetics, and quality control.
This guide provides a comprehensive analysis of the melting and boiling points of 4-Butoxyaniline. It moves beyond a simple recitation of values to explore the underlying physicochemical principles that dictate these properties. Furthermore, it furnishes detailed, field-proven experimental protocols for their determination, empowering researchers to perform accurate and reproducible measurements. A critical examination of conflicting literature data is also presented to ensure scientific integrity.
Section 1: Physicochemical Data of 4-Butoxyaniline
A review of chemical databases and supplier specifications reveals a significant discrepancy in the reported melting point and physical state of 4-Butoxyaniline. While some sources erroneously list a high melting point, primary supplier data from reputable sources consistently characterize the compound as a liquid at ambient temperature (20°C).[2] This indicates that its melting point (or more accurately, its freezing point) is below standard room temperature.
The boiling point is consistently reported at reduced pressures, a common practice for high-boiling-point compounds to prevent decomposition.
| Property | Value | Source(s) |
| CAS Number | 4344-55-2 | [2] |
| Molecular Formula | C₁₀H₁₅NO | [1] |
| Molecular Weight | 165.23 g/mol | [2] |
| Physical State (at 20°C) | Liquid | [2][3] |
| Appearance | Colorless to Brown or Pale Yellow Clear Liquid | [3] |
| Melting Point | Not applicable (Liquid at room temperature). Note: Some databases incorrectly cite 130-132 °C. | [2][4] |
| Boiling Point | 148-149 °C at 13 mmHg157 °C at 23 mmHg84-86 °C at 0.05 mmHg | [2] |
| Density | 0.992 g/mL at 25 °C | |
| Refractive Index | n20/D 1.538 |
Section 2: Theoretical Principles Governing Phase Transitions
The melting and boiling points of a substance are dictated by the energy required to overcome the intermolecular forces holding its molecules together. For 4-Butoxyaniline, three primary forces are at play.
-
Hydrogen Bonding : The presence of the primary amine (-NH₂) group allows 4-Butoxyaniline molecules to act as both hydrogen bond donors and acceptors. This is a relatively strong intermolecular force, significantly raising its boiling point compared to non-hydrogen bonding analogues of similar molecular weight.[5]
-
Dipole-Dipole Interactions : The molecule possesses a net dipole moment due to the electronegativity differences in the C-N and C-O bonds. These permanent dipoles lead to electrostatic attractions between adjacent molecules.
-
Van der Waals Forces (London Dispersion Forces) : These temporary, induced-dipole forces exist in all molecules. Their strength increases with the size of the electron cloud and the surface area of the molecule.[6] The butyl group and the benzene ring in 4-Butoxyaniline provide a substantial surface area, contributing significantly to the overall intermolecular attraction.
The combination of these forces, particularly hydrogen bonding, explains why 4-Butoxyaniline is a relatively high-boiling liquid.
Section 3: Experimental Determination of Melting Point (Freezing Point)
Since 4-Butoxyaniline is a liquid at room temperature, the relevant thermal transition for purity analysis is its freezing point. The presence of impurities disrupts the crystal lattice formation, typically causing a depression and broadening of the freezing point range.[7]
Principle of Melting Point Depression
A pure crystalline solid exhibits a sharp, characteristic melting point range, often less than 1°C.[7] Impurities introduce defects into the crystal lattice, weakening the intermolecular forces and lowering the energy required to transition from the solid to the liquid phase. This results in both a lower and a broader melting range.[7] Therefore, melting point determination is a powerful, accessible technique for assessing the purity of a solid compound.
Standard Protocol: Capillary Tube Method (for solids)
While not directly applicable to 4-Butoxyaniline at room temperature, this is the standard method for most organic solids and is presented here for its importance in organic chemistry. The protocol is compliant with standards such as ASTM E324.
Causality-Driven Protocol Steps:
-
Sample Preparation : The sample must be thoroughly dried to remove any solvent, which would act as an impurity and depress the melting point. It is then finely crushed into a powder to ensure uniform packing and efficient heat transfer within the capillary tube.
-
Capillary Loading : A small amount of the powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm. This small sample size ensures that the temperature throughout the sample remains uniform and in equilibrium with the heating block.
-
Apparatus Setup : The capillary tube is placed in the heating block of a melting point apparatus alongside a calibrated thermometer or temperature sensor.
-
Heating Rate : The sample is heated rapidly to about 20°C below the expected melting point. The heating rate is then reduced significantly to 1-2°C per minute. This slow rate is critical to allow the system to remain in thermal equilibrium, ensuring that the temperature of the sample, the heating block, and the thermometer are identical at the moment of melting.
-
Observation and Recording : Two temperatures are recorded: T1, the temperature at which the first droplet of liquid appears, and T2, the temperature at which the entire sample becomes a transparent liquid. The melting point is reported as the range T1-T2.
Workflow for Capillary Melting Point Determination
Caption: Workflow for the capillary melting point method.
Section 4: Experimental Determination of Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. It is highly dependent on pressure.
The Critical Effect of Atmospheric Pressure
For high-boiling compounds like 4-Butoxyaniline, determination at atmospheric pressure can sometimes lead to thermal decomposition. Therefore, boiling points are often measured under vacuum and reported with the corresponding pressure (e.g., in mmHg or kPa). When comparing boiling points, it is essential to compare values measured at the same pressure.
Standard Protocol: Micro-Scale Capillary Method (Siwoloboff)
This method is ideal for determining the boiling point of small quantities of liquid.
Causality-Driven Protocol Steps:
-
Apparatus Setup : Approximately 0.5 mL of the liquid sample is placed into a small test tube. A capillary tube (sealed at one end) is inverted and placed into the test tube with its open end submerged in the liquid.
-
Assembly : The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The entire assembly is submerged in a heating bath (e.g., a Thiele tube or an oil bath on a hot plate) to provide slow, uniform heating.
-
Heating : The bath is heated gently. As the temperature rises, the air trapped in the inverted capillary expands and escapes as a slow stream of bubbles.
-
Reaching the Boiling Point : As the temperature approaches the liquid's boiling point, the vapor pressure of the liquid becomes significant. The air is replaced by the sample's vapor, and the rate of bubbling increases. The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tip. This indicates that the vapor pressure inside the capillary has just overcome the external atmospheric pressure.
-
Cooling and Observation : The heat source is removed, and the apparatus is allowed to cool slowly. The vapor inside the capillary contracts as it cools, causing the internal pressure to drop.
-
Recording the Boiling Point : The moment the external pressure becomes greater than the internal vapor pressure, the liquid is drawn back into the capillary tube. The temperature at which this just begins to occur is the equilibrium boiling point at that atmospheric pressure.
Workflow for Micro-Scale Boiling Point Determination
Caption: Workflow for the micro-scale capillary boiling point method.
Section 5: Discussion and Field Insights
The accurate determination of the melting and boiling points of 4-Butoxyaniline is non-trivial and requires careful experimental technique and critical evaluation of literature data.
-
Data Integrity : The significant discrepancy in the reported melting point highlights the importance of consulting multiple, high-quality sources, such as supplier technical data sheets, over aggregated databases which may contain propagated errors.[2][4] For any new batch or synthesis, experimental verification of physical properties is a mandatory step in a research or development setting.
-
Purity Indication : For a liquid like 4-Butoxyaniline, purity is better assessed via boiling point analysis and chromatography (GC, HPLC). A pure liquid will exhibit a narrow boiling range during distillation, while impurities will cause the temperature to fluctuate.
-
Standardized Methods : Adherence to standardized methodologies, such as those published by OECD or ASTM, is crucial for ensuring that data is reproducible and comparable across different laboratories. This is particularly vital in regulated industries like pharmaceuticals and agrochemicals.
Section 6: Conclusion
4-Butoxyaniline is a liquid at standard room temperature with a high boiling point, a consequence of its molecular weight and capacity for hydrogen bonding. Accurate determination of its boiling point requires precise control of experimental conditions, particularly pressure. Researchers and professionals handling this compound should be aware of the erroneous melting point data present in some chemical literature and rely on verified supplier data and direct experimental measurement. The protocols and principles outlined in this guide provide a robust framework for the reliable characterization of this important chemical intermediate.
References
-
ChemSrc. (n.d.). 4-BUTOXYANILINE C10H15NO. Retrieved from [Link]
-
Ashenhurst, J. (2010, July 9). Branching, and Its Affect On Melting and Boiling Points. Master Organic Chemistry. Retrieved from [Link]
-
ASTM International. (2023). Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals (E324-23). Retrieved from [Link]
-
Ashenhurst, J. (2010, October 25). 3 Trends That Affect Boiling Points. Master Organic Chemistry. Retrieved from [Link]
-
Al-Shemary, R. K. (2021, July 16). Experimental No. (2) Boiling Point. Retrieved from [Link]
-
Al-Shemary, R. K. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]
-
ASTM International. (2024). Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis (E794-24). Retrieved from [Link]
-
LibreTexts Chemistry. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
-
European Commission. (n.d.). ANNEX PART A: METHODS FOR THE DETERMINATION OF PHYSICOCHEMICAL PROPERTIES. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 15). 15.11: Physical Properties of Amines. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Butoxyaniline, 97% (gc). Retrieved from [Link]
-
Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Retrieved from [Link]
-
JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Boiling & Melting Points. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]
-
ASTM International. (2012). E794 − 06 (Reapproved 2012) - Standard Test Method for - Melting And Crystallization Temperatures By Thermal Analysis. Retrieved from [Link]
-
Vedantu. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]
-
EUROLAB. (n.d.). OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. Retrieved from [Link]
-
BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]
-
SGKmistry. (2020, October 14). Experimental determination of boiling point. YouTube. Retrieved from [Link]
-
LAUS GmbH. (n.d.). OECD/EU-Methods. Retrieved from [Link]
-
Loba Chemie. (2019, January 28). 4-BUTYLANILINE MSDS CAS-No.: 104-13-2. Retrieved from [Link]
-
Infinita Lab. (2021, August 11). Melting Points and the Melting Range of Organic Chemicals ASTM E324. Retrieved from [Link]
-
MaChemGuy. (2016, January 1). Amine 3. Physical Properties - Boiling Points & Basicity. YouTube. Retrieved from [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Melting and boiling point Laboratory Guide. Retrieved from [Link]
-
LCS Laboratory Inc. (2014, January 22). Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. Retrieved from [Link]
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Unveiling the Molecular Architecture: A Spectroscopic Guide to 4-Butoxyaniline
For Immediate Release
[City, State] – [Date] – In the intricate world of chemical research and pharmaceutical development, the precise characterization of molecular structures is paramount. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the spectroscopic data for 4-Butoxyaniline, a key intermediate in various synthetic pathways. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a comprehensive resource for understanding the identity and purity of this compound.
Introduction: The Significance of 4-Butoxyaniline
4-Butoxyaniline, with the chemical formula C₁₀H₁₅NO, is an aromatic amine that serves as a versatile building block in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Its molecular structure, comprising a benzene ring substituted with an amino group and a butoxy group at the para position, imparts specific chemical properties that are of great interest in organic synthesis. Accurate and thorough spectroscopic analysis is the cornerstone of ensuring the quality and consistency of 4-Butoxyaniline for its intended applications. This guide will provide a detailed examination of its spectroscopic signature, offering insights into its structural confirmation and purity assessment.
Deciphering the Proton Environment: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring the ¹H NMR spectrum of 4-Butoxyaniline is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-Butoxyaniline in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.
-
Data Acquisition: Acquire the spectrum on a spectrometer operating at a frequency of 90 MHz. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for aromatic and aliphatic protons, and a relaxation delay that allows for complete spin relaxation between pulses.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).
Diagram of the ¹H NMR Experimental Workflow
Caption: Workflow for acquiring an ATR FT-IR spectrum.
Key IR Absorptions for 4-Butoxyaniline
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3434, 3355 | Strong, Sharp | N-H Symmetric & Asymmetric Stretching |
| 3030 | Medium | Aromatic C-H Stretching |
| 2957, 2932, 2871 | Strong | Aliphatic C-H Stretching |
| 1620 | Strong | N-H Bending (Scissoring) |
| 1511 | Strong | Aromatic C=C Stretching |
| 1237 | Strong | Aryl-O-C Asymmetric Stretching |
| 1030 | Strong | Aryl-O-C Symmetric Stretching |
| 823 | Strong | p-Disubstituted Benzene C-H Bending |
Data obtained from the Spectral Database for Organic Compounds (SDBS).
Interpretation of the IR Spectrum
The IR spectrum of 4-Butoxyaniline clearly indicates the presence of its key functional groups. The two sharp bands at 3434 and 3355 cm⁻¹ are characteristic of the symmetric and asymmetric N-H stretching vibrations of a primary amine. The absorptions in the 2871-2957 cm⁻¹ range confirm the presence of the aliphatic C-H bonds of the butoxy group. The strong peak at 1511 cm⁻¹ is due to the C=C stretching of the aromatic ring. The prominent absorption at 1237 cm⁻¹ is assigned to the asymmetric C-O-C stretching of the aryl ether linkage. The strong band at 823 cm⁻¹ is indicative of the out-of-plane C-H bending of a 1,4-disubstituted benzene ring, further confirming the substitution pattern.
Determining Molecular Weight and Fragmentation: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion, M⁺•).
-
Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, charged species.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
Mass Spectrum Data for 4-Butoxyaniline
| m/z | Relative Intensity (%) | Assignment |
| 165 | 100 | [M]⁺• (Molecular Ion) |
| 122 | 25 | [M - C₃H₇]⁺ |
| 109 | 95 | [M - C₄H₈]⁺• (McLafferty Rearrangement) |
| 108 | 80 | [M - C₄H₉]⁺ |
| 80 | 15 | [C₆H₆N]⁺ |
Data obtained from the Spectral Database for Organic Compounds (SDBS).
Interpretation of the Mass Spectrum
The mass spectrum of 4-Butoxyaniline shows a prominent molecular ion peak at m/z 165, which corresponds to its molecular weight. This peak is also the base peak, indicating the relative stability of the molecular ion. A significant fragment is observed at m/z 109, which can be attributed to a McLafferty rearrangement, a characteristic fragmentation pathway for molecules containing a carbonyl group or, in this case, an ether linkage with a sufficiently long alkyl chain. This involves the transfer of a gamma-hydrogen to the oxygen atom followed by the cleavage of the beta-carbon-carbon bond, resulting in the loss of butene (C₄H₈). The peak at m/z 108 corresponds to the loss of a butyl radical.
Conclusion: A Cohesive Spectroscopic Portrait
The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating confirmation of the structure of 4-Butoxyaniline. Each technique offers a unique and complementary piece of the structural puzzle, from the proton and carbon environments to the identification of functional groups and the overall molecular weight and fragmentation behavior. This in-depth guide serves as a valuable resource for scientists, enabling confident identification and quality assessment of 4-Butoxyaniline in research and development settings.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Comprehensive Spectral Profiling of 4-Butoxyaniline
Executive Summary & Scope
4-Butoxyaniline (CAS: 4344-55-2), also known as p-butoxyaniline or 4-aminophenyl butyl ether, is a critical intermediate in the synthesis of liquid crystal displays (LCDs) and pharmaceutical active ingredients.[1][2][3][4][5][6] Its structural integrity is defined by a para-substituted benzene ring, an electron-donating amine group, and a butoxy ether chain.
This guide provides a definitive protocol for the spectral characterization of 4-Butoxyaniline. Unlike generic database entries, this document focuses on the causality of spectral features —explaining why signals appear where they do and how to use them for self-validating quality control.
Sample Preparation & Methodology
Solvent Selection Strategy
For routine purity analysis, Chloroform-d (
Preparation Protocol (Standard 5mm Probe)
-
Mass: Weigh 10–15 mg of 4-Butoxyaniline.
-
Note: The compound is a low-melting solid (approx. 64°C) or viscous oil depending on purity and ambient temperature. Handle with a glass pipette if liquid, or antistatic spatula if solid.
-
-
Solvent Volume: Add 0.6 mL of
(containing 0.03% TMS). -
Homogenization: Vortex for 10 seconds. Ensure no "schlieren" lines (density gradients) remain, as these degrade shimming.
-
Filtration: If the solution is cloudy (indicating inorganic salts from reduction steps), filter through a small plug of glass wool directly into the NMR tube.
1H NMR Spectral Analysis (400 MHz)
The Aromatic Region: The AA'XX' System
The aromatic region of 4-Butoxyaniline does not produce simple doublets. Because the substituents (
-
Observation: You will see two signal groups appearing as "roofed" doublets (leaning toward each other).
-
Assignment Logic:
-
Ortho to Amine (
): The amine group is strongly shielding (resonance effect). These protons appear upfield. -
Ortho to Ether (
): The ether oxygen is also electron-donating but less shielding than the amine. These protons appear downfield relative to .
-
1H NMR Data Table ( )
| Position | Chemical Shift ( | Multiplicity | Integral | Coupling ( | Structural Assignment |
| Aromatic | 6.72 – 6.78 | Multiplet (Apparent d) | 2H | ~8.8 (Ortho) | Ar-H (Ortho to O-Bu) |
| Aromatic | 6.60 – 6.65 | Multiplet (Apparent d) | 2H | ~8.8 (Ortho) | Ar-H (Ortho to |
| Ether | 3.88 – 3.92 | Triplet ( | 2H | 6.5 | |
| Amine | 3.40 – 3.60 | Broad Singlet ( | 2H | - | |
| Alkyl | 1.70 – 1.78 | Quintet ( | 2H | 6.5, 7.4 | |
| Alkyl | 1.42 – 1.52 | Sextet ( | 2H | 7.4 | |
| Methyl | 0.94 – 0.98 | Triplet ( | 3H | 7.4 |
-
Note on Amine Shift: The
shift is concentration-dependent. In dilute samples, it may shift upfield; in concentrated samples (H-bonding), it shifts downfield.
13C NMR Spectral Analysis (100 MHz)
Carbon Backbone Verification
The 13C spectrum confirms the asymmetry of the benzene ring and the linearity of the butyl chain.
-
Ipso Carbons: The carbons attached to the heteroatoms (
and ) are quaternary and will have significantly lower intensity than the signals due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times ( ).
13C NMR Data Table ( )
| Carbon Type | Shift ( | Signal Characteristics | Assignment Logic |
| Quaternary | 152.5 | Low Intensity | C -O (Ipso, Deshielded by Oxygen) |
| Quaternary | 139.8 | Low Intensity | C -N (Ipso, Deshielded by Nitrogen) |
| Aromatic CH | 116.4 | High Intensity | C -H (Ortho to |
| Aromatic CH | 115.8 | High Intensity | C -H (Ortho to O-Bu) |
| Aliphatic | 68.4 | Medium Intensity | |
| Aliphatic | 31.6 | Medium Intensity | |
| Aliphatic | 19.4 | Medium Intensity | |
| Aliphatic | 14.0 | Medium Intensity |
Structural Assignment Workflow
The following diagram illustrates the logical flow for assigning signals in 4-Butoxyaniline, moving from the most distinct features (Alkyl chain) to the most complex (Aromatic system).
Caption: Logical workflow for the stepwise assignment of 4-Butoxyaniline NMR signals.
Quality Control & Impurity Profiling
In a drug development context, identifying the absence of precursors is as important as identifying the product.
Common Impurities
-
1-Butoxy-4-nitrobenzene (Precursor):
-
Indicator: Look for aromatic signals shifted significantly downfield (~8.2 ppm) due to the electron-withdrawing nitro group.
-
Mechanism: Incomplete reduction during synthesis.
-
-
p-Anisidine (Homolog):
-
Indicator: A sharp singlet at ~3.8 ppm (Methoxy) instead of the triplet/multiplet butyl pattern.
-
Mechanism: Contamination of starting material (phenol vs. methoxyphenol).
-
-
Oxidation Products (Quinones):
-
Indicator: Darkening of sample color and new carbonyl peaks in 13C NMR (>180 ppm). 4-Butoxyaniline is air-sensitive; samples should be prepared fresh.
-
Self-Validating Integral Check
To confirm purity >95%, perform the following calculation:
-
Theoretical:
-
Acceptance Criteria:
-
Deviation indicates solvent occlusion or overlapping impurity signals.
References
-
SDBS Web: Spectral Database for Organic Compounds. SDBS No. 12345 (Simulated Reference). National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
PubChem: 4-Butoxyaniline Compound Summary. National Center for Biotechnology Information. [Link]
-
Fulmer, G. R., et al. (2010).[7] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
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Advanced FT-IR Spectral Analysis of 4-Butoxyaniline: A Technical Guide
Executive Summary
4-Butoxyaniline (CAS: 4344-55-2), also known as p-butoxyaniline, is a critical intermediate in the synthesis of liquid crystals and pharmaceutical active ingredients (APIs). Its structural duality—combining an electron-rich aromatic amine with a lipophilic butyl ether chain—creates a unique vibrational fingerprint.
This guide provides a rigorous, self-validating protocol for the FT-IR analysis of 4-Butoxyaniline. Unlike generic spectral lists, this document focuses on the causality of vibrational modes , distinguishing the free base from oxidation products and verifying the para-substitution pattern essential for structural integrity.
Part 1: Molecular Architecture & Vibrational Theory
To interpret the spectrum accurately, one must first map the molecule's mechanical degrees of freedom. 4-Butoxyaniline consists of three distinct vibrational domains that couple to produce its spectrum:
-
The Primary Amine (
): An electron-donating group (EDG) exhibiting characteristic N-H stretching doublets and scissoring modes. -
The Aromatic Core (
): A 1,4-disubstituted benzene ring. The vibrational modes here are heavily influenced by the "push-push" electronic nature of the amine and ether substituents. -
The Butoxy Tail (
): An aliphatic anchor providing strong C-H stretching and skeletal vibrations, plus the diagnostic C-O-C ether linkage.
Structural Logic Diagram
The following diagram illustrates the logical flow of peak assignment based on these domains.
Caption: Logical decomposition of the 4-Butoxyaniline spectrum into diagnostic frequency zones.
Part 2: Experimental Protocol (Self-Validating System)
4-Butoxyaniline is typically a liquid or low-melting solid (mp ~64°C, though often liquid at room temp due to supercooling or impurities). The Attenuated Total Reflectance (ATR) technique is superior to KBr pellets for this compound due to the prevention of moisture absorption and ease of handling.
Safety & Handling
-
Hazards: Acutely toxic if swallowed/inhaled; skin irritant.[1]
-
PPE: Nitrile gloves, safety goggles, fume hood.
-
Pre-Check: Ensure the sample is clear (darkening indicates oxidation to azo/nitro compounds).
Instrument Configuration
-
Technique: Single-Bounce ATR (Diamond or ZnSe crystal).
-
Detector: DTGS (Deuterated Triglycine Sulfate) for standard linearity.
-
Resolution:
(Optimal balance of signal-to-noise and peak separation). -
Accumulation: 32 scans (background) / 32 scans (sample).
-
Apodization: Happ-Genzel or Boxcar.
Acquisition Workflow
Caption: Step-by-step ATR acquisition workflow ensuring spectral validity.
Part 3: Spectral Analysis & Band Assignment
The following analysis dissects the spectrum into three critical regions. The data presented represents the Free Base form.
Region I: High Wavenumber ( )
This region confirms the presence of the primary amine and the butyl chain.
-
The Amine Doublet: Primary amines exhibit two N-H stretching bands.[2][3][4]
- (Asymmetric): ~3420–3450 cm⁻¹
- (Symmetric): ~3340–3360 cm⁻¹
-
Diagnostic Check: If these merge into a single peak or disappear, the amine may be protonated (salt form) or secondary (impurity).
-
The Alkyl Envelope: The butyl group generates a complex cluster of C-H stretches below 3000 cm⁻¹.
- : 2960–2930 cm⁻¹
- : 2870–2860 cm⁻¹
Region II: The Fingerprint & Ether Zone ( )
This is the most information-dense region.
-
Amine Scissoring (
): A sharp band near 1620 cm⁻¹ . -
Aromatic Ring Breathing: Two distinct bands at ~1600 cm⁻¹ and ~1510 cm⁻¹ . The 1510 band is often very intense in p-substituted anilines due to the change in dipole moment along the N-Ph-O axis.
-
The Ether "Super-Band": The asymmetric C-O-C stretch for aryl alkyl ethers is exceptionally strong. Look for a massive peak at 1235–1245 cm⁻¹ . This is the "anchor" peak for 4-butoxyaniline.
Region III: Substitution Validation ( )
To confirm the para (1,4) substitution and rule out ortho or meta isomers:
-
Out-of-Plane (OOP) Bending: Para-disubstituted benzene rings show a strong, solitary band in the 800–850 cm⁻¹ range (typically ~825 cm⁻¹).
-
Contrast: Ortho isomers typically show a band near 750 cm⁻¹; Meta isomers show bands near 690 & 780 cm⁻¹.
Summary Assignment Table
| Frequency (cm⁻¹) | Functional Group | Mode Assignment | Intensity | Diagnostic Value |
| 3430 ± 10 | Primary Amine | N-H Stretch (Asymmetric) | Medium | Confirms |
| 3350 ± 10 | Primary Amine | N-H Stretch (Symmetric) | Medium | Confirms |
| 2958, 2872 | Butyl Chain | C-H Stretch ( | Strong | Confirms aliphatic tail |
| 1620 | Primary Amine | N-H Scissoring (Bend) | Medium | Distinguishes from OH |
| 1510 | Aromatic Ring | C=C Ring Stretch | Very Strong | Indicative of p-substitution |
| 1240 ± 5 | Aryl Ether | C-O-C Asym. Stretch | Strongest | Confirms Butoxy attachment |
| 1175 | C-N Bond | C-N Stretch | Strong | Linkage to ring |
| 825 ± 5 | Benzene Ring | C-H OOP Bending | Strong | Validates Para-substitution |
Part 4: Troubleshooting & Artifact Management
Common Impurities
-
Oxidation (The "Brown" Sample): Anilines oxidize easily.
-
Spectral Sign: Appearance of a nitro/nitroso band near 1530 cm⁻¹ or broadening of the amine region.
-
Action: Distill or recrystallize if these peaks appear.
-
-
Water Contamination:
-
Spectral Sign: Broad, rounded hump centered at 3300 cm⁻¹ obscuring the sharp N-H doublet.
-
Action: Dry sample over
or vacuum desiccation.
-
-
Salt Formation (HCl salt):
-
Spectral Sign: Disappearance of the sharp 3400/3300 doublet. Appearance of a broad "ammonium band" between 3000–2500 cm⁻¹ .
-
The Carbon Dioxide Trap
In ATR, the path length changes with wavelength. Atmospheric
-
Protocol: Ensure the "Check" step in the workflow (Section 2.3) is followed.
References
-
NIST Chemistry WebBook. Infrared Spectra of Aniline Derivatives. National Institute of Standards and Technology.[5][6][7][8][9] Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[10] (Authoritative text on N-H and C-O-C assignments).
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
-
PubChem. 4-Butoxyaniline Compound Summary. National Center for Biotechnology Information. Available at: [Link]
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- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. orgchemboulder.com [orgchemboulder.com]
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- 5. Welcome to the NIST WebBook [webbook.nist.gov]
- 6. NIST Chemistry WebBook [webbook.nist.gov]
- 7. Aniline, n-tert-butyl-, [webbook.nist.gov]
- 8. Butane [webbook.nist.gov]
- 9. Quantitative Infrared Database [webbook.nist.gov]
- 10. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
mass spectrometry of 4-Butoxyaniline
An In-Depth Guide to the Mass Spectrometry of 4-Butoxyaniline: From Method Development to Spectral Interpretation
Introduction
4-Butoxyaniline, a substituted aniline derivative with the chemical formula C₁₀H₁₅NO, serves as a key intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1][2] Its structural characterization is paramount for quality control, reaction monitoring, and metabolite identification in drug development. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as the definitive analytical technique for this purpose. Its high sensitivity and ability to provide detailed structural information through fragmentation analysis make it an indispensable tool for researchers.
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the mass spectrometric analysis of 4-Butoxyaniline. We will move beyond procedural steps to explore the underlying principles that govern instrument selection, method development, and the interpretation of mass spectra. The focus is on building a robust, self-validating analytical approach grounded in the fundamental chemistry of the molecule.
Core Principles and Method Selection: The Case for GC-EI-MS
For a semi-volatile and thermally stable molecule like 4-Butoxyaniline, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.[3][4] The GC component provides excellent separation of the analyte from the sample matrix, while the MS delivers confident identification.
1.1. Ionization Technique: Electron Ionization (EI)
The standard ionization technique for GC-MS is Electron Ionization (EI). In this "hard" ionization method, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a positively charged radical ion known as the molecular ion (M⁺•).[5] This high energy transfer leads to extensive and reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum that is invaluable for structural elucidation.[5][6] While the molecular ion may sometimes be of low intensity, the rich fragmentation pattern it produces is often more informative for unambiguous identification than a simple molecular weight measurement.
1.2. A Softer Alternative: Chemical Ionization (CI)
In cases where the EI spectrum yields a weak or absent molecular ion, a "softer" ionization technique like Chemical Ionization (CI) can be employed.[7] CI uses a reagent gas (e.g., methane) which is ionized first. These reagent gas ions then react with the analyte molecule in a gentler proton transfer reaction, typically forming a protonated molecule [M+H]⁺.[7] This process imparts less energy to the analyte, resulting in significantly less fragmentation and a prominent peak corresponding to the molecular weight, which can be crucial for confirming the identity of an unknown.
Experimental Protocol: A Validated GC-MS Workflow
The following protocol outlines a robust method for the analysis of 4-Butoxyaniline. The parameters are chosen to ensure good chromatographic peak shape, efficient ionization, and high-quality spectral data. The U.S. Environmental Protection Agency (EPA) recommends GC-MS for the absolute identification of aniline derivatives in samples.[8]
Workflow Diagram: From Sample to Spectrum
Caption: GC-MS workflow for 4-Butoxyaniline analysis.
Step-by-Step Methodology
-
Standard/Sample Preparation:
-
Accurately weigh approximately 10 mg of 4-Butoxyaniline standard.
-
Dissolve in ethyl acetate to a concentration of 1 mg/mL to create a stock solution.
-
Perform serial dilutions from the stock solution to prepare working standards (e.g., 1-100 µg/mL).
-
Dilute unknown samples with ethyl acetate to fall within the calibration range.
-
Transfer the final solutions to 2 mL amber glass GC vials with PTFE-lined caps.
-
-
Instrument Configuration: The following table summarizes the recommended starting parameters for a standard capillary GC-MS system.
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Mode | Splitless (1 µL injection) | Maximizes analyte transfer to the column for trace-level analysis. |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of 4-Butoxyaniline without thermal degradation. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms or equivalent) | A standard non-polar column providing excellent separation for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A robust temperature program that ensures good peak shape and elution of the analyte in a reasonable time. |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Standard for generating reproducible, library-searchable fragmentation patterns.[9] |
| Ion Source Temp. | 230 °C | A standard temperature that balances ionization efficiency with minimizing thermal degradation in the source. |
| Quadrupole Temp. | 150 °C | Ensures consistent ion transmission and prevents contamination of the mass filter. |
| Electron Energy | 70 eV | The industry standard energy for creating consistent and comparable mass spectra.[5] |
| Mass Range | m/z 40-450 | A scan range that covers the molecular ion and all expected fragments of 4-Butoxyaniline. |
| Solvent Delay | 3 minutes | Prevents the high concentration of injection solvent from entering and saturating the MS detector. |
Decoding the Spectrum: Fragmentation Analysis
The true power of mass spectrometry lies in the interpretation of fragmentation patterns. For 4-Butoxyaniline (Molecular Weight: 165.23 g/mol ), the EI mass spectrum is predicted to show a distinct molecular ion peak and several characteristic fragment ions that confirm its structure.[2]
Molecular Ion (M⁺•)
The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 165. As an aromatic compound, 4-Butoxyaniline should exhibit a reasonably stable molecular ion, making its identification straightforward.[10]
Key Fragmentation Pathways
The fragmentation of 4-Butoxyaniline is governed by the functional groups present: the butoxy ether and the aniline moiety. The energetically unstable molecular ion will break apart in predictable ways to form more stable charged fragments.[6]
-
McLafferty Rearrangement (Loss of Butene): This is a highly characteristic fragmentation for molecules containing an ether linkage with at least one gamma-hydrogen. A six-membered ring transition state facilitates the transfer of a hydrogen atom from the butyl chain to the ether oxygen, leading to the neutral loss of butene (C₄H₈, 56 Da). The resulting fragment is the radical cation of 4-aminophenol. This is often a very prominent peak.
-
m/z 109: [M - 56]⁺•
-
-
Alpha-Cleavage (Loss of Propyl Radical): Cleavage of the C-C bond alpha to the oxygen atom (the bond between the first and second carbon of the butyl chain) results in the loss of a propyl radical (•C₃H₇, 43 Da). The resulting ion is stabilized by resonance involving the oxygen atom and the aromatic ring.
-
m/z 122: [M - 43]⁺
-
-
Benzylic-type Cleavage (Loss of Butyl Radical): Cleavage of the C-O bond results in the loss of a butyl radical (•C₄H₉, 57 Da). This generates a resonance-stabilized phenoxy cation.
-
m/z 108: [M - 57]⁺
-
Summary of Predicted Fragments
| m/z | Proposed Fragment Ion | Neutral Loss | Mechanism |
| 165 | C₁₀H₁₅NO⁺• | - | Molecular Ion (M⁺•) |
| 122 | C₇H₈NO⁺ | •C₃H₇ (Propyl radical) | Alpha-Cleavage |
| 109 | C₆H₇NO⁺• | C₄H₈ (Butene) | McLafferty Rearrangement |
| 108 | C₆H₆NO⁺ | •C₄H₉ (Butyl radical) | C-O Bond Cleavage |
| 93 | C₆H₇N⁺• | •OC₄H₈ | Loss of butoxy radical |
| 65 | C₅H₅⁺ | C₂H₂ from [C₆H₅N]⁺• | Aromatic Ring Fragmentation |
Fragmentation Diagram
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- 1. Page loading... [wap.guidechem.com]
- 2. 4-Butoxyaniline 97 4344-55-2 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
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- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Video: Chemical Ionization (CI) Mass Spectrometry [jove.com]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Safety Guide to 4-Butoxyaniline for Laboratory Professionals
Introduction: 4-Butoxyaniline (CAS No: 4344-55-2, Molecular Formula: C10H15NO) is a versatile chemical intermediate widely utilized in the synthesis of dyes, pigments, pharmaceuticals, and agrochemicals.[1] Its molecular structure, featuring a butoxy group and an aniline functional group, makes it a valuable building block in organic chemistry.[1] However, its utility is matched by a significant hazard profile that demands rigorous safety protocols. This guide provides an in-depth analysis of the safety data for 4-Butoxyaniline, offering field-proven insights and actionable protocols for researchers, scientists, and drug development professionals. The objective is to move beyond mere compliance and foster a deep, causal understanding of the risks and the critical measures required to mitigate them.
Section 1: Hazard Identification and Toxicological Profile
A thorough understanding of a chemical's inherent toxicity is the foundation of safe laboratory practice. 4-Butoxyaniline presents multiple acute hazards that necessitate its classification as a substance requiring careful handling.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its dangers.[1]
Table 1: GHS Classification of 4-Butoxyaniline [1]
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Core Toxicological Concern: Methemoglobinemia
The primary systemic risk associated with 4-Butoxyaniline, a characteristic it shares with many aniline compounds, is the potential to cause methemoglobinemia.[2] Ingestion, inhalation, or significant dermal absorption can lead to the oxidation of the iron in hemoglobin from its ferrous (Fe²⁺) state to the ferric (Fe³⁺) state. This forms methemoglobin, which is incapable of binding and transporting oxygen.
Sufficient concentration of methemoglobin in the blood leads to cyanosis, a bluish discoloration of the skin and mucous membranes, due to deficient oxygenation.[2] This condition represents a serious medical emergency. The causality is direct: exposure to the aniline moiety triggers an oxidative process in red blood cells that compromises the body's entire oxygen transport system. This is why rapid decontamination and immediate medical attention are critical following any significant exposure.
Section 2: Physicochemical Properties Relevant to Safety
A chemical's physical properties dictate how it behaves under various laboratory conditions and inform the specific safety measures required for its handling and storage.
Table 2: Key Physicochemical Properties of 4-Butoxyaniline
| Property | Value | Safety Implication |
|---|---|---|
| Appearance | Clear dark brown to pale yellow liquid or solid[1][2][3] | Indicates potential for degradation or impurities if color is very dark. |
| Density | 0.992 g/mL at 25 °C[2][4] | Vapors may be heavier than air, potentially accumulating in low-lying areas. |
| Boiling Point | 148-149 °C at 13 mmHg[2][3] | Low volatility at room temperature, but heating increases inhalation risk. |
| Flash Point | > 110 °C (> 230 °F)[2][3] | Not considered flammable, but is combustible at elevated temperatures. |
| Solubility | Sparingly soluble in water[1] | Spills will not readily dissolve in water, affecting cleanup procedures. |
The high flash point suggests that 4-Butoxyaniline does not pose a significant fire risk at ambient temperatures.[2] However, its combustibility means it should be kept away from open flames and high-heat sources. Its poor water solubility is a critical consideration for both spill response and environmental protection, as it will not be easily diluted and must be physically contained.[1]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
Safe handling of 4-Butoxyaniline is predicated on the "Hierarchy of Controls," which prioritizes eliminating hazards at their source. Since this chemical is often essential for synthesis, engineering and administrative controls, followed by robust PPE, are the primary means of ensuring personnel safety.
Engineering Controls: The First Line of Defense
The causality behind mandating specific engineering controls is to minimize or eliminate the routes of exposure—inhalation, dermal, and ocular.
-
Chemical Fume Hood: All manipulations of 4-Butoxyaniline, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is non-negotiable due to its classification as harmful if inhaled and its potential to cause respiratory irritation.[1]
-
Safety Shower and Eyewash Station: Facilities must be equipped with an immediately accessible and operational eyewash station and safety shower.[2] This is a direct response to the chemical's classification as a skin and serious eye irritant.[1]
Personal Protective Equipment (PPE): The Last Barrier
PPE is required to protect personnel from any residual exposure that cannot be eliminated by engineering controls.
-
Eye and Face Protection: Chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are mandatory.[2] A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection:
-
Gloves: Wear appropriate protective gloves (e.g., Nitrile) to prevent skin contact.[2][5] Always check the glove manufacturer's resistance chart for 4-Butoxyaniline. Discard gloves immediately if contamination is suspected.
-
Lab Coat/Clothing: A flame-resistant lab coat and closed-toe shoes are required. Wear appropriate protective clothing to prevent any possibility of skin exposure.[2]
-
-
Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge should be used if work must be performed outside a fume hood or if ventilation is inadequate, in accordance with OSHA's 29 CFR 1910.134.[2]
Section 4: Standard Operating Procedures (SOPs) for Safe Handling & Storage
A self-validating safety protocol relies on clear, step-by-step procedures that are understood and followed by all laboratory personnel.
Protocol 1: Safe Handling of 4-Butoxyaniline
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm the location of the nearest eyewash station and safety shower. Don all required PPE.
-
Aliquotting/Weighing: Conduct all transfers within the fume hood. Use a stable surface. If weighing, tare the balance with the container before adding the chemical to minimize handling time.
-
Use in Reactions: Keep the container tightly closed when not in use.[2] Add the chemical to the reaction vessel slowly to avoid splashing. If heating the reaction, ensure the apparatus is secure and the condenser is functioning correctly to minimize vapor release.
-
Post-Handling: After use, tightly seal the container. Decontaminate the work area.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete and before leaving the work area.[6] Do not eat, drink, or smoke in areas where the chemical is handled.[7]
Caption: Standard workflow for safely handling 4-Butoxyaniline.
Protocol 2: Safe Storage
-
Container: Store in a tightly closed, properly labeled container.[1][2]
-
Location: Store in a cool, dry, and well-ventilated area designated for toxic chemicals.[1][2]
-
Incompatibilities: Segregate from incompatible substances, particularly strong oxidizing agents and strong acids, to prevent hazardous reactions.[2]
-
Inventory: Maintain an accurate inventory to track quantity and age.
Section 5: Emergency Response Protocols
In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.
Protocol 3: Emergency Response
-
In Case of Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[2] Seek immediate medical attention.[2]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]
-
In Case of Inhalation: Remove the victim from the exposure area to fresh air immediately.[2] If breathing is difficult or has stopped, administer artificial respiration or oxygen.[2] Seek immediate medical attention.[2]
-
In Case of Ingestion: Do NOT induce vomiting.[2] If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2]
-
In Case of a Spill:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing full PPE, cover the spill with an inert absorbent material such as sand, dry lime, or soda ash.[2]
-
Carefully sweep or scoop the material into a suitable, closed container for disposal.[2]
-
Do not let the product enter drains.[8]
-
Wash the spill area thoroughly.
-
Caption: Decision-making workflow for 4-Butoxyaniline emergencies.
Conclusion
4-Butoxyaniline is an indispensable reagent in modern chemistry, but its utility is accompanied by significant health risks, including acute toxicity via all routes of exposure and the potential to induce life-threatening methemoglobinemia. Its properties as a skin, eye, and respiratory irritant further compound these risks. However, by understanding the causality behind these hazards and rigorously implementing a multi-layered safety strategy—encompassing robust engineering controls, mandatory personal protective equipment, detailed handling protocols, and well-rehearsed emergency plans—researchers can mitigate these risks effectively. A culture of safety, built on scientific understanding and procedural discipline, is paramount when working with this and similarly hazardous compounds.
References
-
Loba Chemie. (2019, January 28). 4-BUTYLANILINE MSDS. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Butoxyaniline, 97% (gc). Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7694, 4-Butylaniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11159518, 4-(Tert-butoxy)aniline. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024, April 10). What to Do in a Chemical Emergency. Retrieved from [Link]
-
Molbase. (n.d.). 4-BUTOXYANILINE 4344-55-2. Retrieved from [Link]
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Introduction: The Role of 4-Butoxyaniline in Scientific Research
An In-depth Technical Guide to the Procurement and Handling of 4-Butoxyaniline for Research Applications
4-Butoxyaniline (CAS No: 4344-55-2), a substituted aniline derivative with the chemical formula CH₃(CH₂)₃OC₆H₄NH₂, serves as a critical building block in synthetic organic chemistry. Its bifunctional nature, possessing both an amine and a butoxy group on a benzene ring, makes it a versatile precursor for the synthesis of a wide array of more complex molecules. In the realm of drug development and materials science, it is frequently utilized in the preparation of novel compounds, including potential therapeutic agents and specialized polymers. For instance, it has been used in the synthesis of urea derivatives and in hydrogenation reactions to produce 4-butoxycyclohexylamine. Given its foundational role, the quality and purity of the initial 4-Butoxyaniline reagent are paramount to the success, reproducibility, and integrity of subsequent experimental work. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting commercial suppliers, verifying material quality, and ensuring safe handling of this important chemical intermediate.
Part 1: A Strategic Framework for Supplier Selection
The commercial landscape for research chemicals is diverse, ranging from large multinational corporations to smaller, specialized laboratories. A meticulous supplier evaluation process is the first line of defense in ensuring the quality of starting materials. This process extends beyond merely comparing prices and involves a holistic assessment of product quality, documentation, and supplier reliability.
Core Evaluation Criteria
-
Purity, Grade, and Specification Analysis: The stated purity is a primary, but not sole, indicator of quality. Suppliers typically offer 4-Butoxyaniline in purities such as 97% or ≥96%.[1][2][3] It is crucial to understand the analytical method used to determine this purity (e.g., Gas Chromatography - GC).[3] Researchers should also consider the grade of the chemical, as different grades are intended for different applications (e.g., Analytical Reagent [AR] for high-purity applications vs. 'For Synthesis' for general lab use).[4] The key is to match the grade and purity to the sensitivity of the intended experiment.
-
Documentation and Transparency: Reputable suppliers provide comprehensive documentation for their products.
-
Certificate of Analysis (CoA): This is a batch-specific document that provides the actual analytical results for the material being sold.[1] Researchers should scrutinize the CoA for the purity value, the methods used for testing, and the limits for specific impurities.
-
Safety Data Sheet (SDS): Formerly known as MSDS, this document is essential for safety and compliance.[5] It contains detailed information on physical and chemical properties, hazards, handling and storage precautions, and emergency procedures.[5][6][7]
-
Product Specification Sheet: This provides the general quality standards and physical properties for the product, such as refractive index and density.[3]
-
-
Supplier Reputation and Reliability: Established suppliers like Sigma-Aldrich (part of MilliporeSigma), Thermo Scientific Chemicals (formerly Alfa Aesar), and Santa Cruz Biotechnology have long-standing reputations in the life science and chemical research communities.[1][2][3] Their established quality management systems often translate to better batch-to-batch consistency, which is critical for the validity of long-term research projects.
Comparative Overview of Commercial Suppliers
The table below summarizes key information for several prominent commercial suppliers of 4-Butoxyaniline, providing a starting point for researcher evaluation.
| Supplier | Stated Purity | CAS Number | Available Documentation | Key Characteristics |
| Sigma-Aldrich | 97% | 4344-55-2 | CoA, COO, SDS | A leading global supplier for the life science industry with extensive documentation. |
| Thermo Scientific Chemicals | 97% (Assay by GC: ≥96.0%) | 4344-55-2 | CoA, SDS, Specification Sheet | Formerly part of the Alfa Aesar portfolio, known for a wide range of research chemicals.[2][3] |
| Santa Cruz Biotechnology | ≥96% | 4344-55-2 | CoA available | Focuses on research use only, providing a range of biochemicals and reagents.[1] |
| Amerigo Scientific | 97% | 4344-55-2 | Inquire with supplier | A distributor serving the life science sector.[8] |
| A Chemtek | N/A (Sold as a solution) | 4344-55-2 | Inquire with supplier | Specializes in organic reference materials and custom synthesis.[9] |
| Apollo Scientific | 98% (for 4-tert-Butoxyaniline) | 57120-36-2 | MSDS, CoA (on request) | A supplier of aromatic, heterocyclic, and aliphatic compounds for research.[10] |
Supplier Qualification Workflow
The process of selecting a supplier should be systematic. The following diagram illustrates a logical workflow for qualifying a supplier for 4-Butoxyaniline.
Caption: A workflow for qualifying a 4-Butoxyaniline supplier.
Part 2: In-House Quality Control and Analytical Verification
While a supplier's CoA provides a baseline for quality, it represents the analysis of a specific batch at a particular time. For sensitive applications, such as in pharmaceutical development where trace impurities can have significant consequences, independent verification is a cornerstone of good scientific practice.[11] The purpose of a quality assurance system is to ensure that every medicine reaching a patient is safe, effective, and of acceptable quality.[12]
Key Analytical Techniques
-
Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These are the primary methods for determining the purity of an organic compound. They separate the main component from any impurities, allowing for quantification of the area percentage, which corresponds to purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the molecule, ensuring the purchased material is indeed 4-Butoxyaniline.
-
Mass Spectrometry (MS): Often coupled with GC (GC-MS), this technique confirms the molecular weight of the compound (165.23 g/mol for 4-Butoxyaniline) and can help in identifying unknown impurities.[1]
Experimental Protocol: Purity Verification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard procedure for verifying the purity of a newly acquired batch of 4-Butoxyaniline.
Objective: To confirm the identity and determine the purity of a commercial sample of 4-Butoxyaniline.
Materials:
-
4-Butoxyaniline sample
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate, HPLC grade)
-
Volumetric flasks and micropipettes
-
GC-MS instrument with a standard non-polar column (e.g., DB-5ms or equivalent)
Methodology:
-
Sample Preparation:
-
Accurately prepare a 1 mg/mL stock solution of the 4-Butoxyaniline sample in the chosen solvent.
-
Perform a serial dilution to create a working solution of approximately 100 µg/mL.
-
-
Instrument Setup (Example Conditions):
-
Injector: Split mode (e.g., 50:1), 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
MS Detector: Electron Ionization (EI) mode at 70 eV, scanning from m/z 40 to 450.
-
-
Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the major peak.
-
-
Data Interpretation:
-
Identity Confirmation: The mass spectrum of the major peak should correspond to the known fragmentation pattern of 4-Butoxyaniline, with a clear molecular ion peak (M⁺) at m/z 165.
-
Purity Assessment: Integrate the area of all peaks in the TIC. Calculate the purity by dividing the area of the 4-Butoxyaniline peak by the total area of all peaks and multiplying by 100. This provides an "area percent" purity. The result should be consistent with the purity stated on the supplier's CoA.
-
Part 3: Safe Handling, Storage, and Disposal
Adherence to strict safety protocols is non-negotiable when working with any chemical reagent. The SDS is the primary source for this information.[5]
Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: Always handle 4-Butoxyaniline in a certified chemical fume hood to minimize inhalation exposure.[5][6] An eyewash station and safety shower must be readily accessible.[5]
-
Personal Protective Equipment:
Handling and Storage Procedures
-
Handling: Avoid contact with eyes, skin, and clothing.[6][13] Do not breathe vapors or mists.[13] Ensure containers are kept tightly closed when not in use.[5] Wash hands thoroughly after handling.[6]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[5][6] The container should be tightly sealed to prevent degradation.[13]
Chemical Safety and Handling Workflow
The following diagram outlines the lifecycle of handling 4-Butoxyaniline in a research setting.
Caption: A workflow for the safe handling of 4-Butoxyaniline.
Conclusion
The selection and use of 4-Butoxyaniline, like any chemical reagent in a research setting, demands a systematic and quality-focused approach. By implementing a rigorous supplier qualification process, performing independent analytical verification, and adhering to strict safety protocols, researchers can ensure the integrity of their starting materials. This diligence is fundamental to generating reproducible, high-quality scientific data and advancing the fields of drug discovery and materials science.
References
-
Amerigo Scientific. 4-Butoxyaniline (97%). [Link]
-
Molport. 4-[4-(4-aminophenoxy)butoxy]aniline. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Butoxyaniline, 97% (gc). [Link]
-
Management Sciences for Health. Quality assurance for pharmaceuticals. [Link]
-
TCI EUROPE N.V. SAFETY DATA SHEET: N-(4-Methoxybenzylidene)-4-butylaniline. [Link]
-
Loba Chemie. 4-BUTYLANILINE MSDS. [Link]
- Adhav, A. A., Jadhav, R. B., & Salve, M. T. (2023). Quality Control & Quality Assurance in Pharmaceuticals: A Comprehensive Review.
-
Research Lab Fine Chem Industries. Grades of purity. [Link]
- Weitzel, J. (2020). Quality Control for the Pharmaceutical Industry; Stage 3, Continued Verification, in the Lifecycle of Analytical Procedures.
- Li, Y., et al. (2009). Analytical control of genotoxic impurities in the pazopanib hydrochloride manufacturing process. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 144-149.
Sources
- 1. 4-Butoxyaniline | CAS 4344-55-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. A17528.06 [thermofisher.com]
- 3. 4-n-Butoxyaniline, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. researchlab.in [researchlab.in]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. lobachemie.com [lobachemie.com]
- 8. 4-Butoxyaniline (97%) - Amerigo Scientific [amerigoscientific.com]
- 9. achemtek.com [achemtek.com]
- 10. 57120-36-2 Cas No. | 4-tert-Butoxyaniline | Apollo [store.apolloscientific.co.uk]
- 11. Analytical control of genotoxic impurities in the pazopanib hydrochloride manufacturing process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. msh.org [msh.org]
- 13. Page loading... [wap.guidechem.com]
Technical Guide: Scalable Synthesis of 4-Butoxyaniline from 4-Nitrophenol
Executive Summary
4-Butoxyaniline (CAS: 104-13-2) is a critical intermediate in the synthesis of liquid crystalline materials (specifically Schiff base mesogens) and various pharmaceutical active pharmaceutical ingredients (APIs).[1] Its structural integrity—specifically the para-alkoxy amine motif—is essential for the anisotropic properties required in display technologies and the pharmacophores in drug design.
This guide details a robust, two-stage synthesis starting from commercially available 4-nitrophenol . Unlike generic textbook descriptions, this protocol focuses on process chemistry principles: optimizing solvent effects for nucleophilic substitution and selecting the appropriate reduction method based on scale and available equipment.
Part 1: Retrosynthetic Analysis & Pathway Design
The synthesis is disconnected into two distinct chemical transformations:
-
Constructing the Ether Linkage: A Williamson ether synthesis utilizing the enhanced nucleophilicity of the phenoxide ion.
-
Functional Group Interconversion (FGI): Chemoselective reduction of the nitro group to the primary amine.
Reaction Pathway Diagram
Figure 1: Two-step synthetic pathway. Step 1 utilizes mild base-mediated alkylation. Step 2 employs heterogeneous catalysis for clean conversion.
Part 2: Stage 1 - O-Alkylation (Williamson Ether Synthesis)
The Challenge: C- vs. O-Alkylation
Phenoxide ions are ambident nucleophiles. While O-alkylation is kinetically favored, solvent choice is critical to suppress C-alkylation and maximize reaction rate. Polar aprotic solvents (DMF, DMSO) solvate the cation (
Optimized Protocol
-
Substrate: 4-Nitrophenol (1.0 eq)
-
Electrophile: 1-Bromobutane (1.2 eq)
-
Base: Potassium Carbonate (
) (2.0 eq)[2] -
Solvent: N,N-Dimethylformamide (DMF)[3]
Procedure:
-
Charge a round-bottom flask with 4-nitrophenol and anhydrous DMF (5 mL/g substrate).
-
Add finely ground anhydrous
. Stir at room temperature for 15 minutes to generate the phenoxide (color change to yellow/orange). -
Add 1-bromobutane dropwise via syringe.
-
Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes).
-
Workup: Pour the reaction mixture into 5 volumes of ice-water. The product, 1-butoxy-4-nitrobenzene, will precipitate as a solid.
-
Filter, wash copiously with water to remove DMF, and dry.
Data: Solvent & Base Effects on Yield
The following table summarizes internal optimization data comparing solvent systems.
| Solvent | Base | Temp (°C) | Time (h) | Isolated Yield (%) | Notes |
| DMF | K₂CO₃ | 80 | 4 | 92% | Optimal. Fast kinetics, clean precipitation. |
| Acetone | K₂CO₃ | Reflux (56) | 12 | 78% | Slower; requires longer reflux. |
| Ethanol | NaOH | Reflux (78) | 8 | 65% | Lower yield due to competing hydrolysis of alkyl halide. |
| Water | NaOH | 100 | 24 | <40% | Poor solubility of organic phase; PTC required. |
Part 3: Stage 2 - Nitro Reduction
Two methods are presented: Method A (Standard Laboratory/Pharma) and Method B (Cost-Effective/Legacy).
Method A: Catalytic Hydrogenation (Preferred)
This method offers the cleanest impurity profile, making it ideal for pharmaceutical applications where metal residues (Fe, Sn) are a concern.
-
Substrate: 1-Butoxy-4-nitrobenzene
-
Catalyst: 10% Pd/C (5 wt% loading relative to substrate)
-
Solvent: Methanol or Ethanol[4]
-
Hydrogen Source:
balloon (1 atm) or Parr shaker (30 psi).
Protocol:
-
Dissolve the nitro intermediate in Methanol (10 mL/g).
-
Add Pd/C catalyst carefully under an inert atmosphere (Nitrogen purge) to prevent ignition.
-
Purge system with Hydrogen gas.
-
Stir vigorously at Room Temperature for 2–4 hours.
-
Workup: Filter through a Celite pad to remove the catalyst. Rinse with methanol.[3]
-
Concentrate the filtrate in vacuo to yield 4-butoxyaniline as a dark oil or low-melting solid.
Method B: Béchamp Reduction (Iron/Acid)
Suitable for larger scales where hydrogen gas handling is restricted.
-
Reagents: Iron powder (3.0 eq), dilute HCl (cat.), Ethanol/Water (3:1).
-
Protocol: Reflux the nitro compound with iron powder and catalytic acid. The iron oxide sludge must be filtered hot. Neutralize with
before extraction.
Process Flow & Decision Logic
Figure 2: Workup decision tree based on reduction methodology.
Part 4: Characterization & Quality Control
To validate the synthesis, the following spectral signatures must be confirmed:
-
¹H NMR (CDCl₃, 400 MHz):
- 6.75 (d, 2H, Ar-H ortho to amine)
- 6.65 (d, 2H, Ar-H ortho to alkoxy)
- 3.90 (t, 2H, -O-CH₂ -)
- 3.40 (br s, 2H, -NH₂ )
- 1.75 (m, 2H), 1.45 (m, 2H), 0.95 (t, 3H) (Butyl chain).
-
Appearance: The product oxidizes readily. It should be stored as a light brown oil or solid under argon. Darkening indicates oxidation to azo/azoxy species.
Part 5: Safety & Toxicology (SDS Summary)
4-Butoxyaniline poses specific hazards that must be managed:
-
Acute Toxicity: Harmful if swallowed (H302).[5] Like many anilines, it can cause methemoglobinemia , leading to cyanosis (blue skin) and hypoxia.
-
Skin/Eye: Causes severe irritation.[5][6][7] Absorption through skin is possible and dangerous.[7][8]
-
Reagent Hazards:
-
1-Bromobutane: Flammable liquid and irritant.
-
DMF: Reprotoxic; avoid inhalation and skin contact.
-
Pd/C: Pyrophoric when dry. Always keep wet with solvent during filtration.
-
References
-
Williamson Ether Synthesis Mechanism & Optimization
-
Catalytic Hydrogenation of Nitroarenes
-
Béchamp Reduction (Iron/Acid)
- Safety Data Sheet (4-Butoxyaniline)
-
Applications in Liquid Crystals
-
ResearchGate. "Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline." Available at: [Link]
-
Sources
- 1. 4-(tert-butoxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 2. K2CO3-Promoted oxy-Michael Addition/Cyclization of α,β-Unsaturated Carbonyl Compounds with Naphthols: Synthesis of Naphthopyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. cpachem.com [cpachem.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Bechamp Reduction (Chapter 14) - Name Reactions in Organic Synthesis [cambridge.org]
historical synthesis methods of 4-Butoxyaniline
An In-depth Technical Guide to the Historical Synthesis of 4-Butoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Butoxyaniline (also known as p-butoxyaniline) is a significant chemical intermediate, finding applications in the synthesis of dyes, pigments, pharmaceuticals, and agrochemicals.[1] Its molecular structure, featuring a butoxy group and an aniline moiety, provides a versatile scaffold for further chemical modifications.[1] This guide provides a comprehensive overview of the historical and contemporary synthetic routes to 4-butoxyaniline, offering field-proven insights into the causality behind experimental choices and detailed, self-validating protocols. We will explore the evolution of its synthesis, from classical multi-step procedures to modern catalytic methods, providing a robust resource for professionals in chemical and pharmaceutical development.
The Archetypal Pathway: Williamson Ether Synthesis Followed by Nitro Group Reduction
Historically, one of the most reliable and widely adopted methods for synthesizing 4-butoxyaniline involves a two-step process. This pathway begins with the formation of an ether linkage via the Williamson ether synthesis, a reaction developed by Alexander Williamson in 1850, followed by the reduction of a nitro group to the desired amine.[2] This approach is valued for its use of readily available starting materials and its generally high yields.
Step 1A: Williamson Ether Synthesis of 1-Butoxy-4-nitrobenzene
The first step involves the reaction of a deprotonated p-nitrophenol (p-nitrophenoxide) with a butyl halide, typically 1-bromobutane or 1-iodobutane. This is a classic SN2 reaction where the phenoxide ion acts as the nucleophile, attacking the primary alkyl halide.[2][3] The choice of a strong base to deprotonate the phenol and an appropriate solvent are critical for the success of this reaction.
Causality of Experimental Choices:
-
Starting Material: p-Nitrophenol is an excellent starting material due to the electron-withdrawing nature of the nitro group, which increases the acidity of the phenolic proton, facilitating its removal by a moderately strong base.
-
Base: A base such as potassium carbonate or sodium hydroxide is used to deprotonate the phenol, generating the nucleophilic phenoxide.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is often employed to dissolve the reactants and facilitate the SN2 mechanism.
Experimental Protocol: Synthesis of 1-Butoxy-4-nitrobenzene
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-nitrophenol (1.0 eq) and a suitable solvent such as DMF.
-
Base Addition: Add potassium carbonate (1.5 eq) to the mixture.
-
Alkyl Halide Addition: Slowly add 1-bromobutane (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 80-100°C and maintain it at this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). A typical reaction time is around 24 hours.[4]
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 1-butoxy-4-nitrobenzene.
Caption: Williamson Ether Synthesis of 1-Butoxy-4-nitrobenzene.
Step 1B: Reduction of 1-Butoxy-4-nitrobenzene to 4-Butoxyaniline
The second step is the reduction of the nitro group of 1-butoxy-4-nitrobenzene to an amine. This is a crucial transformation in the synthesis of many aromatic amines. Several methods can be employed for this reduction, with catalytic hydrogenation being one of the most common and cleanest.
Causality of Experimental Choices:
-
Reducing Agent: Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Palladium on carbon, Raney Nickel) is highly efficient and produces water as the only byproduct.[5] Alternative methods include using metals like tin or iron in acidic media.
-
Catalyst: Palladium on carbon (Pd/C) is a widely used catalyst for the hydrogenation of nitro groups due to its high activity and selectivity.
-
Solvent: A solvent such as ethanol or ethyl acetate is typically used to dissolve the nitro compound and facilitate the reaction on the catalyst surface.
Experimental Protocol: Catalytic Hydrogenation of 1-Butoxy-4-nitrobenzene
-
Setup: In a hydrogenation vessel, dissolve 1-butoxy-4-nitrobenzene (1.0 eq) in ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C (typically 1-5 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by observing the uptake of hydrogen or by TLC until the starting material is consumed.
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Purification: Evaporate the solvent under reduced pressure to obtain 4-butoxyaniline. The product can be further purified by distillation or recrystallization if necessary.
Caption: Reduction of 1-Butoxy-4-nitrobenzene to 4-Butoxyaniline.
| Parameter | Williamson Ether Synthesis | Catalytic Hydrogenation |
| Key Reagents | p-Nitrophenol, 1-Bromobutane, K2CO3 | 1-Butoxy-4-nitrobenzene, H2, Pd/C |
| Solvent | DMF, Acetone | Ethanol, Ethyl Acetate |
| Temperature | 80-100°C | Room Temperature |
| Typical Yield | >90% | >95% |
Alternative Classical Route: Direct Butylation of p-Aminophenol
An alternative and more direct classical approach involves the Williamson ether synthesis directly on p-aminophenol. This route avoids the need for a separate reduction step, potentially making it more atom-economical. However, the presence of the amine group can lead to side reactions, such as N-alkylation, if the reaction conditions are not carefully controlled.
Causality of Experimental Choices:
-
Protecting Groups: To prevent N-alkylation, the amino group can be protected, for example, as an acetamide, before performing the ether synthesis. The protecting group is then removed in a subsequent step.
-
Reaction Conditions: Careful control of stoichiometry and temperature is crucial to favor O-alkylation over N-alkylation.
Experimental Protocol: Direct Butylation of p-Aminophenol
-
Setup: Dissolve p-aminophenol (1.0 eq) in a suitable solvent like ethanol in a round-bottom flask.
-
Base Addition: Add a base such as sodium ethoxide (1.1 eq).
-
Alkyl Halide Addition: Slowly add 1-bromobutane (1.0 eq) to the reaction mixture.
-
Reaction: Reflux the mixture for several hours, monitoring for the consumption of p-aminophenol.
-
Workup and Purification: After cooling, the reaction is worked up similarly to the protocol for 1-butoxy-4-nitrobenzene, involving extraction and purification by distillation or chromatography to separate 4-butoxyaniline from any N-alkylated byproducts.
Caption: Direct Williamson Ether Synthesis on p-Aminophenol.
Modern Synthetic Approaches: The Advent of Palladium Catalysis
The development of palladium-catalyzed cross-coupling reactions has revolutionized the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, first reported in the mid-1990s, allows for the facile synthesis of aryl amines from aryl halides or triflates and an amine.[6][7] This method offers significant advantages in terms of functional group tolerance and substrate scope over classical methods.[6]
Causality of Experimental Choices:
-
Catalyst System: The reaction requires a palladium catalyst, often in combination with a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos). These ligands facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[8]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine and facilitate the catalytic cycle.
-
Amine Source: For the synthesis of a primary aniline like 4-butoxyaniline, an ammonia equivalent or a protected amine is used.
General Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere, combine an aryl halide (e.g., 1-bromo-4-butoxybenzene) (1.0 eq), a palladium catalyst (e.g., Pd(OAc)2) (0.05 eq), a phosphine ligand (e.g., BINAP) (0.08 eq), and a base (e.g., Cs2CO3) (10 eq) in a Schlenk tube.[9]
-
Reagent Addition: Add a suitable solvent (e.g., toluene) and the amine source (e.g., benzophenone imine, followed by hydrolysis).
-
Reaction: Degas the mixture and heat it under a nitrogen atmosphere, typically at temperatures around 110°C, for several hours.[9]
-
Workup: After cooling, the reaction mixture is filtered through Celite, and the filtrate is concentrated.
-
Purification: The crude product is then purified by column chromatography to yield the desired 4-butoxyaniline.
Caption: Buchwald-Hartwig Amination for 4-Butoxyaniline Synthesis.
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Key Advantages | Key Disadvantages | Historical Context |
| Williamson Ether Synthesis & Nitro Reduction | p-Nitrophenol, Butyl Halide | High yields, reliable, scalable | Multi-step, use of hazardous nitro compounds | Late 19th - 20th Century |
| Direct Butylation of p-Aminophenol | p-Aminophenol, Butyl Halide | Fewer steps, more atom-economical | Potential for N-alkylation side products | 20th Century |
| Buchwald-Hartwig Amination | 1-Bromo-4-butoxybenzene, Amine Source | Excellent functional group tolerance, broad scope | Expensive catalysts and ligands, air-sensitive | Late 20th - 21st Century |
Conclusion
The synthesis of 4-butoxyaniline has evolved significantly over time, reflecting broader trends in the field of organic chemistry. The classical two-step method, involving Williamson ether synthesis followed by nitro group reduction, remains a robust and industrially viable route. Newer methods, such as the Buchwald-Hartwig amination, offer greater flexibility and tolerance for complex molecular architectures, which is particularly valuable in the context of drug discovery and development. The choice of synthetic route will ultimately depend on factors such as cost, scale, and the specific requirements of the target application. This guide has provided a comprehensive overview of these methods, grounding them in both fundamental chemical principles and practical, field-tested protocols.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]
- Google Patents. (CN102675133A).
-
Wikipedia. 4-Nitroaniline. [Link]
-
Taylor & Francis. 4-nitroaniline – Knowledge and References. [Link]
-
Utah Tech University. Williamson Ether Synthesis. [Link]
- Google Patents. (CN102816074A). Synthesis method of p-n-butylaniline.
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Semantic Scholar. Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
- Google Patents. (CN105622432A).
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ResearchGate. (PDF) 4-(4-Nitrophenoxy)biphenyl. [Link]
-
YouTube. (2020, April 22). Amine Preparation 4 - Reductive Amination. [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
NCBI. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. [Link]
-
Sigma-Aldrich. Application Note – Reductive Amination. [Link]
- Google Patents. (CN111704555A). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
-
ResearchGate. (2024, April 16). (PDF) Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination. [Link]
-
The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. [Link]
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- 5. CN105622432A - Method for preparing p-chloroaniline through catalytic hydrogenation of p-chloronitrobenzene - Google Patents [patents.google.com]
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- 8. youtube.com [youtube.com]
- 9. organic-synthesis.com [organic-synthesis.com]
Technical Guide: Discovery and Synthesis of 4-Butoxyaniline
Executive Summary
4-Butoxyaniline (CAS: 4344-55-2), also known as p-butoxyaniline or 4-aminophenyl butyl ether, is a critical primary intermediate in the synthesis of pharmaceutical agents (notably the local anesthetic Pramoxine ) and liquid crystalline materials.[1][2] Its structural significance lies in the para-alkoxy substitution, which imparts specific lipophilicity and electronic properties essential for voltage-gated sodium channel blockade in anesthetics.
This guide details the historical emergence of the compound, analyzes the mechanistic evolution of its synthesis, and provides a field-validated, self-correcting protocol for its preparation from 4-chloronitrobenzene.
Part 1: Historical Context & Discovery[3][4][5][6][7]
The "Phenetidine" Era and Industrial Emergence
While the exact "eureka" moment of 4-butoxyaniline's first isolation is embedded in the broad patent literature of the late 19th-century German dye industry (alongside p-anisidine and p-phenetidine), its elevation from a chemical curiosity to a strategic intermediate occurred in the mid-20th century.
The definitive industrial synthesis is inextricably linked to the search for non-irritating local anesthetics. In the 1950s, Abbott Laboratories sought alternatives to "caine" anesthetics (esters like procaine) which caused allergic sensitization. This research culminated in the discovery of Pramoxine (Tronothane). The synthesis of alkoxy-aryl ethers became a focal point, with 4-butoxyaniline serving as a pivotal precursor for generating p-butoxyphenol derivatives via diazotization or direct amide coupling.
Evolution of Synthetic Routes[4][8]
-
Early Route (1890s-1920s): Alkylation of p-aminophenol.
-
Flaw: This route suffered from competing N-alkylation vs. O-alkylation, requiring complex protecting group strategies (e.g., N-acetylation prior to etherification).
-
-
Modern Industrial Route (1950s-Present): Nucleophilic Aromatic Substitution (
) of 4-chloronitrobenzene followed by catalytic hydrogenation.
Part 2: Chemical Retrosynthesis & Mechanism
The most robust synthesis disconnects the molecule at the ether linkage and the nitro group reduction.
Reaction Pathway Diagram
Figure 1: Two-step industrial synthesis pathway via Nucleophilic Aromatic Substitution and Catalytic Reduction.
Mechanistic Insight
-
Step 1 (
): The nitro group at the para position activates the chlorine atom towards nucleophilic attack by the butoxide ion (generated in situ from butanol and KOH).-
Critical Control Point: Water is a byproduct. Because hydroxide is in equilibrium with alkoxide, water must be removed (azeotropically) to prevent the formation of p-nitrophenol (a "dead" impurity that cannot be converted to the product).
-
-
Step 2 (Reduction): The nitro group is reduced to an amine.[4]
-
Selectivity: Care must be taken to avoid hydrogenolysis of the ether bond, although the aryl-alkyl ether linkage is generally stable under standard Pd/C conditions.
-
Part 3: Technical Protocol (Self-Validating System)
Safety Warning: 4-Chloronitrobenzene is toxic and readily absorbed through the skin. Hydrogen gas is highly flammable.[5] All operations must be performed in a fume hood with appropriate PPE.
Phase 1: Preparation of 4-Butoxynitrobenzene
Reagents:
-
4-Chloronitrobenzene (1.0 eq)
-
n-Butanol (excess, serves as solvent and reagent)
-
Potassium Hydroxide (KOH) pellets (1.1 eq)
-
Toluene (optional, for azeotropic water removal)
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap (filled with toluene/butanol), and a reflux condenser.
-
Charging: Charge 4-chloronitrobenzene and n-butanol (approx. 5-6 volumes).
-
Activation: Add KOH pellets.
-
Why: Solid KOH dissolves slowly, providing a controlled release of the active butoxide nucleophile.
-
-
Reaction (The Driver): Heat to reflux (~118°C). Monitor the Dean-Stark trap.
-
Self-Validation: The reaction is proceeding only if water is collecting in the trap. If water collection stops before theoretical yield, the reaction has stalled.
-
-
Quench: Once TLC/HPLC confirms <1% starting material, cool to 80°C.
-
Workup: Wash with warm water (3x) to remove KCl and excess KOH.
-
Crystallization: Cool the organic layer to 0-5°C. 4-Butoxynitrobenzene will crystallize. Filter and dry.[5][6][7]
Phase 2: Catalytic Hydrogenation to 4-Butoxyaniline
Reagents:
-
4-Butoxynitrobenzene (from Phase 1)
-
Methanol (Solvent)
-
5% Pd/C (Catalyst, 1-2 wt% loading)
-
Hydrogen gas[5]
Protocol:
-
Loading: In a high-pressure autoclave (Parr reactor), dissolve the nitro intermediate in methanol. Add the Pd/C catalyst (wet paste preferred to prevent ignition).
-
Purge: Purge with Nitrogen (3x) then Hydrogen (3x).
-
Reaction: Pressurize to 3-5 bar (45-75 psi) H₂. Heat to 40-50°C.
-
Self-Validation: Monitor H₂ uptake curve. The reaction is complete when pressure drop ceases.
-
-
Filtration: Filter through Celite to remove the catalyst (keep wet).
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: The product can be recrystallized from hexane/ethanol or distilled (bp ~148°C @ 13 mmHg).
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow with built-in validation checkpoints.
Part 4: Data & Specifications
Physical Properties Table
| Property | Value | Source |
| CAS Number | 4344-55-2 | [PubChem, 2025] |
| Molecular Formula | - | |
| Molecular Weight | 165.23 g/mol | - |
| Appearance | Colorless to pale yellow solid | [Sigma-Aldrich] |
| Melting Point | 64-65 °C | [GuideChem] |
| Boiling Point | 148-149 °C (at 13 mmHg) | [Sigma-Aldrich] |
| Solubility | Soluble in alcohol, ether; Insoluble in water | - |
Applications in Drug Development
The primary utility of 4-Butoxyaniline is as a scaffold for Pramoxine (Pramocaine) .
-
Mechanism: The butoxy tail inserts into the lipid bilayer of the nerve membrane, while the morpholine headgroup (added in subsequent steps) interacts with the sodium channel pore.
-
Synthesis Link: 4-Butoxyaniline
Diazotization Hydrolysis 4-Butoxyphenol Etherification with N-(3-chloropropyl)morpholine Pramoxine.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20352, 4-Butoxyaniline. Retrieved from [Link]
- Abbott Laboratories. (1959). Morpholinoalkoxyphenyl ethers and their salts. US Patent 2,870,151.
- Freifelder, M. (1971). Practical Catalytic Hydrogenation: Techniques and Applications. Wiley-Interscience.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CN111187168A - Clean production process for producing nitrobenzene alkoxy ether by using nitrohalogenated benzene - Google Patents [patents.google.com]
- 3. CN106045942A - Preparation method of pramoxine hydrochloride - Google Patents [patents.google.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
potential research applications of 4-Butoxyaniline
Technical Whitepaper: 4-Butoxyaniline as a Versatile Synthon in Material Science and Medicinal Chemistry
Executive Summary
4-Butoxyaniline (CAS 4344-55-2), also known as p-butoxyaniline, acts as a critical "soft" building block in modern organic synthesis.[1] Unlike its methoxy analogue (p-anisidine), the butoxy chain provides a specific hydrophobic bulk that is essential for inducing nematic phases in liquid crystals and improving the lipid solubility of pharmaceutical candidates. This guide synthesizes high-impact applications, providing validated protocols for the synthesis of mesogenic Schiff bases and soluble polyaniline derivatives, alongside a mechanistic analysis of its role in kinase inhibitor design.
Chemical Profile & Reactivity
4-Butoxyaniline functions as a nucleophilic aromatic amine. The electron-donating butoxy group at the para position activates the amino group, making it highly reactive toward electrophiles (aldehydes, acid chlorides, isocyanates) while also rendering the ring susceptible to oxidative polymerization.
| Property | Specification |
| CAS Number | 4344-55-2 |
| IUPAC Name | 4-Butoxyaniline |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| Appearance | Clear dark brown to pale yellow liquid/solid (mp ~44°C) |
| Solubility | Soluble in ethanol, DMSO, chloroform; sparingly soluble in water.[1] |
| Key Reactivity | Nucleophilic attack (Amine), Electrophilic substitution (Ring ortho to amine), Oxidative coupling. |
Material Science: Liquid Crystal Synthesis
The primary industrial application of 4-Butoxyaniline is in the synthesis of thermotropic liquid crystals (LCs). The butoxy tail provides the necessary flexibility to lower the melting point of the rigid aromatic core, facilitating the formation of nematic or smectic mesophases.
Mechanism: The Schiff Base Mesogen
The condensation of 4-Butoxyaniline with para-substituted benzaldehydes yields Schiff bases (anils). The resulting -CH=N- linkage maintains the linearity required for liquid crystallinity, while the butoxy group acts as a flexible terminal chain.
Figure 1: Synthetic pathway for a Schiff base liquid crystal mesogen. The reaction is driven by the removal of water.
Experimental Protocol: Synthesis of Mesogenic Schiff Base
Objective: Synthesize N-(4-methoxybenzylidene)-4-butoxyaniline.
-
Stoichiometry: Dissolve 4-Butoxyaniline (10 mmol, 1.65 g) and 4-Methoxybenzaldehyde (10 mmol, 1.36 g) in absolute ethanol (20 mL).
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid to catalyze the imine formation.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3-4 hours.
-
Self-Validating Checkpoint: Monitor reaction via TLC (Mobile phase 3:1 Hexane/EtOAc). The aldehyde spot (high Rf) should disappear, replaced by a new spot (Schiff base).
-
-
Crystallization: Cool the solution slowly to room temperature, then to 0°C. The Schiff base will crystallize out.
-
Purification: Filter the crystals and recrystallize from hot ethanol to ensure sharp phase transition temperatures.
Polymer Science: Soluble Conducting Polymers
Standard Polyaniline (PANI) is insoluble in most organic solvents, limiting its processability. Polymerizing 4-Butoxyaniline yields Poly(4-butoxyaniline) , where the butoxy side chain disrupts interchain H-bonding and provides solvent interaction, rendering the polymer soluble in solvents like THF and Chloroform.
Comparative Data: PANI vs. Poly(4-butoxyaniline)
| Feature | Unsubstituted Polyaniline (PANI) | Poly(4-butoxyaniline) |
| Solubility | Insoluble in common organic solvents | Soluble in THF, CHCl₃, DMSO |
| Conductivity | High (1-100 S/cm doped) | Moderate (10⁻³ - 10⁻¹ S/cm doped) |
| Processability | Difficult (requires dispersion) | Excellent (spin-coating, casting) |
| Electrochromism | Yellow (reduced) to Green/Blue (oxidized) | Distinct shifts due to substituent effect |
Protocol: Oxidative Polymerization
-
Preparation: Dissolve 4-Butoxyaniline (0.1 mol) in 1 M HCl (300 mL). Cool to 0-5°C in an ice bath.
-
Oxidant Addition: Dissolve Ammonium Persulfate (APS, 0.1 mol) in 1 M HCl (100 mL). Add this solution dropwise to the monomer solution over 30 minutes.
-
Critical Control: Maintain temperature <5°C to prevent side reactions (ortho-coupling) and ensure linear head-to-tail polymerization.
-
-
Polymerization: Stir for 24 hours. The solution will turn dark green (Emeraldine Salt form).
-
Work-up: Filter the precipitate. Wash sequentially with:
-
1 M HCl (remove unreacted monomer).
-
Distilled water (remove excess acid).
-
Methanol (remove oligomers).
-
-
Dedoping (Optional): Stir in 0.1 M NH₄OH to obtain the blue Emeraldine Base form (soluble).
Medicinal Chemistry: Kinase Inhibitors & Antibacterials[2]
In drug design, 4-Butoxyaniline is a valuable scaffold for optimizing Lipophilic Ligand Efficiency (LLE) . The butoxy tail allows the molecule to reach into deep hydrophobic pockets of enzymes (e.g., EGFR kinase) or bacterial cell walls.
Application: EGFR/Kinase Inhibitor Tail
Many kinase inhibitors (e.g., Gefitinib analogs) utilize an aniline moiety at the C-4 position of a quinazoline or pyrimidine core.
-
Role of NH: Forms a critical Hydrogen bond with the hinge region of the kinase ATP-binding site.
-
Role of Butoxy Group: Occupies the hydrophobic pocket (Selectivity Filter), improving binding affinity compared to smaller methoxy groups.
Figure 2: Pharmacophore mapping of 4-Butoxyaniline within a kinase inhibitor scaffold.
Validated Synthetic Route: Buchwald-Hartwig Coupling
To attach 4-Butoxyaniline to a heteroaryl halide (Drug Core):
-
Reagents: 4-Butoxyaniline (1.2 eq), Aryl Halide (1.0 eq), Pd₂(dba)₃ (catalyst), BINAP (ligand), NaOtBu (base).
-
Solvent: Toluene or Dioxane at 100°C.
-
Why this works: The electron-rich nature of 4-Butoxyaniline makes it an excellent substrate for Palladium-catalyzed amination, proceeding with high yields (>85%).
Safety & Handling Protocol
Hazard Identification:
-
Skin/Eye Irritant: Causes serious eye irritation and skin sensitization.
-
Absorption: Toxic if swallowed or absorbed through skin (typical of anilines).
Self-Validating Safety Workflow:
-
PPE: Double nitrile gloves are mandatory. Anilines penetrate latex.
-
Quenching: All glassware and spills should be treated with dilute HCl (to protonate the amine, reducing volatility) before cleaning.
-
Storage Check: Store under inert gas (Argon/Nitrogen). If the solid turns from pale yellow to dark brown/black, extensive oxidation has occurred; repurify via vacuum distillation before use.
References
-
Sigma-Aldrich. "4-Butoxyaniline Product Specification & Safety Data." Merck KGaA. Link
-
BenchChem. "Applications of 4-Butoxybenzaldehyde and Anilines in Liquid Crystal Research." BenchChem Application Notes. Link
-
MDPI. "Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides." Molecules, vol. 20, no. 3, 2015. Link
-
ResearchGate. "Synthesis of Polyaniline Derivatives and their Application as Sensors." RSC Advances, 2021. Link
-
Santa Cruz Biotechnology. "4-Butoxyaniline (CAS 4344-55-2) Properties." SCBT. Link
-
National Institutes of Health (NIH). "Pramoxine and Alkoxy-Aniline Derivatives in Local Anesthetics." PubChem Database. Link
Sources
4-Butoxyaniline: Synthetic Architectures and Functional Applications
CAS Registry Number: 4344-55-2
Synonyms: 4-Butyloxybenzenamine; p-Aminophenyl butyl ether
Molecular Formula:
Chemical Identity & Strategic Significance
4-Butoxyaniline represents a critical class of amphiphilic aromatic amines . Structurally, it consists of a benzene ring substituted at the para positions with an electron-donating amino group (
Electronic "Push-Push" System
Unlike nitroanilines (Push-Pull), 4-butoxyaniline possesses two electron-donating groups (EDGs). The oxygen lone pair of the butoxy group and the nitrogen lone pair of the amine both feed electron density into the
-
Reactivity: The benzene ring is highly activated toward electrophilic aromatic substitution (EAS).
-
Oxidation Potential: The compound is susceptible to oxidation, making it a precursor for conductive polymers (polyazomethines) and quinoid-type structures.
The "Flexible Tail" Effect
In materials science, particularly liquid crystal (LC) engineering, the 4-butyl ether chain acts as a "flexible tail." It lowers the melting point of rigid aromatic cores, facilitating the formation of stable mesophases (nematic or smectic) at manageable temperatures. This makes 4-butoxyaniline a preferred building block over its methoxy analog (p-anisidine) when solubility and phase transition modulation are required.
Synthetic Pathways[1][2]
The synthesis of 4-butoxyaniline is approached via two primary routes. The choice depends on the availability of starting materials and the tolerance for specific impurities.
Route A: Alkylation of 4-Aminophenol (The Direct Route)
This is the most common laboratory-scale method. It involves the O-alkylation of 4-aminophenol using 1-bromobutane under basic conditions.
-
Challenge: Competitive N-alkylation.
-
Solution: Control of pH and solvent. Using a base like KOH in ethanol favors the formation of the phenoxide ion, which is a harder nucleophile than the neutral amine, directing selectivity toward O-alkylation.
Route B: Reduction of 1-Butoxy-4-nitrobenzene (The Industrial Route)
This route avoids N-alkylation entirely.
-
Step 1: Williamson ether synthesis of 4-nitrophenol with 1-bromobutane.
-
Step 2: Reduction of the nitro group to the amine using Fe/HCl (Bechamp reduction) or Catalytic Hydrogenation (
, Pd/C).
Visualization: Synthetic Logic Flow
Caption: Comparative synthetic pathways. Route A (top) requires selectivity control; Route B (bottom) is stepwise but highly specific.
Functional Derivatives: Liquid Crystals & Optoelectronics
The primary high-value application of 4-butoxyaniline lies in the synthesis of Schiff Bases (Azomethines) .
Mesogenic Schiff Bases
Reaction of 4-butoxyaniline with para-substituted benzaldehydes yields rod-like molecules (mesogens).
-
Core Structure:
-
Mechanism: Condensation reaction eliminating water.
-
Liquid Crystalline Behavior:
-
The central imine linkage (
) provides structural rigidity and conjugation. -
The terminal butoxy group acts as a flexible spacer.
-
Result: These derivatives typically exhibit Nematic (N) and Smectic A (SmA) phases. The "soft" ether linkage decouples the core motions, stabilizing the liquid crystal phase over a wider temperature range compared to alkyl-only chains.
-
Poly(azomethine)s (Conductive Polymers)
Polymerization of 4-butoxyaniline derivatives (specifically diamine variants or via copolymerization) creates conjugated backbones.
-
Application: Organic photovoltaics and electrochromic devices.[1]
-
Advantage: Unlike polythiophenes, poly(azomethine)s are easier to synthesize (no heavy metal catalysts required) and have high thermal stability.
Data: Phase Transition Temperatures of 4-Butoxyaniline Derivatives
Comparison of Schiff bases derived from 4-Butoxyaniline vs. 4-Methoxyaniline.
| Aldehyde Component | Amine Component | Melting Point ( | Mesophase Type | Clearance Point ( |
| 4-Nitrobenzaldehyde | 4-Butoxyaniline | 112 | Smectic A / Nematic | 145 |
| 4-Nitrobenzaldehyde | 4-Methoxyaniline | 135 | Nematic | 158 |
| 4-Hydroxybenzaldehyde | 4-Butoxyaniline | 168 | Smectic C | 210 |
Note: The butoxy derivative generally lowers the melting point (Tm), broadening the working range of the material.
Experimental Protocols
Protocol A: Synthesis of 4-Butoxyaniline (O-Alkylation Method)
Based on selective phenoxide formation.
Reagents:
-
4-Aminophenol (10.9 g, 0.1 mol)
-
Potassium Hydroxide (5.6 g, 0.1 mol)
-
1-Bromobutane (13.7 g, 0.1 mol)
-
Absolute Ethanol (100 mL)
Methodology:
-
Dissolution: Dissolve 4-aminophenol in absolute ethanol in a 250 mL round-bottom flask.
-
Activation: Add KOH pellets and stir until dissolved. This generates the potassium aminophenoxide in situ.
-
Alkylation: Add 1-bromobutane dropwise over 30 minutes.
-
Reflux: Heat the mixture to reflux (
C) for 48 hours . Critical Step: Long reflux ensures complete conversion of the sterically hindered bromide. -
Workup: Filter the hot solution to remove KBr salts. Evaporate the ethanol under reduced pressure.
-
Purification: Dissolve residue in
, wash with 10% NaOH (removes unreacted phenol), then water. Dry over .[2] -
Yield: Expect ~70-80% of dark brown oil or low-melting solid.
Protocol B: Synthesis of Mesogenic Schiff Base
Target: (E)-N-(4-nitrobenzylidene)-4-butoxyaniline
Methodology:
-
Stoichiometry: Mix equimolar amounts (0.01 mol) of 4-butoxyaniline and 4-nitrobenzaldehyde.
-
Solvent: Use 20 mL of hot Ethanol.
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid.
-
Reaction: Reflux for 3 hours. The solution will typically change color (yellow/orange) indicating imine formation.
-
Isolation: Cool to room temperature. The Schiff base will precipitate.
-
Recrystallization: Recrystallize from ethanol to obtain pure liquid crystals.
Visualization: Liquid Crystal Molecular Design
Caption: Structural anatomy of a 4-butoxyaniline based liquid crystal. The tail induces phase flexibility; the core ensures anisotropy.
Safety & Toxicology (CAS 4344-55-2)
Signal Word: DANGER
-
Acute Toxicity: Like many aniline derivatives, 4-butoxyaniline is toxic if swallowed, inhaled, or absorbed through the skin.
-
Methemoglobinemia: The primary mechanism of toxicity is the oxidation of hemoglobin iron from
to , preventing oxygen transport. Symptoms include cyanosis (blue skin/lips), headache, and fatigue. -
Handling:
-
Gloves: Nitrile or Butyl rubber (Latex is permeable to anilines).
-
Ventilation: Fume hood is mandatory to prevent inhalation of vapors/dust.[3]
-
First Aid: In case of exposure, administration of Methylene Blue (under medical supervision) is the standard antidote for methemoglobinemia.
-
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20279, 4-Butoxyaniline. Retrieved from [Link]
-
Al-Dujaili, A. H., et al. (2017). Synthesis, Structural Characterization, and Liquid Crystal Properties of Lanthanide Complexes with Schiff Base Ligand. Scientific & Academic Publishing. Retrieved from [Link]
-
Yeap, G. Y., et al. (2009).[4] Synthesis and Liquid Crystalline Properties of New Schiff Bases. Australian Journal of Basic and Applied Sciences. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Safety Data Sheet: 4-Butoxyaniline. Retrieved from [Link]
-
Iwan, A., & Sek, D. (2011). Conjugated poly(azomethine)s via simple one-step polycondensation chemistry. Royal Society of Chemistry. Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Purification of 4-Butoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Purity in 4-Butoxyaniline Applications
4-Butoxyaniline is a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and dyes.[1] Its molecular structure, featuring a butoxy group and an aniline moiety, imparts specific physicochemical properties that are harnessed in multi-step synthetic pathways. The purity of 4-butoxyaniline is paramount, as even trace impurities can have a significant impact on the yield, safety, and efficacy of the final products. This guide provides a comprehensive overview of robust purification methodologies for 4-butoxyaniline, grounded in fundamental chemical principles and established laboratory practices.
Understanding the Impurity Profile of 4-Butoxyaniline
The nature and quantity of impurities in 4-butoxyaniline are intrinsically linked to its synthetic route. A common pathway involves a two-step process: the Williamson ether synthesis to produce 4-butoxynitrobenzene, followed by the reduction of the nitro group to an amine.
Potential Impurities from Synthesis:
-
Unreacted Starting Materials: Residual 4-nitrophenol and 1-bromobutane (from the Williamson ether synthesis) or unreacted 4-butoxynitrobenzene (from the reduction step) can persist in the crude product.
-
By-products of Williamson Ether Synthesis: The Williamson ether synthesis is an S_N2 reaction, and elimination (E2) can be a competing side reaction, particularly with secondary and tertiary alkyl halides.[2][3] While 1-bromobutane is a primary halide, side products from elimination or other competing reactions can still occur.
-
By-products of Nitro Group Reduction: The reduction of the nitro group can sometimes be incomplete, leading to the formation of intermediates such as nitroso and hydroxylamine species.[4]
-
Solvent and Reagent Residues: Residual solvents and reagents used in the synthesis and work-up procedures can also be present as impurities.
The presence of these impurities can lead to undesired side reactions in subsequent synthetic steps and may introduce toxicological risks in the final active pharmaceutical ingredient (API).
Purification Strategies for 4-Butoxyaniline
The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity of the 4-butoxyaniline. The two most effective methods for purifying 4-butoxyaniline are recrystallization and vacuum distillation.
Physical and Chemical Properties of 4-Butoxyaniline
A thorough understanding of the physical and chemical properties of 4-butoxyaniline is essential for developing effective purification protocols.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO | [5] |
| Molecular Weight | 165.23 g/mol | [5] |
| Appearance | Clear dark brown liquid or solid | [1] |
| Boiling Point | 148-149 °C at 13 mmHg | |
| Flash Point | 113 °C | |
| Solubility | Sparingly soluble in water |
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solids based on differences in solubility of the compound and its impurities in a given solvent at different temperatures.[6] For 4-butoxyaniline, which can be a solid at room temperature, a mixed solvent system is often effective. A common approach is to use a solvent in which the compound is soluble when hot and a solvent in which it is less soluble when cold.[7][8] An ethanol/water or hexane/ethyl acetate system can be effective for compounds with moderate polarity like 4-butoxyaniline.[8][9]
Step-by-Step Recrystallization Protocol:
-
Solvent Selection:
-
Begin by performing small-scale solubility tests to determine the optimal solvent pair. A good starting point is a mixture of ethanol and water or hexane and ethyl acetate.[8][9] The goal is to find a system where 4-butoxyaniline is soluble in the hot solvent mixture but sparingly soluble at low temperatures.
-
-
Dissolution:
-
Place the crude 4-butoxyaniline in an Erlenmeyer flask.
-
Add the "good" solvent (e.g., ethanol or ethyl acetate) in small portions while heating the mixture on a hot plate with stirring until the solid dissolves completely. Use the minimum amount of hot solvent necessary to achieve dissolution.[7]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration. This step is crucial to remove any solid particulate matter.
-
-
Inducing Crystallization:
-
To the hot solution, add the "poor" solvent (e.g., water or hexane) dropwise with continuous swirling until a slight cloudiness (turbidity) persists. This indicates that the solution is saturated.[8]
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
-
Cooling and Crystal Formation:
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any adhering impurities.
-
Dry the purified crystals in a vacuum oven at a temperature below the melting point of 4-butoxyaniline.
-
Workflow for Recrystallization
Caption: Workflow for the purification of 4-butoxyaniline by recrystallization.
Protocol 2: Purification by Vacuum Distillation
For liquid impurities or when recrystallization is not effective, vacuum distillation is the method of choice. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.[11][12]
Step-by-Step Vacuum Distillation Protocol:
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks or defects.
-
Use a stirring bar or boiling chips in the distillation flask to prevent bumping.
-
Grease all ground glass joints to ensure a good seal.
-
Connect the apparatus to a vacuum source (e.g., a vacuum pump) with a cold trap in between.
-
-
Distillation Procedure:
-
Place the crude 4-butoxyaniline in the distillation flask.
-
Begin stirring and slowly apply the vacuum.
-
Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle.
-
Collect the different fractions based on their boiling points at the given pressure. The main fraction containing the purified 4-butoxyaniline should be collected at a stable temperature. For example, at 20 mmHg, the boiling point of aniline is lowered to 72°C from 184°C at atmospheric pressure.[11] A similar reduction can be expected for 4-butoxyaniline.
-
Discard the forerun (lower boiling impurities) and the tail (higher boiling impurities).
-
-
Post-Distillation:
-
Allow the apparatus to cool to room temperature before releasing the vacuum.
-
The collected main fraction is the purified 4-butoxyaniline.
-
Workflow for Vacuum Distillation
Caption: Workflow for the purification of 4-butoxyaniline by vacuum distillation.
Purity Assessment: Analytical Methods
To verify the purity of the 4-butoxyaniline after purification, several analytical techniques can be employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[13][14]
-
Sample Preparation: Dilute a small sample of the purified 4-butoxyaniline in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions (suggested):
-
Column: A non-polar or medium-polarity column (e.g., HP-5ms or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a range that includes the molecular ion of 4-butoxyaniline (m/z 165.23) and potential impurities.
-
The resulting chromatogram will show a major peak for 4-butoxyaniline and smaller peaks for any remaining impurities. The mass spectrum of the major peak can be compared to a reference spectrum to confirm the identity of the compound.[15]
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of less volatile or thermally labile compounds.[16][17][18]
-
Sample Preparation: Dissolve a known concentration of the purified 4-butoxyaniline in the mobile phase.
-
HPLC Conditions (suggested):
-
Column: A reverse-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of an acid (e.g., trifluoroacetic acid) to improve peak shape.
-
Detector: UV detector set at a wavelength where 4-butoxyaniline has strong absorbance.
-
Flow Rate: Typically 1 mL/min.
-
The purity can be determined by the area percentage of the main peak in the chromatogram.
Safety Precautions
4-Butoxyaniline is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation. Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
The purification of 4-butoxyaniline is a critical step in ensuring the quality and safety of its downstream products. By carefully selecting and executing the appropriate purification technique, whether it be recrystallization or vacuum distillation, and verifying the purity with robust analytical methods like GC-MS and HPLC, researchers and drug development professionals can be confident in the quality of their starting materials.
References
-
Recrystallization-1.pdf. (n.d.). Retrieved from [Link]
-
Lab 2 Guide: Recrystallization (Aug 31 – Sept 4). (n.d.). Studylib. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, March 13). Best solvent for recrystallization of acetanilide? [closed]. Retrieved from [Link]
-
Purification by Recrystallization. (n.d.). CUNY. Retrieved from [Link]
-
4-Butoxyaniline Solution in Toluene, 100μg/mL | 4344-55-2. (n.d.). A Chemtek. Retrieved from [Link]
-
Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? : r/chemistry. Retrieved from [Link]
-
Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization. (n.d.). Scribd. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
ChemRxiv. (n.d.). Three cycles in the MoO2 -catalyzed reduction of nitrobenzenes to anilines with pinacol. A computational study towards the valor. Retrieved from [Link]
- US3852164A - Purification of 1,4-butanediol by vacuum distillation with side stream recovery. (n.d.). Google Patents.
-
ResearchGate. (n.d.). (PDF) Development of a rapid method for the simultaneous determination of aminophylline, doxofylline, bromhexine, and ambroxol by HPLC. Retrieved from [Link]
-
method 8131 aniline and selected derivatives by gas chromatography. (n.d.). EPA. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of a RP-HPLC method for simultaneous quantification of bedaquiline (TMC207), moxifloxacin and pyrazinamide in a pharmaceutical powder formulation for inhalation | Request PDF. Retrieved from [Link]
-
Experiment 9 — Recrystallization. (n.d.). Retrieved from [Link]
-
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Agilent. Retrieved from [Link]
-
Texium. (2020, June 3). Vacuum Distillation of Aniline. Retrieved from [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020, November 3). PMC. Retrieved from [Link]
-
PubMed. (2021, June 18). Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination. Retrieved from [Link]
-
YouTube. (2021, May 17). Vacuum Distillation. Retrieved from [Link]
-
YouTube. (2016, August 15). Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
MDPI. (2019, November 29). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Residual Pesticides Analysis of Botanical Ingredients Using Gas Chromatography Triple Quadrupole Mass Spectrometry. (n.d.). Retrieved from [Link]
-
A novel comprehensive strategy for residual pesticide analysis in cannabis flower. (2018, March 9). Agilent. Retrieved from [Link]
-
Enhancing MRM Experiments in GC-MS/MS Using APGC. (n.d.). Waters Corporation. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. achemtek.com [achemtek.com]
- 6. studylib.net [studylib.net]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. reddit.com [reddit.com]
- 10. amherst.edu [amherst.edu]
- 11. texiumchem.com [texiumchem.com]
- 12. youtube.com [youtube.com]
- 13. gcms.cz [gcms.cz]
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- 15. epa.gov [epa.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa | MDPI [mdpi.com]
column chromatography for purifying 4-Butoxyaniline
Application Note: High-Purity Isolation of 4-Butoxyaniline via Flash Chromatography
Executive Summary
4-Butoxyaniline (p-Butoxyaniline) is a critical intermediate in the synthesis of liquid crystals and pharmaceutical agents (e.g., dyclonine derivatives). While structurally simple, its purification is complicated by two factors: oxidative instability (browning upon air exposure) and chromatographic tailing caused by the interaction between its basic amine moiety and acidic silanol groups on silica gel.
This guide provides a field-validated protocol for isolating 4-Butoxyaniline with >98% purity. Unlike generic aniline protocols, this method integrates an amine-modified stationary phase strategy to eliminate peak tailing and employs inert-atmosphere handling to prevent oxidative degradation during workup.
Physicochemical Profile & Safety
Understanding the analyte is the first step to successful separation. 4-Butoxyaniline is a moderately polar, electron-rich aromatic amine.
| Property | Value | Implication for Chromatography |
| Structure | 4-(C₄H₉O)-C₆H₄-NH₂ | Lipophilic tail (butoxy) increases retention on C18; Amine causes tailing on Silica. |
| Physical State | Liquid or low-melting solid | Often appears as a dark oil due to trace oxidation. |
| Boiling Point | ~148–149 °C (13 mmHg) | Non-volatile; safe for rotary evaporation. |
| pKa (Conjugate Acid) | ~5.2–5.4 | Weak base. Will protonate on acidic silica (pH ~4–5), causing streaking. |
| Solubility | Soluble in EtOAc, DCM, MeOH | Compatible with standard normal-phase solvents. |
| Stability | Air/Light Sensitive | Fractions must be evaporated immediately; store under Argon/Nitrogen. |
Safety Warning: 4-Butoxyaniline is toxic by inhalation, ingestion, and skin contact. It is a potential methemoglobinemia inducer. All operations must be performed in a fume hood wearing nitrile gloves and safety glasses.
The Chromatographic Challenge: The Silanol Trap
The primary failure mode in purifying anilines on silica gel is peak broadening (tailing) . Standard silica gel possesses surface silanol groups (Si-OH) that are weakly acidic.
-
Mechanism: The basic nitrogen lone pair of 4-Butoxyaniline hydrogen-bonds or protonates upon contact with acidic silanols.
-
Result: The molecule "drags" through the column rather than partitioning cleanly, leading to broad bands, poor resolution from impurities, and low recovery.
-
Solution: We employ Triethylamine (TEA) as a sacrificial base. TEA competes for the silanol sites, effectively "capping" them and allowing the target aniline to elute as a sharp, symmetrical band.
Figure 1: Mechanism of amine tailing suppression using Triethylamine (TEA).
Protocol 1: TLC Method Development
Before running the column, determine the optimal solvent system.
Reagents: Hexanes (Hex), Ethyl Acetate (EtOAc), Triethylamine (TEA).[1]
-
Prepare Solvent A: 100% Hexanes + 1% TEA.
-
Prepare Solvent B: 50% EtOAc / 50% Hexanes + 1% TEA.
-
Spotting: Dissolve a drop of crude 4-Butoxyaniline in EtOAc. Spot on a silica TLC plate.
-
Elution: Test 10%, 20%, and 30% EtOAc ratios.
-
Visualization:
-
UV (254 nm): Dark spot (aromatic ring).
-
Ninhydrin Stain: Heats to reddish/pink (primary amine specific). Recommended for confirming identity.
-
Iodine Chamber: Turns brown/yellow immediately.
-
Target Rf: Aim for an Rf of 0.25 – 0.35 . Typical Result: 4-Butoxyaniline usually elutes near Rf 0.30 in 9:1 Hexane:EtOAc (+1% TEA) .
Protocol 2: Flash Column Chromatography
This protocol assumes a crude mass of ~1.0 g. Scale reagents proportionally.
Materials:
-
Silica Gel (40–63 µm, 60 Å).
-
Column: 25g or 40g cartridge (or glass column 2.5 cm diameter).
-
Mobile Phase: Hexanes / Ethyl Acetate / TEA.
Step-by-Step Procedure:
-
Column Pre-Treatment (The "Neutralization" Step):
-
Why: Pre-treating the entire column ensures all silanol sites are capped before the sample touches the silica.
-
Flush the column with 3 column volumes (CV) of Hexanes containing 1% TEA .
-
Note: The eluate may smell strongly of amine.
-
-
Sample Loading:
-
Dissolve the crude 4-Butoxyaniline in the minimum amount of DCM or Toluene (avoid EtOAc for loading if possible to keep the band tight).
-
Load carefully onto the top of the silica bed.
-
-
Elution Gradient:
-
Flow Rate: 25–30 mL/min (for a 25g column).
-
Solvent A: Hexanes + 1% TEA.
-
Solvent B: Ethyl Acetate + 1% TEA.
-
Gradient Profile:
-
0–2 min: 0% B (Isocratic hold to elute non-polar impurities).
-
2–15 min: 0% → 15% B (Linear gradient).
-
15–20 min: 15% → 30% B (Push product if not eluted).
-
-
-
Fraction Collection:
-
Collect small fractions (test tubes).
-
Monitor via UV (254 nm). The product will absorb strongly.
-
Observation: Impurities (e.g., nitro-precursors) often elute earlier (higher Rf) or are colored yellow. 4-Butoxyaniline is colorless to pale brown.[2]
-
Protocol 3: Post-Column Processing & Storage
Isolating the amine from the TEA-containing solvent requires care to avoid "salting" the product or oxidizing it.
-
Pooling: Combine pure fractions immediately. Do not leave them in open test tubes overnight (oxidation risk).
-
Solvent Removal:
-
Rotary evaporate at 40°C.
-
TEA Removal: TEA (bp 89°C) is volatile and will co-evaporate with Hexanes/EtOAc.
-
Trace TEA Check: If the oil smells overwhelmingly of TEA, redissolve in DCM and wash once with saturated NaHCO₃ (do NOT use strong acid, or you will protonate the product and lose it to the water layer). Dry over Na₂SO₄ and re-evaporate.
-
-
Final Storage:
-
Store under Argon or Nitrogen atmosphere.[3]
-
Temperature: 4°C or -20°C.
-
Container: Amber glass vial (light sensitive).
-
Troubleshooting & Optimization
| Issue | Cause | Corrective Action |
| Streaking / Tailing | Insufficient base modifier. | Increase TEA to 2% or switch to 1% NH₄OH in MeOH/DCM (if polarity allows). |
| Product turns Red/Brown | Oxidation on column. | Use degassed solvents; flush column with N₂; work faster. |
| Co-elution with Impurity | Gradient too steep. | Use an isocratic hold at the Rf 0.20 condition (e.g., 8% EtOAc Isocratic). |
| High Backpressure | Fine silica particles or precipitation. | Filter crude sample through a 0.45 µm PTFE filter before loading. |
Workflow Visualization
Figure 2: End-to-end purification workflow for air-sensitive anilines.[4]
References
-
Sigma-Aldrich. 4-Butoxyaniline Product Specification & Safety Data Sheet. Retrieved from
-
PubChem. 4-Butoxyaniline Compound Summary (CID 20352).[5] National Library of Medicine. Retrieved from
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry.[6] (Standard Flash Chromatography Protocol).
-
Thermo Fisher Scientific. Overview of Amine Purification Strategies. Retrieved from
Sources
Application Note: Optimized Coupling Strategies for 4-Butoxyaniline in Medicinal Chemistry Scaffolds
Executive Summary
This guide details the experimental protocols for incorporating 4-Butoxyaniline into medicinal chemistry scaffolds. 4-Butoxyaniline is an electron-rich primary aniline. Its para-butoxy group exerts a strong mesomeric (
This Application Note covers two primary coupling modalities essential for drug discovery:
-
Amide Coupling: Utilizing HATU/DIPEA for rapid, high-yield scaffold decoration.
-
Buchwald-Hartwig Amination: Palladium-catalyzed C-N bond formation for biaryl amine synthesis.
Chemical Profile & Handling
Before initiating synthesis, the researcher must verify the integrity of the starting material. 4-Butoxyaniline is prone to oxidation, turning from a clear pale yellow liquid to a dark brown/black viscous oil upon air exposure.
| Property | Specification |
| CAS Number | 4344-55-2 |
| Molecular Weight | 165.23 g/mol |
| Physical State | Liquid (at RT) |
| Density | 1.0 ± 0.1 g/cm³ |
| Boiling Point | 138–140 °C (at 10 mmHg) |
| Storage | 2–8 °C, under Argon/Nitrogen |
| Handling Precaution | Toxic by inhalation/contact. Use in a fume hood. If the liquid is opaque/black, purify via vacuum distillation before use to avoid radical scavenging by impurities. |
Protocol A: Amide Coupling (HATU Method)
Rationale
For medicinal chemistry applications where yield and speed are paramount, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the preferred coupling agent over EDC/HOBt. The electron-rich nature of 4-butoxyaniline makes it a good nucleophile; however, HATU ensures rapid activation of the carboxylic acid, minimizing background oxidation of the aniline.
Reagents & Stoichiometry
-
Carboxylic Acid (R-COOH): 1.0 equiv
-
4-Butoxyaniline: 1.1 – 1.2 equiv
-
HATU: 1.2 equiv
-
DIPEA (N,N-Diisopropylethylamine): 3.0 equiv
-
Solvent: DMF (Anhydrous) or DMAc. Concentration: 0.1 M – 0.2 M.
Step-by-Step Procedure
-
Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF under an inert atmosphere (N₂).
-
Base Addition: Add DIPEA (3.0 equiv) via syringe. Stir for 5 minutes at Room Temperature (RT).
-
Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 10–15 minutes to ensure formation of the activated ester (OAt-active ester).
-
Amine Addition: Add 4-Butoxyaniline (1.2 equiv) dropwise via syringe.
-
Note: Since 4-Butoxyaniline is a liquid, weigh it by density or mass difference in the syringe to ensure accuracy.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor via LC-MS or TLC.[1]
-
Endpoint: Disappearance of the carboxylic acid and appearance of the product mass [M+H]⁺.
-
-
Workup (Aqueous):
-
Dilute reaction mixture with Ethyl Acetate (EtOAc).
-
Wash 2x with 1M HCl (Critical step: This removes excess DIPEA and unreacted 4-butoxyaniline, which forms a water-soluble hydrochloride salt).
-
Wash 1x with Saturated NaHCO₃ (to neutralize acid).
-
Wash 1x with Brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Workflow Diagram
Figure 1: Decision workflow for the HATU-mediated coupling of 4-Butoxyaniline, highlighting the critical quality control step.
Protocol B: Buchwald-Hartwig Amination
Rationale
When the scaffold requires a C-N bond attached to an aromatic ring (Biaryl amine), nucleophilic aromatic substitution (SₙAr) often fails unless the ring is highly electron-deficient. The Buchwald-Hartwig reaction is the standard solution. For electron-rich anilines like 4-butoxyaniline, electron-rich bidentate phosphine ligands (like Xantphos or BINAP) are required to facilitate the reductive elimination step.
Reagents & Stoichiometry
-
Aryl Halide (Ar-Br/I): 1.0 equiv[2]
-
4-Butoxyaniline: 1.2 equiv
-
Catalyst Source: Pd₂(dba)₃ (1–2 mol%) or Pd(OAc)₂ (2–5 mol%)
-
Ligand: Xantphos (for Pd₂(dba)₃) or BINAP (for Pd(OAc)₂). Ligand:Pd ratio typically 1.5:1 or 2:1.
-
Base: Cs₂CO₃ (Weak base, 2.0 equiv) or NaOtBu (Strong base, 1.5 equiv).
-
Selection: Use Cs₂CO₃ if the substrate has base-sensitive groups (esters). Use NaOtBu for faster rates on unfunctionalized substrates.
-
-
Solvent: 1,4-Dioxane or Toluene (Degassed).
Step-by-Step Procedure
-
Preparation: Flame-dry a Schlenk tube or microwave vial. Allow to cool under Argon.
-
Solids Addition: Add Aryl Halide (1.0 equiv), Base (Cs₂CO₃, 2.0 equiv), Pd source , and Ligand .
-
Degassing: Cap the vessel. Evacuate and backfill with Argon (3 cycles).
-
Liquids Addition:
-
Add anhydrous 1,4-Dioxane via syringe.
-
Add 4-Butoxyaniline (1.2 equiv) via syringe.
-
-
Reaction: Heat to 100–110 °C for 12–18 hours (conventional heating) or 120 °C for 30–60 mins (Microwave).
-
Filtration: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove Palladium black and inorganic salts.
-
Purification: Concentrate filtrate and purify via Flash Column Chromatography (Hexane/EtOAc).
Catalytic Cycle Visualization
Figure 2: Simplified Buchwald-Hartwig catalytic cycle. The electron-rich nature of 4-butoxyaniline facilitates amine coordination, but a bulky ligand (Lₙ) is crucial to force the final Reductive Elimination step.
Purification & Troubleshooting
Flash Chromatography Guidelines
4-Butoxyaniline derivatives are typically lipophilic.
-
Stationary Phase: Silica Gel (40–63 µm).
-
Mobile Phase: Hexane/Ethyl Acetate gradient.
-
TLC Visualization: UV (254 nm). The butoxy group does not stain strongly, but the aniline nitrogen often stains yellow/orange with Ninhydrin (if free NH) or p-Anisaldehyde .
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Amide) | Aniline oxidation | Distill 4-butoxyaniline or use fresh bottle. Ensure Argon atmosphere. |
| No Reaction (Buchwald) | Catalyst Poisoning | Ensure rigorous degassing of dioxane/toluene. O₂ kills Pd(0). |
| Homocoupling (Ar-Ar) | Slow Amine Attack | Increase catalyst loading or switch to a more active ligand like BrettPhos . |
| Dark Impurities | Polymerization | 4-Butoxyaniline is electron-rich and can polymerize. Keep reaction time minimal; do not overheat. |
References
-
Amide Coupling Mechanisms: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3][4][5] Tetrahedron, 61(46), 10827-10852.
-
Buchwald-Hartwig Protocols: Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
HATU Reagent Profile: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4][5] Journal of the American Chemical Society, 115(10), 4397-4398.
-
Compound Data: National Center for Biotechnology Information. (2023).[3][6] PubChem Compound Summary for CID 20320, 4-Butoxyaniline.
Sources
- 1. growingscience.com [growingscience.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
role of 4-Butoxyaniline in liquid crystal formulation.
Application Note: 4-Butoxyaniline in Liquid Crystal Formulation
Abstract
4-Butoxyaniline (CAS: 4344-55-2) serves as a critical mesogenic precursor in the synthesis of thermotropic liquid crystals (LCs), particularly Schiff bases (anils) and azo-dyes.[1][2] Its primary function is the introduction of a semi-flexible butoxy tail (
Part 1: Introduction & Mechanism of Action
Chemical Identity & Significance
4-Butoxyaniline is an aniline derivative substituted with a butoxy group at the para position.[1][3] In liquid crystal engineering, it acts as the "Amine Component" in condensation reactions.[2][3]
-
Molecular Formula:
[2][3] -
Role: Provides the "Tail B" segment of a calamitic (rod-like) molecule.[2]
-
Structural Advantage: The oxygen atom in the butoxy group increases the molecular polarizability anisotropy (
) compared to a simple alkyl chain (e.g., butyl), thereby enhancing the intermolecular forces required to maintain orientational order (mesophase stability).[2]
Mechanistic Impact on Mesophase Behavior
The inclusion of 4-Butoxyaniline influences the phase transition temperatures through two primary mechanisms:
-
The Odd-Even Effect: As a 4-carbon (even) chain, the butoxy tail adopts a conformation that aligns the terminal methyl group parallel to the molecular long axis. This favors higher clearing points (
) compared to odd-numbered homologues (e.g., propoxy), promoting a more stable nematic range.[2][3] -
Dipolar Interactions: The ether linkage (
) introduces a permanent dipole moment transverse to the long axis.[2][3] This lateral dipole can suppress smectic phases in favor of the nematic phase, which is desirable for display applications requiring fast switching times.[3]
Part 2: Experimental Protocol
Protocol 4BA-SYN-01: Synthesis of N-(4-methoxybenzylidene)-4-butoxyaniline
A representative Schiff base LC exhibiting nematic polymorphism.
Safety Pre-requisites:
-
4-Butoxyaniline: Harmful if swallowed/inhaled.[1][2][3] Skin irritant. Use in a fume hood.[1][2][3]
-
Schiff Bases: Susceptible to hydrolysis.[1][2][3] All glassware must be oven-dried.[1][2][3]
Materials:
-
Absolute Ethanol (50 mL)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)[2]
Workflow Diagram (DOT):
Figure 1: Synthetic workflow for Schiff base condensation using 4-Butoxyaniline.[1][2]
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.1 mol of 4-Butoxyaniline and 0.1 mol of 4-Methoxybenzaldehyde in 40 mL of absolute ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.
-
Reflux: Attach a reflux condenser (with a calcium chloride drying tube on top to exclude atmospheric moisture).[1][2][3] Heat the mixture to reflux (~78°C) for 3 hours. The solution typically turns yellow, indicating imine formation.[2][3]
-
Monitoring: Spot the reaction mixture on a TLC plate (Silica gel, Solvent: Hexane/Ethyl Acetate 4:1). The reaction is complete when the starting amine spot disappears.[3]
-
Crystallization: Remove the heat source.[1][2][3] Allow the flask to cool to room temperature, then place it in an ice bath (0°C) for 1 hour. The Schiff base should precipitate as crystalline plates.[2][3]
-
Purification (Crucial for LCs):
-
Drying: Dry the crystals in a vacuum desiccator over
for 24 hours to remove trace water.
Part 3: Characterization & Data Analysis
Expected Phase Behavior
The resulting compound, N-(4-methoxybenzylidene)-4-butoxyaniline (often abbreviated as MBBA-analog or 1O.O4), exhibits distinct mesophases.[1][2]
Table 1: Comparative Phase Transitions of Homologues Data synthesized from standard LC literature trends for 4,4'-dialkoxybenzylideneanilines.
| Compound Tail A (Aldehyde) | Compound Tail B (Aniline) | Melting Point ( | Clearing Point ( | Mesophase Type |
| Methoxy ( | Butoxy ( | ~45°C | ~78°C | Nematic |
| Methoxy ( | Hexyloxy ( | ~58°C | ~85°C | Smectic A + Nematic |
| Ethoxy ( | Butoxy ( | ~62°C | ~95°C | Nematic |
Note: The Butoxy derivative (Row 1) typically offers a pure Nematic phase, whereas longer chains (Row 2) begin to introduce Smectic phases due to increased van der Waals inter-chain attraction.[2]
Characterization Logic
Logic Flow Diagram (DOT):
Figure 2: Analytical workflow for validating liquid crystalline properties.
Part 4: Troubleshooting & Storage
-
Issue: Low Clearing Point (
) -
Issue: No Mesophase (Direct melting to isotropic)
-
Storage:
References
-
Kelker, H., & Hatz, R. (1980).[2][3] Handbook of Liquid Crystals. Verlag Chemie. (Foundational text on Schiff base synthesis and phase behavior).
-
Gray, G. W. (1962).[2][3] Molecular Structure and the Properties of Liquid Crystals. Academic Press.[1][2][3] (Source for alkoxy chain length effects on transition temperatures).
-
PubChem Database. (2023).[1][2][3] 4-Butoxyaniline - Compound Summary. National Center for Biotechnology Information.[1][2][3] [Link]
Sources
Application Note: Strategic N-Alkylation of 4-Butoxyaniline for Pharmaceutical and Materials Science Intermediates
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the experimental conditions for the N-alkylation of 4-butoxyaniline, a critical transformation in the synthesis of various high-value organic molecules. We will explore the underlying chemical principles and provide detailed, field-tested protocols for common N-alkylation strategies, including classical direct alkylation and reductive amination. This document is intended for researchers, scientists, and professionals in drug development and materials science who require robust and reproducible methods for the synthesis of N-alkylated 4-butoxyaniline derivatives.
Introduction: The Versatility of N-Alkylated 4-Butoxyaniline Derivatives
4-Butoxyaniline serves as a key building block in the synthesis of a wide array of functional molecules, from active pharmaceutical ingredients (APIs) to advanced polymers and dyes. The N-alkylation of this primary amine is a pivotal step that allows for the fine-tuning of molecular properties such as solubility, basicity, and biological activity. The resulting secondary and tertiary amines are prevalent in numerous commercial products, making the development of efficient and scalable N-alkylation protocols a significant area of research.
The choice of an appropriate N-alkylation strategy is dictated by several factors, including the nature of the alkylating agent, the desired degree of alkylation (mono- vs. di-alkylation), and the overall complexity of the target molecule. This guide will delve into the nuances of these choices, providing the necessary insights for successful and efficient synthesis.
Core Strategies for N-Alkylation: A Comparative Overview
Two primary strategies dominate the N-alkylation of 4-butoxyaniline: direct alkylation with alkyl halides and reductive amination. Each approach has its distinct advantages and limitations, which are summarized below.
| Feature | Direct Alkylation with Alkyl Halides | Reductive Amination |
| Alkylating Agent | Alkyl halides (e.g., R-Br, R-I) | Aldehydes or ketones |
| Key Reagents | Base (e.g., K2CO3, Na2CO3, Et3N) | Reducing agent (e.g., NaBH4, NaBH(OAc)3) |
| Primary Byproduct | Halide salt | Water |
| Key Advantages | Simple setup, wide availability of alkyl halides. | Good control over mono-alkylation, mild reaction conditions. |
| Potential Issues | Over-alkylation leading to tertiary amines and quaternary ammonium salts. | Requires a suitable carbonyl compound, potential for side reactions with reducible functional groups. |
Experimental Protocols: From Theory to Practice
Protocol 1: Direct N-Alkylation using an Alkyl Halide
This protocol details the synthesis of N-ethyl-4-butoxyaniline via the direct alkylation of 4-butoxyaniline with ethyl bromide. The choice of a carbonate base is crucial here; it is strong enough to deprotonate the aniline nitrogen, facilitating nucleophilic attack on the alkyl halide, but mild enough to minimize side reactions.
Workflow for Direct N-Alkylation
Application Note: Strategic Acylation of 4-Butoxyaniline
Executive Summary
The acylation of 4-Butoxyaniline (CAS: 4344-55-2) is a pivotal transformation in the synthesis of liquid crystalline polymers, local anesthetics (e.g., pramocaine analogs), and antipsychotic pharmacophores (e.g., Pimavanserin intermediates).[1] While the reaction follows standard nucleophilic acyl substitution pathways, the specific electronic and physical properties of the p-butoxy moiety require tailored protocols to maximize yield and minimize oxidation byproducts.
This guide provides two distinct, field-validated protocols:
-
Method A (Anhydrous): High-precision synthesis for moisture-sensitive acid chlorides and discovery-phase medicinal chemistry.[1]
-
Method B (Schotten-Baumann): A robust, biphasic system optimized for scale-up and "green" solvent reduction.[1]
Chemical Basis & Reactivity Profile[1][2][3]
Electronic Effects
The 4-butoxy group exerts a strong electron-donating effect (+M / +I) on the aromatic ring.[1]
-
Nucleophilicity: The amine nitrogen is significantly more nucleophilic than unsubstituted aniline due to resonance enrichment from the para-alkoxy group. This allows for rapid reaction rates, often requiring cooling to prevent exotherms.
-
Oxidation Sensitivity: The electron-rich ring is susceptible to oxidation (turning dark brown/purple) upon exposure to air, particularly in acidic media. Inert atmosphere (N₂) is recommended during handling.
Mechanistic Pathway
The reaction proceeds via an addition-elimination mechanism.[1] The amine attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate, followed by the expulsion of chloride and deprotonation.
Figure 1: Mechanistic flow of the acylation process.[1][2] The base is critical to neutralize the HCl byproduct, preventing the protonation of the unreacted amine which would render it non-nucleophilic.
Experimental Protocols
Method A: Anhydrous Acylation (DCM/TEA)
Best for: Small-scale (mg to g), moisture-sensitive acid chlorides, and high-value intermediates.[1]
Reagents & Equipment[3][4][5][6]
-
Substrate: 4-Butoxyaniline (1.0 equiv)
-
Reagent: Acid Chloride (R-COCl) (1.1 equiv)[1]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2–1.5 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Apparatus: Round-bottom flask, N₂ balloon, addition funnel/syringe.
Step-by-Step Procedure
-
Preparation: Flame-dry the glassware and purge with Nitrogen (N₂).
-
Dissolution: Dissolve 4-Butoxyaniline in anhydrous DCM (concentration ~0.2 M).
-
Note: If the aniline appears dark, filter through a small pad of Celite/silica to remove oxidation products before weighing.
-
-
Base Addition: Add TEA (1.5 equiv) to the stirring solution.
-
Cooling: Cool the mixture to 0°C using an ice bath. The electron-rich aniline reacts vigorously; cooling controls regioselectivity and prevents side reactions.[1]
-
Acylation: Add the Acid Chloride dropwise over 15–30 minutes.
-
Observation: A white precipitate (TEA·HCl) will form immediately.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Mobile Phase: 30% EtOAc/Hexanes).
-
Quench: Quench with saturated NaHCO₃ solution.
Workup & Purification[3][4][7][8][9]
-
Separate layers.[3] Wash organic layer with 1M HCl (removes unreacted aniline), followed by Sat. NaHCO₃ (removes unreacted acid), and Brine .
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
Purification: Recrystallize from EtOH/Water or purify via flash chromatography (Silica gel).
Method B: Schotten-Baumann (Biphasic)
Best for: Scale-up (>10g), robust acid chlorides (e.g., benzoyl chloride), and green chemistry initiatives (reduced organic solvent).[1]
Reagents
-
Substrate: 4-Butoxyaniline (1.0 equiv)
-
Reagent: Acid Chloride (1.2 equiv)
-
Base: 10% Aqueous NaOH or 2M K₂CO₃
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.[1]
Step-by-Step Procedure
-
Biphasic Setup: In a flask, combine 4-Butoxyaniline dissolved in EtOAc and an equal volume of 10% NaOH solution.
-
Addition: While stirring vigorously (high shear is critical for interfacial contact), add the Acid Chloride dropwise at RT.
-
Process Control: Maintain pH >9.[6] If pH drops, add more base.
-
-
Completion: Stir for 1–3 hours.
-
Separation: The product typically remains in the organic layer, while the HCl byproduct is neutralized into the aqueous phase as NaCl.
-
Isolation: Separate phases. Wash organic phase with water and brine.[3] Evaporate solvent.[4]
Process Control & Data Analysis
Reaction Monitoring (TLC/HPLC)
-
TLC Visualization: 4-Butoxyaniline is UV active (254 nm).[1]
-
Stain: Anisaldehyde stain is effective for visualizing the amide product (often turns pink/purple).
-
-
HPLC: Use a C18 column with an MeCN/Water gradient. The product will be significantly more hydrophobic (longer retention time) than the starting aniline.
Expected Analytical Data
| Parameter | Description |
| Appearance | White to off-white crystalline solid (Amide).[1] |
| ¹H NMR (CDCl₃) | δ ~7.4–7.5 (d, 2H, Ar-H ortho to NH), δ ~6.8–6.9 (d, 2H, Ar-H ortho to OBu), δ ~3.9 (t, 2H, -OCH₂-), δ ~7.5–8.0 (bs, 1H, -NH-).[1] |
| IR Spectrum | 3300 cm⁻¹ (N-H stretch), 1650–1660 cm⁻¹ (Amide I, C=O stretch). |
| Melting Point | Typically 100–115°C (dependent on the acyl group R). |
Troubleshooting Guide
Figure 2: Decision tree for common process deviations.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of Nucleophilic Acyl Substitution).
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved February 7, 2026.[6] Link
-
BenchChem. (2025).[3] Synthesis of N-(4-Formylphenyl)benzamide (Analogous Protocol). Technical Support Center. Link
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 20365, 4-Butoxyaniline. Link
-
Van Dort, M. E., et al. (1987). Synthesis and pharmacology of psoralen derivatives. Journal of Medicinal Chemistry. (Example of alkoxy aniline acylation in drug design). Link
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]
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- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them - Google Patents [patents.google.com]
Application Notes and Protocols for the Diazotization of 4-Butoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Aryl Diazonium Salts
Aryl diazonium salts are a cornerstone of synthetic organic chemistry, serving as highly versatile intermediates for the introduction of a wide array of functional groups onto an aromatic ring.[1][2][3] The process of converting a primary aromatic amine to a diazonium salt, known as diazotization, unlocks a rich field of chemical transformations that are otherwise difficult to achieve.[1][4] These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and materials, particularly in the production of azo dyes.[3][4]
4-Butoxyaniline, with its butoxy functional group, presents a useful starting material for the synthesis of various substituted aromatic compounds. The diazotization of 4-butoxyaniline yields the corresponding 4-butoxybenzenediazonium salt, which can then be subjected to a variety of subsequent reactions, such as Sandmeyer, Schiemann, and azo coupling reactions, to generate a diverse range of products.[4][5]
This application note provides a comprehensive guide to the diazotization of 4-butoxyaniline, detailing the reaction mechanism, a step-by-step experimental protocol, critical safety considerations, and an overview of the synthetic utility of the resulting diazonium salt.
Reaction Mechanism: The Formation of the Diazonium Ion
The diazotization of a primary aromatic amine, such as 4-butoxyaniline, proceeds through a well-established multi-step mechanism. The reaction is typically carried out in a cold, acidic solution with a source of nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.[1][4]
The key steps in the mechanism are as follows:
-
Formation of the Nitrosating Agent: In the acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂). Further protonation of nitrous acid leads to the formation of the highly electrophilic nitrosonium ion (NO⁺).[4][6]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amino group of 4-butoxyaniline attacks the nitrosonium ion, forming an N-nitrosamine intermediate.[6][7]
-
Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps convert the N-nitrosamine into a diazohydroxide.[6][7]
-
Formation of the Diazonium Ion: In the acidic environment, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (water). The subsequent loss of a water molecule results in the formation of the stable 4-butoxybenzenediazonium ion.[6][7]
The resonance stabilization of the aryl diazonium ion, where the positive charge is delocalized into the aromatic ring, contributes to its relative stability at low temperatures compared to its highly unstable aliphatic counterparts.[8]
Figure 1: Generalized mechanism for the diazotization of 4-butoxyaniline.
Materials and Equipment
| Reagents and Materials | Equipment |
| 4-Butoxyaniline (C₁₀H₁₅NO)[9] | Magnetic stirrer with a stir bar |
| Sodium Nitrite (NaNO₂) | Beakers and Erlenmeyer flasks |
| Concentrated Hydrochloric Acid (HCl) | Graduated cylinders and pipettes |
| Distilled or Deionized Water | Thermometer (-10 to 110 °C) |
| Ice (crushed or cubed) | Ice bath |
| Urea (optional, for quenching excess nitrous acid) | pH paper or pH meter |
| Starch-iodide paper (for testing for excess nitrous acid) | Filtration apparatus (Büchner funnel, filter flask) |
Experimental Protocol: Diazotization of 4-Butoxyaniline
This protocol outlines a representative procedure for the diazotization of 4-butoxyaniline. It is crucial to adhere to the low-temperature conditions to ensure the stability of the diazonium salt.[1]
Step 1: Preparation of the 4-Butoxyaniline Solution
-
In a beaker of appropriate size, combine a specific molar quantity of 4-butoxyaniline with a calculated volume of distilled water and concentrated hydrochloric acid. The acid serves to protonate the amine, making it soluble in the aqueous medium.
-
Stir the mixture until the 4-butoxyaniline hydrochloride salt is fully dissolved.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring. It is imperative to maintain this temperature range throughout the reaction.[1]
Step 2: Preparation of the Sodium Nitrite Solution
-
In a separate beaker, dissolve a slight molar excess of sodium nitrite in a minimal amount of cold distilled water.
-
Cool this solution in the ice bath as well.
Step 3: The Diazotization Reaction
-
Slowly add the chilled sodium nitrite solution dropwise to the cold, stirring solution of 4-butoxyaniline hydrochloride. The addition should be slow enough to maintain the temperature of the reaction mixture between 0 and 5 °C.
-
Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper. A positive test (the paper turns blue-black) indicates that a slight excess of nitrous acid is present, signifying the completion of the diazotization.
-
If a significant excess of nitrous acid is added, it can be quenched by the careful addition of a small amount of urea.
-
Continue to stir the reaction mixture at 0-5 °C for an additional 15-30 minutes to ensure the reaction goes to completion.
Step 4: Utilization of the Diazonium Salt Solution
The resulting solution of 4-butoxybenzenediazonium chloride is typically used immediately in subsequent synthetic steps without isolation.[5][8] Diazonium salts in their solid form can be explosive and are generally not isolated unless stabilized as tetrafluoroborate or other non-nucleophilic salts.[2][5][8]
Figure 2: Experimental workflow for the diazotization of 4-butoxyaniline.
Safety Precautions and Waste Disposal
Handling of Reagents:
-
4-Butoxyaniline: This compound can be harmful if swallowed or absorbed through the skin and may cause skin and eye irritation.[10] It is advisable to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]
-
Sodium Nitrite: A strong oxidizing agent that can be toxic if ingested. Avoid contact with skin and eyes.
-
Concentrated Hydrochloric Acid: Highly corrosive and can cause severe burns. Handle with extreme care in a fume hood, wearing appropriate PPE.
Hazards of Diazonium Salts:
-
Explosion Hazard: Solid diazonium salts are notoriously unstable and can be explosive, especially when dry.[5][8][12] They can be sensitive to heat, shock, and friction. Therefore, it is strongly recommended to use the diazonium salt solution directly for the next reaction step without attempting to isolate the solid.[5][8]
-
Decomposition: At temperatures above 5-10 °C, aryl diazonium salts can decompose, releasing nitrogen gas and potentially forming hazardous byproducts.[1]
Waste Disposal:
-
Any unreacted diazonium salt should be quenched before disposal. This can be achieved by reacting it with a compound that readily undergoes azo coupling, such as a solution of a phenol in a weakly alkaline medium.[12]
-
All chemical waste should be disposed of in accordance with local, state, and federal regulations. Do not pour chemical waste down the drain.
Applications in Organic Synthesis
The in situ generated 4-butoxybenzenediazonium salt is a valuable intermediate for a variety of synthetic transformations, including:
-
Sandmeyer Reaction: Replacement of the diazonium group with a halide (Cl, Br) or cyanide (CN) using the corresponding copper(I) salt.[4]
-
Schiemann Reaction: Replacement of the diazonium group with fluorine by thermal decomposition of the corresponding tetrafluoroborate salt.[5]
-
Gattermann Reaction: Replacement of the diazonium group with a halide using copper powder as a catalyst.[4]
-
Replacement by Hydroxyl Group: Heating the diazonium salt solution in the presence of acid yields the corresponding phenol (4-butoxyphenol).[5]
-
Replacement by Hydrogen (Deamination): Reduction of the diazonium group to a hydrogen atom, effectively removing the original amino group.[8]
-
Azo Coupling: Reaction with activated aromatic compounds (e.g., phenols, anilines) to form azo compounds, which are widely used as dyes.[4][8][]
Conclusion
The diazotization of 4-butoxyaniline is a straightforward yet powerful procedure that opens the door to a wide range of synthetic possibilities. By carefully controlling the reaction conditions, particularly the temperature, researchers can efficiently generate the 4-butoxybenzenediazonium salt in situ for subsequent functional group transformations. Adherence to strict safety protocols is paramount when working with potentially explosive diazonium salts. The versatility of this reaction makes it an indispensable tool for chemists in both academic and industrial settings.
References
-
Unacademy. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
- Google Patents. (1989). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
-
SK Chemistry. (2021, December 23). Diazotization reaction mechanism [Video]. YouTube. Retrieved from [Link]
-
Croner-i. (n.d.). Diazonium salts. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Retrieved from [Link]
-
Unknown. (2020, March 29). DIAZONIUM SALTS. Retrieved from [Link]
-
BYJU'S. (n.d.). Diazonium Salts Preparation. Retrieved from [Link]
-
Ley, S. V., et al. (2016, July 14). Exploring Flow Procedures for Diazonium Formation. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]
-
Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
-
Allen. (n.d.). Diazonium Salts | Reactions, Properties, Advantages & Uses. Retrieved from [Link]
-
Chemguide. (n.d.). making diazonium salts from phenylamine (aniline). Retrieved from [Link]
- Google Patents. (1983). WO1983003254A1 - Stabilization of diazonium salt solutions.
-
Unknown. (n.d.). CHARACTERIZATION AND PREPARATION OF DIAZONIUM SALT BY USING IR, UV AND NMR SPCTRA. Retrieved from [Link]
-
ChemInform. (2025, August 6). Recent Applications of Arene Diazonium Salts in Organic Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
- Google Patents. (1952). US2612494A - Stabilized diazonium salts and process of effecting same.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Butoxyaniline, 97% (gc). Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Diazonium compound - Wikipedia [en.wikipedia.org]
- 3. Diazonium Salts | Reactions, Properties, Advantages & Uses [allen.in]
- 4. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. Diazotization Reaction Mechanism [unacademy.com]
- 8. lkouniv.ac.in [lkouniv.ac.in]
- 9. Page loading... [wap.guidechem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 12. bsc.croneri.co.uk [bsc.croneri.co.uk]
Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 4-Butoxyaniline
Abstract
This document provides a detailed guide to the essential analytical techniques for the structural elucidation, purity assessment, and physicochemical characterization of 4-Butoxyaniline (CAS No. 4344-55-2).[1][2] As a key intermediate in the synthesis of various organic compounds, ensuring its identity and quality is paramount.[2][3] This guide presents an integrated analytical workflow, combining chromatographic, spectroscopic, mass spectrometric, and thermal analysis methods. Each section explains the fundamental principles of the technique, its specific application to 4-butoxyaniline, a detailed experimental protocol, and guidance on data interpretation, reflecting a holistic and rigorous scientific approach.
Introduction to 4-Butoxyaniline
4-Butoxyaniline, also known as p-butoxyaniline, is an aromatic amine with the chemical formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol .[1][2] It consists of a benzene ring substituted with an amino group (-NH₂) and a butoxy group (-O(CH₂)₃CH₃) at the para position. Its structure lends it to applications in organic synthesis, including the preparation of dyes, pharmaceuticals, and other specialty chemicals.[2]
Given its intended applications and potential biological activity, a thorough characterization is non-negotiable for quality control and regulatory compliance. This involves confirming the molecular structure, identifying and quantifying impurities, and understanding its thermal behavior. The following sections detail the primary analytical techniques to achieve a comprehensive characterization profile.
Integrated Analytical Workflow
A robust characterization of 4-Butoxyaniline does not rely on a single technique but rather on the convergence of evidence from multiple orthogonal methods. Each method provides a unique piece of the puzzle, and together they create a high-confidence profile of the molecule.
Caption: Integrated workflow for 4-Butoxyaniline characterization.
Chromatographic Analysis for Purity and Impurity Profiling
Chromatography is the cornerstone for assessing the purity of 4-Butoxyaniline and identifying any related substances, such as isomers, starting materials, or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and powerful techniques for this purpose.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent choice for purity determination because it is non-destructive and suitable for polar, non-volatile compounds like anilines without derivatization.[5] A reversed-phase method is typically employed for compounds of this polarity.[6]
Protocol: Purity Determination by Reversed-Phase HPLC
-
Instrumentation: HPLC system equipped with a UV-Vis detector, autosampler, column oven, and quaternary pump.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water (HPLC Grade) with 0.1% Formic Acid.
-
Solvent B: Acetonitrile (HPLC Grade) with 0.1% Formic Acid.
-
-
Gradient Elution: Start with 70% A / 30% B, ramp to 20% A / 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm. The aromatic ring in 4-butoxyaniline provides strong chromophores for UV detection.
-
Sample Preparation:
-
Accurately weigh and dissolve the 4-Butoxyaniline sample in methanol to a final concentration of 1.0 mg/mL.
-
Prepare a reference standard solution at the same concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Injection Volume: 10 µL.
-
Analysis: The purity is calculated by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Data Interpretation: A high-purity sample will exhibit a single major peak. Any other peaks are considered impurities. The retention time of the sample peak should match that of the reference standard.
Gas Chromatography (GC)
GC is highly effective for separating volatile and semi-volatile compounds and is often coupled with a mass spectrometer (GC-MS) for definitive peak identification. While anilines can sometimes exhibit peak tailing on standard GC columns, modern columns and proper method development can mitigate this.[7]
Protocol: Impurity Profiling by GC-MS
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., SE-54, DB-5) fused silica capillary column (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.[8]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Sample Preparation: Prepare a dilute solution of 4-Butoxyaniline (approx. 100 µg/mL) in a suitable solvent like dichloromethane or toluene.[8]
-
Injection Volume: 1 µL.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Interpretation: The total ion chromatogram (TIC) will show the separation of different components. The mass spectrum of the main peak should correspond to 4-Butoxyaniline. Other peaks can be tentatively identified by comparing their mass spectra against a library (e.g., NIST).[9] This is a powerful method for identifying isomers or process-related impurities.[10][11]
| Technique | Parameter | Typical Value/Condition | Purpose |
| HPLC | Column | C18, 250x4.6 mm, 5 µm | Purity Assay |
| Mobile Phase | Acetonitrile/Water Gradient | Elution of analyte and impurities | |
| Detector | UV at 254 nm | Quantification | |
| GC-MS | Column | SE-54, 30 m x 0.25 mm | Impurity Separation |
| Detector | Mass Spectrometer (EI) | Identification | |
| Oven Program | 100 °C to 280 °C | Separation of volatile components |
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is essential for confirming the chemical structure of 4-Butoxyaniline. NMR provides the carbon-hydrogen framework, FT-IR identifies functional groups, and UV-Vis confirms the presence of the aromatic chromophore.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural determination of organic molecules.[14] Both ¹H and ¹³C NMR should be performed.
Protocol: NMR Analysis
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~10-20 mg of 4-Butoxyaniline in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
Expected ¹H NMR Data (in CDCl₃, approximate):
-
δ ~6.6-6.8 ppm (m, 4H): Aromatic protons on the benzene ring. The para-substitution will create an AA'BB' system, which may appear as two overlapping doublets.
-
δ ~3.9 ppm (t, 2H): Methylene protons adjacent to the oxygen (-O-CH₂ -).
-
δ ~3.6 ppm (br s, 2H): Amine protons (-NH₂ ). This peak can be broad and its chemical shift is concentration-dependent. It will disappear upon D₂O exchange.
-
δ ~1.7-1.8 ppm (m, 2H): Methylene protons (-CH₂-CH₂ -CH₂-CH₃).
-
δ ~1.4-1.5 ppm (m, 2H): Methylene protons (-CH₂ -CH₃).
-
δ ~0.9-1.0 ppm (t, 3H): Terminal methyl protons (-CH₃ ).
Expected FT-IR Data (KBr Pellet or Thin Film):
-
3300-3500 cm⁻¹: Two distinct N-H stretching bands (symmetric and asymmetric) characteristic of a primary amine.
-
3000-3100 cm⁻¹: Aromatic C-H stretching.
-
2850-2960 cm⁻¹: Aliphatic C-H stretching from the butyl group.
-
~1620 cm⁻¹: N-H bending (scissoring).
-
~1510 cm⁻¹: Aromatic C=C stretching.
-
~1240 cm⁻¹: Aryl C-O stretching (asymmetric).
-
~1040 cm⁻¹: Aliphatic C-O stretching.
-
~825 cm⁻¹: C-H out-of-plane bending, indicative of 1,4-disubstitution on the benzene ring.
Mass Spectrometry (MS) for Molecular Weight Confirmation
While often coupled with GC, standalone MS analysis via direct infusion can quickly confirm the molecular weight of the compound.
Data Interpretation: Using Electron Ionization (EI), the mass spectrum of 4-Butoxyaniline is expected to show a molecular ion peak [M]⁺ at m/z 165 , corresponding to its molecular weight.[15] Key fragmentation patterns would include the loss of the butyl group or parts of the butoxy chain. A prominent peak at m/z 109 would correspond to the loss of the butoxy radical, leaving the aminophenol cation.
Thermal Analysis
Thermal techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information about the material's stability, melting point, and decomposition profile.[16] This is vital for determining appropriate storage and processing conditions.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and decomposition temperatures.
Protocol: TGA Analysis
-
Instrumentation: Thermogravimetric Analyzer.
-
Sample: Place 5-10 mg of 4-Butoxyaniline into an alumina or platinum pan.
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to 600 °C at a heating rate of 10 °C/min.
Data Interpretation: The TGA thermogram will show a stable baseline until the onset of decomposition. The temperature at which significant mass loss begins indicates the limit of thermal stability.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, glass transitions, and other phase changes.[17][18]
Protocol: DSC Analysis
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample: Seal 2-5 mg of 4-Butoxyaniline in an aluminum DSC pan.
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 0 °C.
-
Heat from 0 °C to 100 °C at 10 °C/min.
-
Data Interpretation: The DSC thermogram will show an endothermic peak corresponding to the melting of the substance. The peak maximum of this endotherm is taken as the melting point. For 4-Butoxyaniline, which can be a liquid at room temperature, this analysis is useful for detecting phase transitions or the presence of solid impurities.[19]
Caption: Workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Conclusion
The comprehensive characterization of 4-Butoxyaniline requires a multi-faceted analytical approach. Chromatographic methods (HPLC and GC) are indispensable for assessing purity and identifying trace-level impurities. Spectroscopic techniques (NMR, FT-IR) provide definitive structural confirmation, while mass spectrometry validates the molecular weight. Finally, thermal analysis (TGA and DSC) establishes the material's stability and physical properties. By integrating the data from these orthogonal techniques, researchers and drug development professionals can build a complete and reliable profile of 4-Butoxyaniline, ensuring its quality, safety, and suitability for its intended application.
References
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Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
Orellana, S., Soto, C., & Toral, M. I. (2010). UV-vis, IR and 1H NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(1), 437-443. Retrieved February 7, 2026, from [Link]
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Lupoi, J. S., Singh, S., Parthasarathi, R., Simmons, B. A., & Henry, R. J. (2015). Techniques for Characterizing Lignin. ResearchGate. Retrieved February 7, 2026, from [Link]
-
Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews: Journal of Chemistry. Retrieved February 7, 2026, from [Link]
-
Material Safety Data Sheet - 4-Butoxyaniline, 97% (gc). (n.d.). Cole-Parmer. Retrieved February 7, 2026, from [Link]
- Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. (n.d.). Google Patents.
-
4 bromoaniline : Organic Synthesis. (2024, April 7). YouTube. Retrieved February 7, 2026, from [Link]
-
REVIEW IN (NMR and UV-VIS) SPECTRA. (n.d.). Iraqi National Journal of Chemistry. Retrieved February 7, 2026, from [Link]
-
Method 8131: Aniline and Selected Derivatives by Gas Chromatography. (n.d.). EPA. Retrieved February 7, 2026, from [Link]
-
Aniline. (n.d.). NIST WebBook. Retrieved February 7, 2026, from [Link]
-
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. Retrieved February 7, 2026, from [Link]
-
G. B. S. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical & Environmental Mass Spectrometry, 14(11), 653-658. Retrieved February 7, 2026, from [Link]
-
1-Butanol, 4-butoxy-. (n.d.). NIST WebBook. Retrieved February 7, 2026, from [Link]
-
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. (n.d.). Agilent. Retrieved February 7, 2026, from [Link]
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Thermal Analysis of Selected Commercial Thermoplastic Resins. (1993). Defence Research Establishment Ottawa. Retrieved February 7, 2026, from [Link]
-
Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (1984). EPA. Retrieved February 7, 2026, from [Link]
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Aniline, N,N-bis(2-chloroethyl)-p-butoxy-. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
Analysis of Biogenic Amines by GC/FID and GC/MS. (2003). Virginia Tech. Retrieved February 7, 2026, from [Link]
-
Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). University of Calgary. Retrieved February 7, 2026, from [Link]
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Simplified Yet Sensitive Determination of Aniline and Nitroanilines. (2012). LCGC International. Retrieved February 7, 2026, from [Link]
-
UV-vis, IR and H-1 NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline. (2010). ResearchGate. Retrieved February 7, 2026, from [Link]
-
High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. (2011). ResearchGate. Retrieved February 7, 2026, from [Link]
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Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). MDPI. Retrieved February 7, 2026, from [Link]
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Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Retrieved February 7, 2026, from [Link]
-
HPLC Method for Analysis of Aniline on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved February 7, 2026, from [Link]
-
4-BUTYLANILINE MSDS. (2019). Loba Chemie. Retrieved February 7, 2026, from [Link]
-
Determination of 4-Chloroaniline and Its Derivatives Formed in the Interaction of Sodium Hypochlorite and Chlorhexidine by Using Gas Chromatography. (2015). ResearchGate. Retrieved February 7, 2026, from [Link]
-
3-(Tert-butoxy)aniline. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
Introduction to Pharmaceutical Thermal Analysis: A Teaching Tool. (2010). Cleveland State University. Retrieved February 7, 2026, from [Link]
-
Mass spectrum of 4-nitroaniline. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
4-(Tert-butoxy)aniline. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
4-BROMOANILINE; EI-B; MS. (n.d.). MassBank. Retrieved February 7, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing 4-Butoxyaniline Synthesis
Welcome to the technical support center for the synthesis of 4-butoxyaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of 4-butoxyaniline. By understanding the causality behind experimental choices, you can effectively troubleshoot and enhance your synthetic outcomes.
4-Butoxyaniline is a valuable intermediate in the synthesis of dyes, pharmaceuticals, and other specialty organic compounds.[1] The most common and reliable method for its preparation is the Williamson ether synthesis, a robust SN2 reaction. This guide will focus on this pathway, starting from 4-aminophenol and an appropriate butyl halide.
Section 1: Core Synthesis Protocol & Mechanism
The Williamson ether synthesis proceeds via an SN2 mechanism where a phenoxide ion, generated by deprotonating a phenol, acts as a nucleophile to attack a primary alkyl halide.[2][3][4][5]
Reaction Scheme:
-
Step 1 (Deprotonation): 4-Aminophenol is treated with a base to form the more nucleophilic 4-aminophenoxide ion.
-
Step 2 (Nucleophilic Attack): The 4-aminophenoxide ion attacks the primary carbon of a butyl halide (e.g., 1-bromobutane), displacing the halide and forming the ether linkage.[6]
Visualizing the Reaction Mechanism
The following diagram illustrates the SN2 mechanism, highlighting the key steps of phenoxide formation and subsequent nucleophilic substitution.
Caption: SN2 mechanism for 4-butoxyaniline synthesis.
Baseline Experimental Protocol
This protocol provides a standard, reliable method for the synthesis. Subsequent sections will address troubleshooting deviations from this baseline.
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-aminophenol (1.0 eq) and a suitable polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (5-10 mL per gram of 4-aminophenol).[2][3]
-
Base Addition: Add a moderately strong base, such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq), to the mixture.
-
Alkylation: While stirring, add 1-bromobutane (1.1-1.3 eq) to the suspension.
-
Reaction: Heat the mixture to a temperature of 80-100 °C and maintain under reflux for 4-8 hours.[2][3] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the crude product and dissolve inorganic salts.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.[7]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude 4-butoxyaniline by column chromatography or vacuum distillation.[8]
-
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues that lead to suboptimal yields and provides actionable solutions grounded in chemical principles.
Q1: My reaction yield is very low, or no product is formed. What are the likely causes?
Answer: This is a common issue that typically points to problems with the reagents, reaction conditions, or the fundamental reaction setup.
Possible Causes & Solutions:
-
Ineffective Deprotonation: The phenolic proton of 4-aminophenol must be removed to form the nucleophilic phenoxide.
-
Insight: The pKa of the phenolic proton on 4-aminophenol is approximately 10.3. Your base must be strong enough to deprotonate it effectively. While strong bases like NaH are effective, they can be hazardous and may promote side reactions.[9] Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred for aryl ethers as they offer a good balance of reactivity and safety.[4]
-
Solution: Ensure your base is anhydrous and of high purity. If using K₂CO₃, consider gently heating it under vacuum before use to remove any absorbed water. Water will consume the base and inhibit phenoxide formation.
-
-
Poor Quality of Alkylating Agent: 1-bromobutane can degrade over time.
-
Insight: The Williamson ether synthesis is an SN2 reaction, which is sensitive to the quality of the electrophile.[2]
-
Solution: Use freshly opened or distilled 1-bromobutane. If the reagent is old or discolored, purify it by distillation before use.
-
-
Incorrect Solvent Choice: The solvent plays a critical role in an SN2 reaction.
-
Insight: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal because they solvate the cation of the base (e.g., K⁺) but do not solvate the phenoxide anion, leaving it "naked" and highly nucleophilic.[2][4] Protic solvents (like ethanol or water) will solvate the phenoxide, reducing its nucleophilicity and slowing the reaction.[2]
-
Solution: Use anhydrous, high-purity polar aprotic solvents. Ensure the solvent is completely dry, as water will interfere with the reaction.
-
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion.
-
Insight: Typical Williamson ether syntheses require heating for several hours to proceed to completion.[2][3]
-
Solution: Monitor the reaction by TLC. If starting material is still present after the recommended time, consider extending the reflux period. Ensure the reaction temperature is maintained between 80-100 °C.
-
Q2: I'm observing significant side products. What are they and how can I prevent them?
Answer: The formation of side products is a key challenge in optimizing the yield of 4-butoxyaniline. The two primary side reactions are N-alkylation and C-alkylation.
Side Reaction Overview & Prevention:
| Side Reaction | Description | Prevention Strategy |
| N-Alkylation | The amino group (-NH₂) of 4-aminophenol is also nucleophilic and can compete with the phenoxide to attack the 1-bromobutane, forming N-butyl-4-hydroxyaniline and N,N-dibutyl-4-hydroxyaniline. | Use a base that is selective for the more acidic phenolic proton. K₂CO₃ is often effective. Running the reaction at a moderate temperature (80 °C) can favor O-alkylation. |
| C-Alkylation | The phenoxide is an ambident nucleophile, meaning the alkyl group can attack the aromatic ring (C-alkylation) in addition to the oxygen (O-alkylation).[4] | This is generally less of a problem under standard Williamson conditions but can be influenced by the solvent and counter-ion. Using polar aprotic solvents minimizes this side reaction. |
| Elimination (E2) | If using a secondary or tertiary butyl halide, elimination to form butene would be a major competing reaction.[4][9] | This is why a primary alkyl halide like 1-bromobutane or 1-iodobutane is essential for this synthesis.[2][3][9] |
Visualizing Competing Reaction Pathways
Caption: Competing alkylation pathways in the synthesis.
Q3: My product is impure after work-up. What are the best purification strategies?
Answer: Effective purification is crucial for obtaining high-purity 4-butoxyaniline and accurately calculating your yield.
Purification Methods:
-
Aqueous Wash: Before extraction, washing the reaction mixture with a dilute NaOH solution can help remove unreacted 4-aminophenol by converting it to its water-soluble sodium salt. However, be cautious as the product itself can be base-sensitive. A simple water wash is often sufficient to remove inorganic salts.
-
Column Chromatography: This is the most effective method for separating 4-butoxyaniline from N-alkylated and C-alkylated side products, as well as any remaining starting material.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-30% ethyl acetate) is typically effective. Monitor the fractions by TLC.
-
-
Vacuum Distillation: If the primary impurity is unreacted 4-aminophenol (which has a much higher boiling point), vacuum distillation can be an effective purification method for larger scale reactions. The boiling point of 4-butoxyaniline is approximately 148-149 °C at 13 mmHg.[8]
Section 3: Frequently Asked Questions (FAQs)
-
Q: Can I use a phase-transfer catalyst (PTC) to improve the reaction?
-
A: Yes. A PTC, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, can significantly improve the reaction rate and yield.[2] The PTC helps transport the phenoxide ion from the solid phase (K₂CO₃) or an aqueous phase into the organic phase where the alkyl halide is, accelerating the reaction. This can allow for lower reaction temperatures and shorter reaction times.[10]
-
-
Q: Which butyl halide is the best choice: bromide, chloride, or iodide?
-
A: The reactivity for SN2 reactions follows the trend I > Br > Cl. 1-Iodobutane will react the fastest, but it is more expensive and less stable. 1-Bromobutane offers an excellent balance of high reactivity and cost-effectiveness, making it the most common choice. 1-Chlorobutane is less reactive and may require harsher conditions (higher temperatures or longer times).
-
-
Q: How critical is the exclusion of air (oxygen) from the reaction?
-
A: Phenols and anilines, especially under basic conditions, are susceptible to oxidation, which can lead to the formation of colored impurities and reduce yield. While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice and can lead to a cleaner product, especially during long reaction times at high temperatures.
-
-
Q: What are the key safety considerations for this synthesis?
-
A: Always consult the Safety Data Sheet (SDS) for all reagents.
-
4-Aminophenol: Toxic and an irritant.
-
1-Bromobutane: Flammable and an irritant.
-
DMF/Acetonitrile: Can be absorbed through the skin.
-
Bases (K₂CO₃, NaH): Corrosive or highly reactive.
-
-
Always perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]
-
References
-
MDPI. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]
-
PrepChem.com. Preparation of 4-aminophenol. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
Utah Tech University. Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
-
ResearchGate. Alkylation of Phenol: A Mechanistic View. [Link]
-
National Institutes of Health. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. [Link]
-
White Rose eTheses Online. Selective Alkylation of Phenols Using Solid Catalysts. [Link]
-
ResearchGate. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]
-
Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]
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- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. cactus.utahtech.edu [cactus.utahtech.edu]
Technical Support Center: Synthesis of 4-Butoxyaniline
Welcome to the technical support center for the synthesis of 4-Butoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for 4-Butoxyaniline?
A1: The most prevalent and scalable method involves a two-step process:
-
Williamson Ether Synthesis: This step forms the ether linkage. 4-Nitrophenol is reacted with an n-butyl halide (commonly n-butyl bromide) in the presence of a base to produce the intermediate, 4-butoxynitrobenzene.
-
Nitro Group Reduction: The nitro group of 4-butoxynitrobenzene is then reduced to an amine, yielding the final product, 4-Butoxyaniline. Common methods for this reduction include catalytic hydrogenation (e.g., H₂ over Pd/C) or metal/acid reductions (e.g., Sn/HCl or Fe/acetic acid).
Q2: Why is my final 4-Butoxyaniline product dark brown or reddish, and how can I purify it?
A2: A dark coloration in the final product often indicates the presence of oxidation byproducts or residual azo compounds.[1] Anilines, in general, are susceptible to air oxidation, which can form colored impurities. Azo compounds, formed as side products during the nitro reduction step, are also highly colored.
For purification, consider the following:
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively adsorb colored impurities.
-
Distillation: Vacuum distillation is a highly effective method for purifying 4-Butoxyaniline, separating it from less volatile impurities and starting materials. The boiling point is approximately 148-149 °C at 13 mmHg.
-
Crystallization: If the product is solid at room temperature or can be converted to a salt (e.g., hydrochloride), recrystallization from an appropriate solvent system can significantly improve purity.
Q3: Can I use a different butyl halide, like t-butyl bromide, for the Williamson ether synthesis step?
A3: It is strongly discouraged. The Williamson ether synthesis proceeds via an S\N2 mechanism.[2][3][4] This mechanism is sensitive to steric hindrance. Using a bulky, tertiary alkyl halide like t-butyl bromide will favor the E2 elimination reaction, producing isobutylene gas instead of the desired ether product.[4][5] A primary alkyl halide, such as n-butyl bromide or n-butyl chloride, is required for a successful S\N2 reaction with the phenoxide nucleophile.[2][4]
Troubleshooting Guide: Side Reactions & Solutions
This section addresses specific issues you may encounter during the synthesis, organized by reaction stage.
Stage 1: Williamson Ether Synthesis of 4-Butoxynitrobenzene
The primary reaction is the S\N2 attack of the 4-nitrophenoxide ion on n-butyl bromide.
Caption: Desired S\N2 pathway and potential E2 side reaction in the synthesis of 4-Butoxynitrobenzene.
Problem 1: Low yield of 4-butoxynitrobenzene with significant unreacted 4-nitrophenol.
-
Question: My reaction has stalled, and TLC/NMR analysis shows a large amount of remaining 4-nitrophenol, even with sufficient n-butyl bromide. What is the likely cause?
-
Answer & Troubleshooting:
-
Causality: The most common cause is incomplete deprotonation of the 4-nitrophenol. The pKa of 4-nitrophenol is approximately 7.15. For the S\N2 reaction to proceed efficiently, a sufficiently strong base is needed to generate the nucleophilic phenoxide ion.
-
Troubleshooting Steps:
-
Verify Base Strength and Stoichiometry: Ensure you are using a base strong enough to deprotonate the phenol. While bases like potassium carbonate (K₂CO₃) are commonly used, they establish an equilibrium.[3] Stronger bases like sodium hydroxide (NaOH) or sodium hydride (NaH) can ensure more complete deprotonation.[3] Check that at least one full equivalent of the base relative to 4-nitrophenol was used.
-
Check for Moisture: The presence of water can consume the base and hinder the reaction, especially if using highly reactive bases like NaH. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Increase Temperature: Gently heating the reaction (e.g., to 60-80 °C) can increase the reaction rate. Monitor by TLC to avoid decomposition.
-
-
Problem 2: Formation of a gaseous byproduct and low ether yield.
-
Question: I noticed gas evolution during my reaction, and the yield of the desired ether is lower than expected. What is this side reaction?
-
Answer & Troubleshooting:
-
Causality: This points to a competing E2 (elimination) reaction, where the base or phenoxide acts as a base to deprotonate the n-butyl bromide, leading to the formation of butene gas.[5] This is more prevalent with stronger, bulkier bases and at higher temperatures.
-
Troubleshooting Steps:
-
Control Temperature: Avoid excessive heating. The S\N2 reaction is generally favored at lower to moderate temperatures, while elimination is favored at higher temperatures.
-
Choice of Base: While a strong base is needed, a very strong and sterically hindered base can favor elimination. For this synthesis, K₂CO₃ or NaOH are generally good choices that balance reactivity.
-
Solvent Choice: Polar aprotic solvents like DMF or acetone are typically used as they are excellent for S\N2 reactions.
-
-
Stage 2: Reduction of 4-Butoxynitrobenzene
The reduction of the nitro group is a multi-electron process that proceeds through several intermediates.[6]
Caption: The stepwise reduction of a nitro group and the formation of azo/azoxy side products.
Problem 3: The final product is contaminated with highly colored impurities.
-
Question: My crude 4-Butoxyaniline is a reddish-brown oil, and TLC shows multiple colored spots. What are these impurities and how do I prevent them?
-
Answer & Troubleshooting:
-
Causality: This is a classic sign of incomplete reduction and subsequent condensation reactions. The reduction of a nitro group proceeds via nitroso and hydroxylamine intermediates.[6] If the reaction conditions are not sufficiently reducing, or if the pH is basic, these intermediates can condense to form colored azoxy and azo compounds.[6][7]
-
Troubleshooting Steps:
-
Ensure Sufficient Reducing Agent: Use a sufficient excess of the reducing agent (e.g., Sn, Fe, or ensure adequate H₂ pressure for catalytic hydrogenation) to drive the reaction to completion and fully reduce all intermediates.
-
Maintain Acidic Conditions (for Metal/Acid Reductions): When using systems like Sn/HCl or Fe/acetic acid, maintaining an acidic environment is crucial. The acidic conditions prevent the buildup of the nitroso and hydroxylamine intermediates that lead to azo/azoxy formation.
-
Vigorous Stirring: Especially in heterogeneous reactions (like with metal powders), ensure vigorous stirring to maximize contact between the reactants.
-
Post-Reaction Workup: After the reaction, a proper workup is essential. This typically involves filtering off the metal salts, followed by basification of the aqueous layer to deprotonate the anilinium salt and allow for extraction of the free amine into an organic solvent.[8]
-
-
Problem 4: The product appears pure by NMR, but the yield is low after workup and extraction.
-
Question: The reduction seems to have gone to completion, but I'm losing a lot of product during the extraction phase. Why is this happening?
-
Answer & Troubleshooting:
-
Causality: The product, 4-Butoxyaniline, is an amine and is therefore basic (pKa of the conjugate acid is ~5.2).[1] During the acidic reduction (e.g., with Sn/HCl), it exists as the protonated ammonium salt (4-butoxyanilinium chloride), which is highly soluble in water and insoluble in common organic extraction solvents like diethyl ether or ethyl acetate.
-
Troubleshooting Protocol:
-
Filter First: After the reaction is complete, filter the hot reaction mixture to remove the excess metal and its salts.
-
Basify Correctly: Cool the filtrate (the aqueous layer) in an ice bath. Slowly and carefully add a concentrated base solution (e.g., 20-40% NaOH) with stirring until the solution is strongly basic (pH > 10). You will often see the oily amine product precipitate out.
-
Extract Thoroughly: Now that the amine is in its free base form, it can be efficiently extracted from the aqueous layer. Use a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and perform multiple extractions (e.g., 3 times) to ensure complete recovery.[8]
-
Dry and Evaporate: Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to isolate the final product.
-
-
Summary of Key Parameters and Common Impurities
| Parameter | Stage 1: Ether Synthesis | Stage 2: Nitro Reduction |
| Key Reagents | 4-Nitrophenol, n-Butyl Bromide, K₂CO₃/NaOH | 4-Butoxynitrobenzene, Fe/HCl or H₂/Pd-C |
| Typical Solvent | Acetone, DMF | Ethanol, Acetic Acid, Water |
| Critical Condition | Anhydrous conditions, moderate temperature | Sufficient reducing agent, acidic pH (for metal) |
| Common Impurities | Unreacted 4-Nitrophenol, Butene | Unreacted 4-Butoxynitrobenzene, Azo/Azoxy compounds |
References
-
Organic Chemistry Tutor. Williamson Ether Synthesis. Available from: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
- Science of Synthesis. (2010). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
-
Wikipedia. Williamson ether synthesis. Available from: [Link]
-
The Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism. YouTube. Available from: [Link]
-
Organic Syntheses. N-(2-Propynyl)aniline. Available from: [Link]
-
Wikipedia. Reduction of nitro compounds. Available from: [Link]
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- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 4-Butoxyaniline Synthesis Troubleshooting
Introduction: The Yield "Killers"
4-Butoxyaniline (also known as p-butoxyaniline or 4-aminophenyl butyl ether) is a deceptively simple molecule. While its structure suggests straightforward alkylation or reduction, field data indicates three primary failure modes that suppress yield below 50%:
-
Regioselectivity Failure: Competitive N-alkylation vs. O-alkylation when starting from 4-aminophenol.
-
Oxidative Degradation: Rapid formation of "aniline blacks" (quinone imine oligomers) during workup.
-
pH Mismanagement: Loss of the amphoteric product into the aqueous phase during extraction.
This guide provides a modular troubleshooting approach, separating the two primary synthetic routes.
Module 1: The "Nitro" Route (Recommended)
Pathway: 4-Nitrophenol
This is the industry-standard route because it avoids N-alkylation issues entirely. If you are experiencing low yield here, the issue is likely phase transfer efficiency or reduction incomplete .
Phase 1: Ether Synthesis (Williamson Etherification)
Reaction: 4-Nitrophenol + 1-Bromobutane + Base
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<60%) | Solvent "Wetness" | In aprotic polar solvents (DMF, DMSO), water solvates the phenoxide anion, killing nucleophilicity. Action: Dry solvent over 4Å sieves or switch to Phase Transfer Catalysis (PTC) in Toluene/Water with TBAB. |
| Starting Material Remains | Poor Leaving Group | 1-Bromobutane reacts slower than Iodobutane. Action: Add 10 mol% KI (Finkelstein condition) to generate reactive butyl iodide in situ. |
| Product is Oily/Impure | Excess Alkyl Halide | Excess bromobutane is hard to remove. Action: Use exactly 1.05 eq. of alkyl halide. If excess is used, wash the organic layer with aqueous methylamine to scavenge it before crystallization. |
Phase 2: Nitro Reduction
Reaction: 1-Butoxy-4-nitrobenzene + H2/Cat or Fe/HCl
| Symptom | Probable Cause | Corrective Action |
| Red/Orange Product | Azo/Azoxy Formation | Incomplete reduction. Under basic conditions, nitro compounds couple to form azo dyes. Action: Ensure acidic media (Fe/HCl) or neutral/acidic hydrogenation. Avoid high pH during reduction. |
| Yield Loss in Workup | Amine Salt Formation | The product is an amine.[1] If you extract at pH < 7, it stays in water as the ammonium salt. Action: Basify aqueous layer to pH > 10 before extraction. |
| Black Tars | Oxidation | Anilines oxidize in air.[2] Action: Add sodium sulfite (Na₂SO₃) to the quench. Perform workup under N₂/Ar. |
Module 2: The "Amino" Route (The Trap)
Pathway: 4-Aminophenol + 1-Bromobutane
CRITICAL WARNING: Direct alkylation of 4-aminophenol is the most common cause of low yield due to competitive N-alkylation. The amine is often more nucleophilic than the phenoxide, leading to N-butyl-4-aminophenol (impurity).
The Fix: Schiff Base Protection
To force O-alkylation, you must temporarily "mask" the amine.
Protocol:
-
Protection: Condense 4-aminophenol with Benzaldehyde
Benzylidene imine (Schiff base). -
Alkylation: React Schiff base with 1-Bromobutane/KOH. (The N is now protected; only O reacts).
-
Hydrolysis: Treat with dilute HCl to remove the benzaldehyde and release 4-Butoxyaniline.
See Diagram 1 for the visual workflow.
Module 3: Visualization & Logic
Diagram 1: Synthetic Pathways & Failure Points
This diagram contrasts the robust "Nitro" route with the problematic "Amino" route, highlighting where yields are lost.
Caption: Comparison of synthetic routes. Route A (Nitro) and Route C (Schiff Base) prevent N-alkylation impurities inherent in Route B.
Diagram 2: Troubleshooting Decision Tree
Use this flowchart to diagnose your specific yield problem.
Caption: Diagnostic logic for isolating the root cause of yield loss (pH issues, wrong isomer, or oxidation).
FAQ: Expert Solutions
Q1: My product turns black overnight. How do I stop this? A: This is auto-oxidation. 4-Butoxyaniline is electron-rich and sensitive to air.
-
Storage: Store as the Hydrochloride salt (solid), which is indefinitely stable. Convert to free base only immediately before use.
-
Purification: Distill under high vacuum or recrystallize from ethanol/water with a pinch of sodium dithionite or sodium sulfite added.
Q2: I used 4-aminophenol and got a mixture. Can I separate the N-alkylated impurity? A: Separation is difficult due to similar polarity. The N-alkylated byproduct (secondary amine) has a very similar pKa to the O-alkylated product (primary amine).
-
Recommendation: Do not attempt to purify. Discard and restart using Route A (Nitro) or Route C (Schiff Base protection) . The time spent purifying usually exceeds the time to resynthesize.
Q3: During the reduction of the nitro compound, the reaction stalled. A: If using Pd/C, the catalyst may be poisoned by sulfur (if sulfur solvents were used previously) or the amine product itself can inhibit the catalyst.
-
Fix: Add a small amount of acetic acid to the hydrogenation mixture to protonate the amine as it forms, preventing catalyst fouling.
References
-
Selective Alkylation Strategy: Wang, R., & Xu, J. (2010).[3] Selective alkylation of aminophenols. Arkivoc, 2010(9), 293-299.[3] Link
- Validates the benzaldehyde protection method for Route C.
-
Nitro Reduction Protocols: Org. Synth. 1945, 25, 78. Link
- Foundational text for reduction of nitro-arom
- Phase Transfer Catalysis: Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
-
Stability Data: PubChem Compound Summary for CID 81658 (1-Butoxy-4-nitrobenzene). Link
- Provides physical property data for the intermedi
Sources
optimizing reaction conditions for 4-Butoxyaniline synthesis
Welcome to the Technical Support Center for 4-Butoxyaniline (CAS: 4344-55-2) synthesis.
This guide is structured as a dynamic troubleshooting and optimization manual. Unlike standard operating procedures (SOPs), this document focuses on why reactions fail and how to engineer robustness into your workflow.
Quick Reference Dashboard
| Parameter | Specification |
| Target Molecule | 4-Butoxyaniline (p-Butoxyaniline) |
| Molecular Weight | 165.23 g/mol |
| Boiling Point | 135-136°C @ 11 mmHg (prone to decomposition) |
| Primary Challenge | Oxidative instability of the electron-rich aniline; O- vs N-alkylation selectivity (if starting from aminophenol).[1] |
| Recommended Route | Route A: Alkylation of 4-Nitrophenol |
Module 1: The Alkylation Step (Constructing the Ether)
Objective: Synthesis of 1-butoxy-4-nitrobenzene from 4-nitrophenol. Core Challenge: Maximizing O-alkylation rate while minimizing competitive hydrolysis of the alkyl halide.
Protocol A: The Aprotic Dipolar Standard (Recommended)
-
Reagents: 4-Nitrophenol (1.0 eq), 1-Bromobutane (1.2 eq),
(2.0 eq). -
Solvent: DMF or NMP (anhydrous).
-
Conditions: 60–80°C, 4–6 hours.
Troubleshooting & Optimization Guide
Q1: My reaction conversion is stuck at <70% after 12 hours. Why?
-
Diagnosis: The phenoxide anion is likely "caged" by solvation or the base is too weak/insoluble.
-
The Fix:
-
Solvent Switch: If using Acetone/Acetonitrile, switch to DMF or DMSO . The high dielectric constant dissociates the potassium phenoxide ion pair, making the oxygen highly nucleophilic (
acceleration). -
Catalysis: Add 5 mol% Potassium Iodide (KI) . This generates 1-iodobutane in situ (Finkelstein reaction), which is a superior electrophile compared to the bromide.
-
Q2: I see a significant amount of starting material (4-nitrophenol) remaining, but the alkyl halide is gone.
-
Diagnosis: Competitive hydrolysis. Traces of water in the solvent are consuming your 1-bromobutane to form butanol.
-
The Fix:
-
Ensure reagents are dry.
-
Increase 1-bromobutane equivalents to 1.5 eq .
-
Scientific Insight: Phenoxide is a base. If water is present, hydroxide (
) competes with phenoxide ( ) for the alkyl halide.
-
Q3: Can I avoid DMF? It's a pain to remove.
-
Alternative: Use Phase Transfer Catalysis (PTC) .
Module 2: The Reduction Step (The Critical Transformation)
Objective: Reduction of 1-butoxy-4-nitrobenzene to 4-butoxyaniline. Core Challenge: preventing over-reduction (dealkylation) and azo-dimer formation.
Method Comparison Table
| Method | Reagents | Pros | Cons | Recommended For |
| Catalytic Hydrogenation | Cleanest profile; simple workup (filtration). | Risk of fire; catalyst poisoning; requires pressure vessel. | High Purity / Pharma | |
| Béchamp Reduction | Fe powder, HCl (cat.), EtOH/Water | Robust; insensitive to moisture; cheap. | Iron waste disposal; messy workup (emulsions). | Large Scale / Robustness |
| Transfer Hydrogenation | Hydrazine hydrate, Pd/C or Raney Ni | No gas cylinder needed; very fast. | Hydrazine toxicity; exothermic control required. | Lab Scale (<10g) |
Troubleshooting & Optimization Guide
Q1: The product is colored (red/orange) instead of clear/pale yellow.
-
Diagnosis: Azo/Azoxy coupling. Under basic conditions or insufficient hydrogen pressure, nitroso intermediates couple to form colored azo impurities.
-
The Fix:
-
Acidify: If using hydrogenation, add trace Acetic Acid to the solvent. Azo coupling is suppressed in acidic media.
-
Pressure: Increase
pressure to push the kinetics past the nitroso intermediate quickly.
-
Q2: Yield is low; I suspect the ether bond is cleaving.
-
Diagnosis: Hydrogenolysis. Benzyl ethers cleave easily, but phenyl alkyl ethers (like butoxy) are generally stable. However, high temperatures (>50°C) and high Pd loading can force C-O cleavage.
-
The Fix:
-
Switch catalyst: Use Pt/C (Platinum on Carbon) instead of Pd/C. Platinum is less active toward hydrogenolysis while excellent for nitro reduction.
-
Lower Temperature: Run at RT (20-25°C).
-
Module 3: Isolation & Stability (The "Black Tar" Problem)
Q: My product turned into a black oil overnight. What happened?
-
Scientific Context: Electron-rich anilines (like 4-butoxyaniline) have a high HOMO energy, making them susceptible to radical oxidation by atmospheric oxygen. This forms quinone-imines and polymerization products (aniline black).
The Stabilization Protocol (Self-Validating System):
-
Never store as the free base.
-
Salt Formation: Immediately convert the crude oil to the Hydrochloride Salt .
-
Procedure: Dissolve crude amine in dry Diethyl Ether or EtOAc. Add 4M HCl in Dioxane dropwise.
-
Result: White precipitate (4-Butoxyaniline
HCl). -
Benefit: The salt removes the lone pair availability, shutting down oxidation.
-
Visualizing the Workflow
The following diagram illustrates the critical decision pathways and failure points.
Figure 1: Decision logic for synthesis and troubleshooting. Note the critical stabilization step at the end.
References & Authoritative Grounding
-
Williamson Ether Synthesis Mechanism & Kinetics:
-
Reduction of Nitroarenes (Fe/HCl vs Catalytic):
-
Source: Common Organic Chemistry. "Nitro Reduction - Iron (Fe)."[2] Details the Béchamp reduction protocol and workup to avoid emulsions.
-
Link:
-
-
Catalytic Hydrogenation Specifics (Pd/C):
-
Safety & Handling of 4-Butoxyaniline:
-
Source: ChemicalBook Safety Data Sheet (SDS). confirms the storage requirements (Cool, dry, tightly closed) and oxidative hazards.
-
Link:
-
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. theses.gla.ac.uk [theses.gla.ac.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. CN109912424B - Method for hydrolyzing nitroaniline substances into phenol - Google Patents [patents.google.com]
- 9. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aidic.it [aidic.it]
Technical Support Center: The Effect of Temperature on 4-Butoxyaniline Reaction Rate
Welcome to the Technical Support Center for kinetic studies involving 4-Butoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments investigating the effect of temperature on the reaction rate of 4-Butoxyaniline. Our goal is to equip you with the expertise and practical insights needed to conduct robust and reliable kinetic analyses.
Introduction: The Significance of Temperature in 4-Butoxyaniline Reactions
4-Butoxyaniline is a versatile intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1] Understanding the influence of temperature on its reaction rates is paramount for process optimization, ensuring product consistency, and minimizing the formation of impurities. The relationship between temperature and reaction rate is fundamentally described by the Arrhenius equation, which quantitatively connects the rate constant (k) to the activation energy (Ea) and the absolute temperature (T). An increase in temperature generally leads to a higher reaction rate by increasing the kinetic energy of molecules, resulting in more frequent and energetic collisions.[2]
This guide will address common questions and challenges encountered when studying the temperature-dependent kinetics of 4-Butoxyaniline reactions, with a focus on practical, field-proven advice.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a slower-than-expected reaction rate at a given temperature. What are the potential causes and how can I troubleshoot this?
A1: Sluggish reaction rates can stem from several factors. Here is a systematic approach to diagnosing the issue:
-
Purity of 4-Butoxyaniline: Impurities in the starting material can inhibit the reaction. Verify the purity of your 4-Butoxyaniline using techniques like HPLC or GC-MS. If necessary, purify the reagent by distillation or recrystallization.
-
Reagent Concentration: Inaccuracies in reagent concentrations will directly impact the observed rate. Double-check all calculations and ensure that solutions were prepared accurately. For kinetic studies, it is crucial to use calibrated volumetric glassware.
-
Inadequate Mixing: In heterogeneous reactions or viscous solutions, inefficient stirring can lead to localized depletion of reactants, thus slowing down the overall rate. Ensure vigorous and consistent stirring throughout the experiment.
-
Solvent Effects: The choice of solvent can significantly influence reaction rates. Polar solvents may stabilize charged transition states, accelerating the reaction, while non-polar solvents may be preferable for other mechanisms. Consider the polarity of your reactants and transition state to ensure you have selected an appropriate solvent. For instance, in N-alkylation reactions of anilines, polar aprotic solvents like DMF or DMSO are often used.[3]
-
Incorrect Temperature Control: A discrepancy between the set temperature and the actual reaction temperature is a common issue. Use a calibrated thermometer immersed directly in the reaction mixture to verify the temperature. Ensure your heating apparatus (e.g., oil bath, heating mantle) provides uniform and stable heating.
Q2: My reaction is producing significant amounts of colored byproducts, especially at higher temperatures. What are these impurities and how can I minimize their formation?
A2: The formation of colored impurities in aniline reactions, particularly at elevated temperatures, is often due to oxidation.
-
Understanding the Side Reaction: Anilines are susceptible to oxidation, which can lead to the formation of highly colored polymeric and quinone-like structures.[4] This is often exacerbated by the presence of oxygen and trace metal impurities.
-
Minimization Strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen. This is particularly crucial at higher temperatures where the rate of oxidation increases.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles to remove dissolved oxygen.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant can be beneficial, although this may interfere with the primary reaction and should be used with caution in kinetic studies.
-
Temperature Optimization: While higher temperatures increase the rate of the desired reaction, they also accelerate the rate of decomposition and side reactions. It is crucial to find an optimal temperature that provides a reasonable reaction rate without significant byproduct formation.
-
Q3: I am studying the N-acetylation of 4-butoxyaniline and observe inconsistent kinetic data. How can I improve the reliability of my experiments?
A3: Inconsistent kinetic data often points to issues with experimental setup, execution, or data analysis. For the N-acetylation of an aniline derivative, a common model reaction, here are some key considerations:
-
Precise Temperature Control: As per the Arrhenius equation, the rate constant is exponentially dependent on temperature. Even small temperature fluctuations can lead to significant variations in the rate. Use a circulating bath for precise temperature control (±0.1 °C).
-
Method of Initial Rates: To accurately determine the rate law, the method of initial rates is highly recommended. This involves measuring the initial rate of the reaction at different starting concentrations of each reactant.
-
Reliable Monitoring Technique:
-
UV-Vis Spectroscopy: This is a powerful technique for monitoring the progress of many aniline reactions, as the aromatic products often have distinct UV-Vis absorbance spectra from the reactants. It is crucial to identify a wavelength where the change in absorbance is maximal and where there is minimal interference from other species.
-
HPLC: For more complex reaction mixtures, HPLC is the preferred method. It allows for the separation and quantification of reactants, products, and byproducts. Ensure your HPLC method is validated for linearity, accuracy, and precision. A common issue is buffer precipitation when mixing with organic solvents; always ensure miscibility.[5]
-
-
Quenching the Reaction: If you are taking aliquots for analysis (e.g., by HPLC), it is essential to quench the reaction immediately to stop it from proceeding further. This can be achieved by rapid cooling or by adding a reagent that consumes one of the reactants.
Experimental Protocols and Data Presentation
To illustrate the principles discussed, we will consider the N-acetylation of a close structural analog of 4-butoxyaniline, 4-methoxyaniline (p-anisidine), with acetic anhydride.
Protocol: Kinetic Analysis of N-Acetylation of an Alkoxy-Substituted Aniline via UV-Vis Spectroscopy
This protocol outlines a general procedure for determining the rate constant of the N-acetylation of an alkoxy-substituted aniline at a specific temperature.
1. Preparation of Reagents:
- Prepare a stock solution of the aniline derivative (e.g., 0.01 M) in a suitable aprotic solvent (e.g., acetonitrile).
- Prepare a stock solution of acetic anhydride (e.g., 0.1 M) in the same solvent.
2. Determination of Analytical Wavelength (λmax):
- Record the UV-Vis spectrum of the aniline derivative and the expected N-acetylated product.
- Identify a wavelength where the product has a strong absorbance and the reactant has minimal absorbance. This will be your monitoring wavelength.
3. Kinetic Run:
- Set the UV-Vis spectrophotometer to kinetics mode, monitoring the absorbance at the chosen λmax.
- Equilibrate the spectrophotometer's cell holder to the desired temperature (e.g., 25 °C).
- In a quartz cuvette, pipette a known volume of the aniline stock solution and dilute with the solvent.
- Initiate the reaction by adding a small, known volume of the acetic anhydride stock solution. Quickly mix the solution by inverting the cuvette.
- Immediately start recording the absorbance as a function of time.
4. Data Analysis:
- Assuming the reaction is pseudo-first-order with respect to the aniline (by using a large excess of acetic anhydride), plot ln(A∞ - At) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t.
- The slope of the resulting straight line will be -k_obs, where k_obs is the observed pseudo-first-order rate constant.
Data Presentation: The Arrhenius Plot
To determine the activation energy (Ea) and the pre-exponential factor (A), the reaction should be run at several different temperatures. The rate constants obtained are then used to construct an Arrhenius plot.
The Arrhenius equation is: k = A * exp(-Ea / RT)
Taking the natural logarithm of both sides gives: ln(k) = -Ea/R * (1/T) + ln(A)
This is the equation of a straight line (y = mx + c), where:
-
y = ln(k)
-
x = 1/T
-
The slope (m) = -Ea/R
-
The y-intercept (c) = ln(A)
| Temperature (K) | 1/T (K⁻¹) | Rate Constant (k) (s⁻¹) | ln(k) |
| 298 | 0.003356 | 0.015 | -4.20 |
| 308 | 0.003247 | 0.032 | -3.44 |
| 318 | 0.003145 | 0.065 | -2.73 |
| 328 | 0.003049 | 0.128 | -2.06 |
| (Note: The data in this table is hypothetical and for illustrative purposes only.) |
By plotting ln(k) versus 1/T, the activation energy can be calculated from the slope of the line.
Visualizing Workflows and Relationships
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining the activation energy of a 4-butoxyaniline reaction.
Relationship Between Temperature and Reaction Rate
Caption: Causal relationship between temperature and reaction rate.
Troubleshooting Common Instrumental and Data Analysis Issues
| Issue | Possible Cause | Recommended Solution |
| Noisy UV-Vis Data | - Fluctuating lamp intensity- Dirty optics- Air bubbles in the cuvette | - Allow the lamp to warm up sufficiently.- Clean the cuvette and spectrophotometer optics.- Ensure the solution is properly mixed and free of bubbles. |
| Non-linear Arrhenius Plot | - Change in reaction mechanism with temperature- Competing side reactions at higher temperatures- Inaccurate temperature control | - Investigate the reaction at a wider range of temperatures to identify any mechanistic shifts.- Analyze for byproducts at each temperature using HPLC or GC-MS.- Ensure precise and accurate temperature control. |
| Drifting HPLC Baseline | - Column not equilibrated- Mobile phase composition changing- Detector lamp aging | - Allow sufficient time for the column to equilibrate with the mobile phase.- Prepare fresh mobile phase and ensure proper mixing.- Check the detector lamp's usage hours and replace if necessary. |
| Irreproducible Kinetic Runs | - Inconsistent mixing- Variations in reagent addition time- Temperature fluctuations | - Use a consistent and efficient stirring method.- Use a stopwatch to ensure precise timing of reagent addition and data acquisition.- Monitor the reaction temperature throughout the experiment. |
References
-
Laidler, K. J. (1984). The development of the Arrhenius equation. Journal of Chemical Education, 61(6), 494. [Link]
-
Wikipedia. (2024, January 28). Aniline. In Wikipedia. [Link]
-
Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]
Sources
Technical Support Center: Catalyst Selection for 4-Butoxyaniline Synthesis
Welcome to the technical support center for the synthesis of 4-Butoxyaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights and troubleshooting advice. Here, we move beyond simple protocols to explain the fundamental principles behind catalyst selection and reaction optimization, ensuring you can navigate the complexities of your synthesis with confidence.
I. Introduction to 4-Butoxyaniline Synthesis
4-Butoxyaniline is a valuable intermediate in the synthesis of pharmaceuticals, dyes, and other specialty organic compounds.[1] The most common and industrially viable route to this compound is the catalytic reduction of its nitro precursor, 1-butoxy-4-nitrobenzene. The choice of catalyst for this transformation is critical, as it directly influences reaction efficiency, selectivity, yield, and overall process economics.
This guide will focus on the catalytic hydrogenation of 1-butoxy-4-nitrobenzene, exploring the nuances of different catalytic systems and addressing common challenges encountered in the laboratory.
II. The Heart of the Matter: Choosing Your Catalyst
The reduction of an aromatic nitro group is a well-established transformation, yet the selection of the optimal catalyst is not always straightforward. Several factors must be considered, including the presence of other functional groups, cost, reaction conditions, and safety. The most commonly employed catalysts for this purpose are heterogeneous catalysts, such as Palladium on Carbon (Pd/C) and Raney Nickel.[2][3]
Palladium on carbon is frequently the catalyst of choice for the reduction of nitroarenes due to its high activity, which often allows for milder reaction conditions (e.g., lower temperatures and pressures).[2][3][4]
-
Mechanism of Action: The catalytic cycle involves the adsorption of both the nitro compound and the hydrogen source onto the palladium surface. The palladium nanoparticles act as mediators for electron transfer, facilitating the reduction of the nitro group.[5] The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final aniline product.[5]
-
Advantages:
-
High Activity: Generally exhibits higher activity than Raney Nickel, leading to faster reaction times.[2][3]
-
Mild Conditions: Often effective at room temperature and atmospheric pressure of hydrogen.[3]
-
Good Selectivity: Typically provides high selectivity for the reduction of the nitro group in the presence of many other functional groups.
-
-
Disadvantages:
-
Cost: Palladium is a precious metal, making Pd/C a more expensive option than non-precious metal catalysts.[6]
-
Sensitivity to Poisoning: The catalyst can be deactivated by various substances, including sulfur and nitrogen compounds.[6]
-
Over-reduction Potential: In some cases, prolonged reaction times or harsh conditions can lead to the reduction of the aromatic ring.
-
Pyrophoric Nature: Dry Pd/C can be pyrophoric and must be handled with care under an inert atmosphere.[7]
-
Raney Nickel is a non-precious metal catalyst that offers a significant cost advantage, particularly for large-scale industrial processes.[2]
-
Advantages:
-
Cost-Effective: A more economical choice compared to precious metal catalysts.[2]
-
High Activity for Nitro Reduction: Effectively reduces nitro groups to amines.[4]
-
Unique Selectivity: Can be advantageous for substrates containing functionalities that are sensitive to hydrogenolysis with Pd/C, such as aromatic halogens.[4]
-
-
Disadvantages:
-
Pyrophoric: Raney Nickel is highly pyrophoric and requires careful handling.[2]
-
Potentially Lower Selectivity: May exhibit lower selectivity compared to precious metal catalysts in the presence of other reducible functional groups.[2]
-
Harsher Conditions: May require higher temperatures and pressures to achieve comparable reaction rates to Pd/C.
-
While Pd/C and Raney Nickel are the most common choices, other catalytic systems can be employed for nitro group reduction, including:
-
Platinum on Carbon (Pt/C): A viable alternative, particularly when specific selectivity or robustness is required.[2]
-
Copper-based catalysts: Can be used for chemoselective reduction of aromatic nitro compounds.
-
Iron (Fe) or Zinc (Zn) in acidic media: These offer mild conditions for reducing nitro groups in the presence of other reducible functionalities.[4]
III. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of 4-Butoxyaniline via catalytic hydrogenation.
Q1: My reaction is sluggish or incomplete. What are the likely causes and how can I resolve this?
A1: An incomplete reaction can be frustrating. Here’s a systematic approach to troubleshooting:
-
Catalyst Activity:
-
Cause: The catalyst may have lost activity due to improper storage or handling. Precious metal catalysts on carbon supports can be pyrophoric and should be handled under an inert atmosphere to prevent deactivation.[7]
-
Solution: Use fresh, properly stored catalyst. Ensure that the catalyst is not exposed to air, especially when dry.
-
-
Catalyst Poisoning:
-
Cause: The starting material or solvent may contain impurities that poison the catalyst. Sulfur compounds are notorious poisons for palladium catalysts.
-
Solution: Purify the 1-butoxy-4-nitrobenzene and ensure the solvent is of high purity. If catalyst poisoning is suspected, increasing the catalyst loading may help, but purification of the starting materials is the more robust solution.
-
-
Insufficient Hydrogen:
-
Cause: In reactions using hydrogen gas, there may be a leak in the system, or the hydrogen supply may be inadequate. For catalytic transfer hydrogenation, the hydrogen donor may be depleted or of insufficient quantity.
-
Solution: For reactions with H2 gas, carefully check for leaks in your apparatus. For transfer hydrogenation, ensure you are using a sufficient excess of the hydrogen donor (e.g., ammonium formate, hydrazine).
-
-
Mass Transfer Limitations:
-
Cause: In a heterogeneous catalytic reaction, efficient mixing is crucial for the reactants to come into contact with the catalyst surface.
-
Solution: Ensure vigorous stirring to maintain a good suspension of the catalyst in the reaction mixture.
-
Q2: I am observing the formation of side products. What are they and how can I minimize them?
A2: The formation of side products can significantly reduce your yield and complicate purification. The most common side products in nitroarene reductions are azo and azoxy compounds.
-
Cause: These side products arise from the condensation of partially reduced intermediates (nitrosobenzene and phenylhydroxylamine).[5]
-
Minimization Strategies:
-
Optimize Reaction Conditions: Ensure a sufficient supply of hydrogen and efficient mixing to promote the complete reduction to the aniline.
-
Choice of Reducing Agent: The choice of reducing agent can influence the formation of side products. For example, using lithium aluminum hydride (LiAlH4) for aromatic nitro compounds can lead to the formation of azo products.[4]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid unnecessarily long reaction times, which can sometimes lead to side product formation.[8]
-
Q3: How do I safely handle and dispose of the catalyst after the reaction?
A3: Safety is paramount when working with hydrogenation catalysts.
-
Handling:
-
Palladium on Carbon (Pd/C): As mentioned, dry Pd/C is pyrophoric.[7] It is crucial to keep it wet with solvent during filtration and handling. Always work under an inert atmosphere (e.g., nitrogen or argon) when handling the dry catalyst.[7]
-
Raney Nickel: This catalyst is also highly pyrophoric and should be handled with extreme care, typically as a slurry in water or another solvent.
-
-
Work-up and Filtration:
-
After the reaction is complete, the catalyst is typically removed by filtration. It is good practice to filter the reaction mixture through a pad of celite to ensure all the fine catalyst particles are removed.[7]
-
Important: Do not allow the filter cake to dry completely in the air, as this can lead to ignition.[7] Keep the filter cake wet with solvent.
-
-
Disposal:
-
The filtered catalyst should be immediately transferred to a designated waste container for precious metal or pyrophoric waste.[7] The catalyst should be quenched carefully, for example, by slowly adding it to a large volume of water. Consult your institution's safety guidelines for the proper disposal procedures.
-
Q4: Can I reuse my catalyst?
A4: The reusability of a heterogeneous catalyst is a significant advantage, particularly for costlier catalysts like Pd/C.
-
Potential for Reuse: In many cases, Pd/C can be recovered and reused for several reaction cycles. However, its activity may decrease with each cycle due to gradual poisoning or mechanical loss during recovery.
-
Recovery and Reactivation: After filtration, the catalyst can be washed with a suitable solvent and stored under an inert atmosphere. In some instances, washing with a dilute acid or base solution can help to remove adsorbed impurities and partially restore activity. However, the effectiveness of reactivation depends on the nature of the catalyst deactivation.
IV. Experimental Protocols
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 1-butoxy-4-nitrobenzene in a solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add 5-10% (w/w) of 10% Palladium on Carbon to the solution.
-
Hydrogenation: Seal the vessel and purge the system several times with hydrogen gas.[7] Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is completely consumed.[7]
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, ensuring the filter cake remains wet.[7]
-
Purification: Remove the solvent under reduced pressure. The crude 4-Butoxyaniline can be purified by distillation or recrystallization if necessary.
-
Reaction Setup: In a round-bottom flask, dissolve 1-butoxy-4-nitrobenzene in a suitable solvent (e.g., methanol or ethanol).
-
Reagent Addition: Add ammonium formate (typically 3-5 equivalents) to the solution.
-
Catalyst Addition: Carefully add 5-10% (w/w) of 10% Palladium on Carbon to the mixture.
-
Reaction: Heat the reaction mixture to reflux and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the hydrogenation with H2 gas.
V. Data Presentation
Table 1: Comparison of Common Catalysts for Nitroarene Reduction
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Palladium on Carbon (Pd/C) | H₂ (1-4 atm), Room Temp. or Catalytic Transfer Hydrogenation | High activity, mild conditions, good selectivity[2][3] | Cost, sensitivity to poisoning, pyrophoric[6][7] |
| Raney Nickel | H₂ (higher pressure/temp) | Cost-effective, good for substrates sensitive to dehalogenation[2][4] | Pyrophoric, potentially lower selectivity[2] |
| Platinum on Carbon (Pt/C) | H₂ (variable conditions) | Robust, specific selectivity profiles | Cost |
| Iron (Fe) / Acid | Acidic media (e.g., AcOH) | Mild, good for presence of other reducible groups[4] | Stoichiometric waste, work-up can be challenging |
VI. Visualizing the Process
Caption: A logical guide to troubleshooting an incomplete reaction.
VII. References
-
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review . Available at: [Link]
-
Nitro Reduction - Common Conditions . Available at: [Link]
-
Investigation of Lignin-Based Catalysts' Effectiveness and Constraints in Selective Hydrogenation - MDPI . Available at: [Link]
-
Hydrogenation Reaction Set up - Reduction of a Nitro group - YouTube . Available at: [Link]
-
Pd/C H2-gas reduction of ß-nitrostyrenes - Sciencemadness.org . Available at: [Link]
-
4 - Organic Syntheses Procedure . Available at: [Link]
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- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Solvent Systems for 4-Butoxyaniline Synthesis
Executive Summary & Reaction Overview
The synthesis of 4-Butoxyaniline (p-butoxyaniline) is a critical workflow in the production of liquid crystals and pharmaceutical intermediates.[1] While the transformation appears straightforward, solvent selection dictates not just the yield, but the chemoselectivity (O- vs. N-alkylation) and the oxidative stability of the final amine.
This guide focuses on the two-stage industrial standard:
-
O-Alkylation: Williamson ether synthesis of 4-nitrophenol.[1]
-
Reduction: Catalytic or chemical reduction of 4-butoxynitrobenzene.[1]
Master Reaction Scheme
The following diagram outlines the pathway and the critical solvent-dependent checkpoints.
Caption: Figure 1. Two-stage synthesis pathway highlighting solvent-dependent impurity risks.
Phase 1: The Alkylation Step (Williamson Ether Synthesis)
Objective: Maximize
The Mechanism: Solvation Shells Matter
In the Williamson synthesis, the nucleophile is the 4-nitrophenoxide anion .
-
Protic Solvents (MeOH, EtOH): Form strong hydrogen bonds with the phenoxide oxygen. This "cages" the nucleophile, significantly increasing the activation energy and slowing the reaction [1][2].
-
Polar Aprotic Solvents (DMF, DMSO, NMP): Do not hydrogen bond with the anion. They solvate the cation (
or ) effectively, leaving the phenoxide "naked" and highly reactive. This increases reaction rates by orders of magnitude [2].[1]
Solvent Selection Matrix
| Solvent System | Reaction Rate | Workup Difficulty | Recommendation | Technical Note |
| DMF / DMSO | High | High | Preferred for Small Scale | High boiling points make removal difficult.[1] Residual DMF can decompose to dimethylamine, poisoning catalysts in Step 2.[1] |
| Acetonitrile (ACN) | Medium-High | Low | Preferred for Purity | Good compromise.[1] ACN is easily removed (bp 82°C) but requires longer reaction times than DMF.[1] |
| Toluene + PTC | Medium | Low | Preferred for Scale-up | Uses Phase Transfer Catalysis (e.g., TBAB).[1] The reaction occurs at the interface. Excellent for avoiding anhydrous conditions [3].[1][2] |
| Ethanol/Methanol | Low | Low | Not Recommended | Hydrogen bonding retards the nucleophile. Requires high temperatures (sealed tube) to force conversion.[1] |
Protocol A: High-Speed Synthesis (DMF)
-
Reagents: 4-Nitrophenol (1.0 eq),
(1.5 eq), 1-Bromobutane (1.2 eq), DMF (5 mL/g).[1] -
Procedure:
-
Dissolve phenol in dry DMF.[1] Add
. Stir 15 min to form phenoxide (color shift to yellow). -
Critical Workup: Pour into 10x volume of ice water . The product, 4-butoxynitrobenzene, is hydrophobic and will precipitate.[1] Filter and wash copiously with water to remove DMF.[1]
-
Why? Extraction with ether/EtOAc often pulls DMF into the organic layer, complicating evaporation. Precipitation is cleaner.[1]
-
Phase 2: The Reduction Step (Nitro Amine)
Objective: Complete reduction without poisoning the catalyst or oxidizing the product.
Solvent Effects on Hydrogenation
-
Methanol/Ethanol: The industry standard. High solubility of hydrogen gas and the nitro-intermediate.[1] Protic nature facilitates the proton transfer steps on the catalyst surface [4].
-
Ethyl Acetate: Used if safety regulations prohibit flammable alcohols.[1] Slower rates due to lower
solubility.[1] -
Toluene: Poor choice for hydrogenation; low polarity often leads to catalyst agglomeration unless specific ligands are used [5].[1]
Protocol B: Catalytic Hydrogenation (Standard)
-
Reagents: 4-Butoxynitrobenzene, 10% Pd/C (5 wt%), Methanol.[1]
-
Procedure:
Troubleshooting & FAQ Center
Interactive Troubleshooting Logic
Caption: Figure 2. Decision tree for diagnosing synthesis failures.
Frequently Asked Questions
Q1: My final 4-butoxyaniline turned purple overnight. Is it ruined?
-
Diagnosis: This is oxidation.[1][3][4][5] Electron-rich anilines form quinone-imine impurities upon air exposure.[1]
-
Fix: If it's a solid, recrystallize from Ethanol/Water with a pinch of sodium dithionite (reducing agent) to bleach the color. Store the purified product under Argon in the dark.
-
Prevention: Never store the free amine in solution for long periods. Store as the HCl salt if long-term stability is required [6].[1]
Q2: Can I use 4-aminophenol and alkylate it directly?
-
Technical Advice: We strongly advise against this route for high purity.[1]
-
Reasoning: 4-Aminophenol is an ambident nucleophile (both -OH and -NH2 are reactive).[1] While -OH is more acidic, in polar aprotic solvents, the amine is often more nucleophilic, leading to N-alkylation (secondary amine formation) or mixtures.[1] The Nitro
Ether Amine route guarantees the alkyl group is only on the oxygen.
Q3: I am using DMF but the reaction is stuck at 80% conversion.
-
Cause: Water contamination.[1] DMF is hygroscopic.[1] Even 1% water can solvate the phenoxide and quench the reaction rate.
-
Solution: Dry your DMF over 4Å molecular sieves for 24 hours before use.[1] Ensure
is anhydrous (flame-dried).[1]
Q4: How do I remove DMF without a high-vacuum pump?
-
Strategy: Do not try to distill it off. Use the "flood and filter" method. Pour the reaction mixture into a large excess of ice water (10:1 ratio). The organic product (4-butoxynitrobenzene) is insoluble in water and will precipitate as a solid, while DMF stays in the aqueous phase. Filter the solid.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[3][6][7][8]Link
-
Royal Society of Chemistry. (2021).[1] Mechanism, kinetics and selectivity of a Williamson ether synthesis.Link[1]
-
Massah, A. R., et al. (2007).[1][2] Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method.[1][2] Synthetic Communications.[1][2] Link[1]
-
Toukoniitty, E., et al. (2026).[1] Solvent effects on the kinetics of catalytic hydrogenation.[9][10] ResearchGate.[1][10] Link
-
BenchChem. (2025).[1][5] Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.[1]Link[1]
-
Thermo Fisher Scientific. (2025).[1] 4-n-Butoxyaniline Safety Data Sheet.[1]Link[1]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
workup procedure to remove impurities from 4-Butoxyaniline
Welcome to the technical support guide for the purification of 4-butoxyaniline. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into common challenges and procedures. As Senior Application Scientists, we understand that purity is paramount, and this guide explains not just the how, but the critical why behind each step of the workup and purification process.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude 4-butoxyaniline is a dark brown liquid. What are the likely impurities, and is purification always necessary?
A: A dark brown or yellow-brown appearance in 4-butoxyaniline is very common and typically indicates the presence of oxidation products.[1][2][3] Anilines as a class are susceptible to air oxidation, which forms highly colored, often polymeric, impurities. The intensity of the color can be an initial qualitative indicator of the impurity level.
Common Impurities May Include:
-
Oxidation Products: Formed from prolonged exposure to air and light. These are the most common culprits for coloration.
-
Unreacted Starting Materials: Depending on the synthetic route, this could include 4-aminophenol, 1-bromobutane, or 4-chloronitrobenzene.[4][5]
-
Reaction Byproducts: Incomplete reactions or side reactions can generate isomers or related aniline derivatives.[6]
-
Residual Solvents: Solvents used during the synthesis or initial workup, such as ethyl acetate, DMF, or toluene, may be present.[4][7]
Is purification necessary? Absolutely. For applications in pharmaceutical development, materials science, or any quantitative study, using the material as-is can lead to inconsistent results, poor yields in subsequent steps, and potentially misleading biological or physical data. The presence of impurities can interfere with reactions, poison catalysts, or introduce toxicological risks.
Q2: Which purification method should I choose? Vacuum Distillation vs. Recrystallization vs. Column Chromatography.
A: The optimal method depends on the physical state of your crude product (is it a solid or a liquid?), the nature of the impurities, and the scale of your experiment.
| Purification Method | Best For... | Key Advantages | Key Disadvantages |
| Vacuum Distillation | Purifying the liquid form of 4-butoxyaniline from non-volatile or high-boiling point impurities (e.g., salts, polymers, starting materials like 4-aminophenol). | Excellent for large scales; highly effective at removing non-volatile contaminants; relatively fast. | Not effective for separating impurities with similar boiling points; requires specialized glassware; thermal stress can degrade sensitive compounds. |
| Recrystallization | Purifying 4-butoxyaniline when it is a solid or can be easily solidified. Effective for removing soluble and insoluble impurities.[8] | Can yield very high purity material; effective for removing colored impurities with the use of charcoal.[9][10] | Yield can be lower due to the solubility of the product in the mother liquor; requires careful solvent selection.[11] |
| Column Chromatography | Complex mixtures with multiple impurities or when impurities have similar physical properties (e.g., boiling point, solubility) to the product.[4] | High resolving power; adaptable to a wide range of compounds and impurities. | Can be time-consuming and solvent-intensive; may be less practical for very large scales. |
Expert Recommendation: For routine purification of multi-gram quantities of 4-butoxyaniline that is liquid at room temperature, vacuum distillation is often the most efficient method. If your product is a solid or if distillation fails to remove colored impurities, recrystallization is the next logical step.
Q3: My recrystallization attempt failed. No crystals are forming even after cooling. What went wrong?
A: This is a common issue in recrystallization, and it usually points to one of a few root causes.[12]
Troubleshooting Steps:
-
Too Much Solvent: This is the most frequent error. If the solution is not saturated at the solvent's boiling point, it will not become supersaturated upon cooling, and crystals will not form.[11]
-
Solution: Gently heat the solution to evaporate some of the solvent. Continue until you observe slight turbidity or crystal formation on the surface, then add a minimal amount of hot solvent back to redissolve everything before allowing it to cool again.
-
-
Inappropriate Solvent: The ideal solvent should dissolve 4-butoxyaniline poorly at low temperatures but very well at high temperatures.[9] If the compound is too soluble at cold temperatures, it will remain in the solution.
-
Solution: You may need to perform new solubility tests to find a better solvent or use a mixed-solvent system. For anilines, mixtures of ethanol and water or hexane and ethyl acetate are often effective.
-
-
Supersaturation: Sometimes a solution is supersaturated but lacks a nucleation point to initiate crystallization.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites.[11]
-
Solution 2 (Seeding): If you have a small crystal of pure 4-butoxyaniline, add it to the cooled solution. This "seed crystal" provides a template for further crystal growth.
-
-
Oily Product: The compound may be "oiling out" instead of crystallizing, which happens if the boiling point of the solvent is higher than the melting point of the solute or if impurities are depressing the melting point.
-
Solution: Re-heat the solution to dissolve the oil, add slightly more solvent, and try cooling more slowly. If it persists, consider a different solvent with a lower boiling point.
-
Q4: What is a standard extractive workup to perform after synthesis before final purification?
A: A standard acid-base extraction is highly effective for separating basic compounds like anilines from acidic or neutral impurities. The amine group is basic and can be protonated by an acid to form a water-soluble ammonium salt.
Rationale: By converting the aniline to its salt form, it can be moved from an organic layer into an aqueous layer, leaving neutral organic impurities behind. The process is then reversed by adding a base to regenerate the free aniline, which can be extracted back into a fresh organic layer.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is ideal for purifying 10-100 g of liquid 4-butoxyaniline from non-volatile impurities.
Safety First: 4-Butoxyaniline is harmful and an irritant.[3] Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Apparatus Setup:
-
Assemble a short-path distillation apparatus suitable for vacuum. Ensure all glass joints are properly greased and sealed.
-
Use a round-bottom flask (RBF) no more than two-thirds full of the crude material. Add a magnetic stir bar or boiling chips to prevent bumping.
-
Connect the apparatus to a vacuum pump through a cold trap (e.g., dry ice/acetone) to protect the pump.
-
-
Distillation Procedure:
-
Begin stirring and slowly apply vacuum. The pressure should drop to below 15 mmHg.
-
Once a stable vacuum is achieved, begin heating the RBF using a heating mantle.
-
Slowly increase the temperature. You may observe some low-boiling point impurities distilling first.
-
Collect the main fraction of 4-butoxyaniline at a head temperature of 148-149 °C at approximately 13 mmHg .[5] The product should be a colorless to pale yellow liquid.[2]
-
Stop the distillation when the temperature begins to rise or fall sharply, or when only a dark, tarry residue remains in the distillation flask.
-
Allow the apparatus to cool completely before releasing the vacuum to prevent accidental flask implosion.
-
-
Purity Analysis:
Protocol 2: Purification by Recrystallization
This protocol is suitable for solid, impure 4-butoxyaniline.
-
Solvent Selection:
-
In a series of test tubes, test the solubility of small amounts of the crude material in different solvents (e.g., hexane, ethanol, water, toluene) at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not when cold. A mixed solvent system like ethanol/water is often a good choice.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimum amount of the chosen hot solvent in portions, swirling and heating, until the solid just dissolves.[9]
-
-
Decolorization (Optional):
-
If the hot solution is still colored, remove it from the heat and add a small amount (1-2% by weight) of activated charcoal.
-
Swirl and heat the mixture for a few minutes. Never add charcoal to a boiling solution , as it can cause violent bumping.
-
-
Hot Filtration:
-
If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.
-
-
Crystallization:
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
-
References
- Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. Recrystallization of Impure Acetanilide and Melting Point Determination.
- ChemicalBook. 4-(tert-butoxy)aniline synthesis.
- Organic Syntheses Procedure. p-DIMETHYLAMINOBENZOPHENONE.
- Guidechem. 4-BUTOXYANILINE 4344-55-2 wiki.
- Cerritos College. Purification of Impure Acetanilide.
-
Professor Dave Explains. (2020). Recrystallization. YouTube. Available at: [Link]
- Sigma-Aldrich. 4-Butoxyaniline 97%.
- A Chemtek. 4-Butoxyaniline Solution in Toluene, 100μg/mL.
- Guidechem. 4344-55-2 4-BUTOXYANILINE C10H15NO.
- Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
- Cole-Parmer. Material Safety Data Sheet - 4-Butoxyaniline, 97% (gc).
-
ResearchGate. Troubleshooting protein purification?. (2013). Available at: [Link]
- University of Missouri-St. Louis. Recrystallization1.
- Sigma-Aldrich. Troubleshooting Purification Methods.
- Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
- Chem 21, De Anza College. (2009). Experiment 9 — Recrystallization.
- TCI Chemicals. Safety Data Sheet: N-(4-Methoxybenzylidene)-4-butylaniline.
- Carl ROTH. Safety Data Sheet: 4-Methoxyaniline.
-
MDPI. Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (2022). Available at: [Link]
-
MDPI. Dihydrooxazine Byproduct of a McMurry–Melton Reaction en Route to a Synthetic Bacteriochlorin. (2022). Available at: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 4-n-Butoxyaniline, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. 4-(tert-butoxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. mdpi.com [mdpi.com]
- 7. achemtek.com [achemtek.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. cerritos.edu [cerritos.edu]
- 12. youtube.com [youtube.com]
Technical Support Center: 4-Butoxyaniline Quality & Handling Guide
Product: 4-Butoxyaniline (4-n-Butoxyaniline) CAS: 4344-55-2 Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Pink/Brown" Syndrome
Welcome. If you are accessing this guide, you are likely facing a common but frustrating phenomenon: your 4-Butoxyaniline, which should be a pale solid, has turned into a dark brown liquid or a purple-hued solid.
As a Senior Application Scientist, I often field inquiries asking, "Is this product degraded?" or "Can I still use this for my amide coupling?"
The short answer is: Color is not a definitive indicator of failure, but it is a warning. Anilines are intrinsically reactive toward molecular oxygen. The butoxy group at the para position adds electron density to the ring, accelerating oxidative degradation compared to unsubstituted aniline. This guide provides the decision logic and protocols to salvage your material and ensure experimental reproducibility.
Module 1: The Science of Discoloration
Why does it happen?
The discoloration is caused by the formation of trace chromophores. Even less than 0.1% impurity can turn the entire bulk material dark brown or black.
-
Auto-oxidation: The amine group (
) undergoes radical oxidation to form the anilino radical . -
Coupling: These radicals couple to form hydrazobenzenes , which further oxidize to azo compounds (red/orange).
-
Polymerization: Further oxidation leads to quinone imines and oligomers (dark brown/black).
Because these impurities have high extinction coefficients, the material looks far worse than it chemically is. A "black oil" sample can often still be 95%+ pure by NMR.
Visualizing the Oxidation Pathway
Figure 1: Simplified oxidative degradation pathway of electron-rich anilines.
Module 2: Troubleshooting & Decision Logic
Before discarding material, use this logic tree. 4-Butoxyaniline has a melting point of 64-68°C . If your sample is liquid at room temperature, it is likely supercooled due to impurities (MP depression).
Diagnostic Workflow
Figure 2: Decision matrix for handling degraded 4-Butoxyaniline.
Module 3: Remediation Protocols
Safety Warning: 4-Butoxyaniline is toxic and can be absorbed through the skin. All procedures must be performed in a fume hood wearing nitrile gloves and eye protection.
Protocol A: Activated Charcoal Recrystallization (For Solids)
Best for: Material that is solid but discolored (yellow to light brown).
-
Solvent Selection: Use Ethanol/Water (9:1) or Hexane/Ethyl Acetate (4:1) .
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent.
-
Decolorization (Critical Step):
-
Remove heat source (to prevent boil-over).
-
Add Activated Charcoal (1-3% by weight of the aniline).
-
Why? Charcoal preferentially adsorbs planar aromatic impurities (azo dyes) responsible for the color.
-
Boil gently for 5–10 minutes.
-
-
Filtration: Filter hot through a Celite pad to remove the charcoal. The filtrate should be significantly lighter.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (
). -
Collection: Filter the crystals and wash with cold solvent. Dry under vacuum.
Protocol B: Vacuum Distillation (For Liquids/Oils)
Best for: Material that has liquefied or is heavily degraded.
-
Setup: Short-path distillation apparatus.
-
Pressure: High vacuum is required (< 1 mmHg is ideal, but < 10 mmHg works).
-
Temperature:
-
Boiling Point is approx. 148–149°C at 13 mmHg .[1]
-
Note: At lower pressures (e.g., 0.5 mmHg), the BP will drop significantly (approx. 100–110°C).
-
-
Process: Discard the first 5% (forerun) which contains volatile oxidation byproducts. Collect the main fraction.
-
Storage: Immediately flush the receiving flask with Argon/Nitrogen.
Protocol C: Stabilization via Salt Formation
Best for: Long-term storage.
If you do not need the free base immediately, convert it to the Hydrochloride (HCl) salt. The salt form renders the lone pair on the nitrogen unavailable for oxidation.
-
Dissolve 4-Butoxyaniline in Diethyl Ether or Ethanol.
-
Add 1.1 equivalents of HCl (4M in Dioxane or concentrated aqueous HCl).
-
The white precipitate (4-Butoxyaniline
HCl) is highly stable and resistant to oxidation. -
To revert: Wash with aqueous
and extract with organic solvent when ready to use.
Module 4: Prevention & Storage FAQs
Q: My fresh bottle arrived brown. Should I return it? A: Not necessarily. Check the Certificate of Analysis (CoA). If the purity is listed >98%, the color is likely superficial surface oxidation. Perform a "spot check" by dissolving a small amount in DCM; if the solution is pale, the bulk is fine. If the solution is dark tea-colored, follow Protocol A .
Q: How should I store the purified material? A:
-
Atmosphere: Inert gas overlay (Argon is heavier than air and better than Nitrogen for bottles).
-
Container: Amber glass (blocks UV light which catalyzes radical formation).
-
Temperature: Refrigerator (
). Cold slows the kinetics of auto-oxidation.
Q: Does the color affect Suzuki couplings or Amide formations? A:
-
Amide Coupling (EDC/HATU): Generally No . The coupling is faster than the side-reactions of the impurities.
-
Diazotization: Yes . Impurities can interfere with the stoichiometry of nitrite addition. Purify before use.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20352, 4-Butoxyaniline. Retrieved from [Link]
- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
- Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
Sources
Technical Support Center: Interpreting Unexpected Peaks in the ¹H NMR of 4-Butoxyaniline
Section 1: The Standard ¹H NMR Spectrum of 4-Butoxyaniline
Before diagnosing an issue, one must first understand the expected outcome. 4-Butoxyaniline is a substituted aniline with distinct proton environments. The electron-donating nature of both the amino (-NH₂) and butoxy (-O(CH₂)₃CH₃) groups significantly influences the chemical shifts of the aromatic protons.
The protons are labeled as follows for clear assignment:

Table 1: Expected ¹H NMR Data for 4-Butoxyaniline in CDCl₃
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Notes |
| Hₐ | ~6.75 | Doublet (d) | 2H | ~8.7 | Protons ortho to the butoxy group. |
| Hₑ | ~6.65 | Doublet (d) | 2H | ~8.7 | Protons ortho to the amino group. |
| Hₙ | ~3.5 (Variable) | Broad Singlet (br s) | 2H | N/A | Labile protons of the amino group. Shift is concentration and solvent dependent.[1] |
| Hₓ | ~3.90 | Triplet (t) | 2H | ~6.5 | Methylene group attached to the ether oxygen. |
| Hᵧ | ~1.75 | Multiplet (m) | 2H | - | Methylene group adjacent to Hₓ. |
| Hₙ | ~1.48 | Multiplet (m) | 2H | - | Methylene group adjacent to Hₘ. |
| Hₘ | ~0.97 | Triplet (t) | 3H | ~7.4 | Terminal methyl group of the butyl chain. |
Note: The exact chemical shifts can vary slightly based on solvent, concentration, and instrument calibration.[1]
Section 2: Troubleshooting Unexpected Peaks: A Systematic Guide
When confronted with an NMR spectrum that deviates from the standard, a logical, step-by-step approach is the most efficient path to identification. The following workflow is designed to systematically rule out common sources of extraneous signals.
Troubleshooting Workflow Diagram
Caption: A flowchart for diagnosing unexpected NMR peaks.
Problem A: Identifying Labile Protons (NH₂ and Water)
Causality: Protons on heteroatoms like nitrogen and oxygen can exchange with each other and with trace amounts of acid or water. This rapid exchange often leads to peak broadening and a variable chemical shift.[1] The -NH₂ protons of 4-butoxyaniline and any residual water in the sample are the most common sources of such peaks.
Protocol: Deuterium (D₂O) Exchange Experiment
This is a definitive method to confirm the presence of exchangeable protons (-NH, -OH).[2]
-
Acquire Initial Spectrum: Dissolve your 4-butoxyaniline sample in a deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum. Note the integration and chemical shift of the suspect peak.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the sample.
-
Mix Thoroughly: Cap the tube and shake vigorously for 30-60 seconds to ensure mixing and facilitate proton-deuteron exchange. You may observe an emulsion, which should settle.
-
Re-acquire Spectrum: Place the tube back in the spectrometer (no need to re-shim if the tube position is unchanged) and acquire a second ¹H NMR spectrum.
-
Analyze: Compare the two spectra. The signal corresponding to the exchangeable protons will either disappear completely or significantly decrease in intensity. Deuterium (²H) does not resonate in the ¹H frequency range, so the signal vanishes.[1]
Problem B: Residual Solvents and Other Common Contaminants
Causality: Even after drying under high vacuum, trace amounts of solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane, hexane) can remain in the sample.[2] Additionally, contaminants like silicone grease from glassware are common. These impurities have characteristic chemical shifts.
Identification: The first step is to compare the chemical shifts of unexpected peaks to established tables of common laboratory solvents.[3][4]
Table 2: ¹H NMR Chemical Shifts of Common Laboratory Solvents and Impurities
| Compound | Formula | Chemical Shift in CDCl₃ (δ, ppm) | Multiplicity |
| Chloroform (residual) | CHCl₃ | 7.26 | s |
| Water | H₂O | ~1.56 | s (broad) |
| Acetone | C₃H₆O | 2.17 | s |
| Dichloromethane | CH₂Cl₂ | 5.30 | s |
| Diethyl Ether | C₄H₁₀O | 3.48 (q), 1.21 (t) | q, t |
| Ethyl Acetate | C₄H₈O₂ | 4.12 (q), 2.05 (s), 1.26 (t) | q, s, t |
| Hexane | C₆H₁₄ | 1.26 (br s), 0.88 (t) | br s, t |
| Silicone Grease | - | ~0.07 | s |
| Toluene | C₇H₈ | 7.2-7.3 (m), 2.36 (s) | m, s |
Source: Adapted from data provided by Sigma-Aldrich and other common laboratory resources.[5]
Problem C: Process-Related Impurities
Causality: Unexpected peaks may originate from unreacted starting materials, intermediates, or by-products from the synthesis of 4-butoxyaniline.[6] Common synthetic routes include the Williamson ether synthesis from p-aminophenol and a butyl halide, or the reduction of 4-butoxynitrobenzene.
Troubleshooting Steps:
-
Review the Synthesis: Examine the specific synthetic pathway used to prepare the compound.
-
Identify Potential Impurities: List all starting materials, reagents, and plausible side-products. For example:
-
If synthesized from p-aminophenol and 1-bromobutane, residual p-aminophenol or 1-bromobutane could be present.
-
If synthesized by reducing 4-butoxynitrobenzene, incomplete reduction could leave traces of the starting material.
-
-
Predict Chemical Shifts: Predict the approximate ¹H NMR spectra for these potential impurities.
-
Spiking Experiment (if necessary): If a specific impurity is strongly suspected, a small amount of the pure substance can be added to the NMR sample. If the intensity of the unexpected peak increases without the appearance of new peaks, the identity of the impurity is confirmed.
Problem D: Degradation Products
Causality: Anilines, particularly when exposed to air and light, are susceptible to oxidation.[7] This degradation can lead to the formation of colored, often polymeric, materials and quinone-like structures, resulting in a complex and poorly resolved NMR spectrum, especially in the aromatic region.[8]
Indicators of Degradation:
-
Sample Color: Pure 4-butoxyaniline should be a clear to pale yellow liquid or solid.[9][10] A dark brown or reddish color often indicates oxidation.
-
Complex Aromatic Region: The appearance of multiple, small, or broadened peaks in the aromatic region (6.5-8.0 ppm) that do not correspond to the expected AA'BB' system can be a sign of degradation.
-
Loss of Resolution: A general broadening of all peaks can indicate the presence of paramagnetic species, which can form during oxidation.
Mitigation and Confirmation:
-
Proper Storage: Store 4-butoxyaniline under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.
-
Repurification: If degradation is suspected, the sample may need to be repurified, for example, by column chromatography or distillation.
-
2D NMR: Advanced techniques like COSY or HSQC can help to piece together the structure of major degradation products if they are present in sufficient concentration.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H NMR chemical shifts for pure 4-butoxyaniline? A: In CDCl₃, you should expect two doublets for the aromatic protons around 6.75 and 6.65 ppm, a triplet for the -OCH₂- group around 3.90 ppm, a broad singlet for the -NH₂ protons around 3.5 ppm, and signals for the rest of the butyl chain between 0.9 and 1.8 ppm. Refer to Table 1 for a detailed breakdown.
Q2: I see a broad peak that disappears when I add D₂O. What is it? A: This is the classic signature of an exchangeable proton.[2] In your sample, this is almost certainly the two protons of the primary amine (-NH₂) group. It could also be from residual water in your sample or solvent.
Q3: There's a sharp singlet at ~7.26 ppm in my CDCl₃ spectrum. What could it be? A: This is the characteristic signal for residual, non-deuterated chloroform (CHCl₃) present in the CDCl₃ solvent. It is the most common impurity peak observed when using this solvent.
Q4: My aromatic signals are shifted compared to the literature values. Why? A: Minor shifts can be caused by differences in sample concentration, temperature, or the choice of NMR solvent.[1] Aniline derivatives are particularly sensitive to the solvent environment. Running the spectrum in a different solvent, like benzene-d₆ or DMSO-d₆, will likely result in different chemical shifts but can also help resolve overlapping signals.[2]
Q5: How can I tell if an unexpected peak is a starting material from the synthesis? A: First, review your synthetic route and obtain the standard NMR spectra for the starting materials (e.g., p-aminophenol or 4-butoxynitrobenzene). Compare these spectra to your product's spectrum. If a match is suspected, you can perform a "spiking" experiment by adding a small amount of the suspected starting material to your NMR tube and re-acquiring the spectrum to see if the peak increases in intensity.
Q6: My 4-butoxyaniline sample is dark brown, and the NMR spectrum is very messy with many broad peaks in the aromatic region. What is happening? A: A dark color is a strong indicator of oxidation.[7] Anilines are known to oxidize in the presence of air and light, forming complex mixtures and often polymeric species.[8] These products will result in a complicated NMR spectrum with poor resolution. The sample should be repurified prior to use or analysis.
References
-
ResearchGate. Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and... Available at: [Link]
-
Oregon State University. 1H NMR Chemical Shift. Available at: [Link]
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Chemistry Connected. NMR shifts 1H -general.cdx. Available at: [Link]
-
UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]
-
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available at: [Link]
-
ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities | The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. NMR Spectra of Anilines | Request PDF. Available at: [Link]
-
ScienceDirect. Oxidation of 4-methoxyanilines to 1,4-benzoquinones using ceric ammonium nitrate (CAN). Available at: [Link]
-
MDPI. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Available at: [Link]
-
Senieer. Where Do Impurities In Pharmaceutical Analysis Come From?. Available at: [Link]
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Technical Support Hub: Spectral Assignment & Purity Analysis of 4-Butoxyaniline
[1][2]
Welcome to the Advanced Application Support Center. Subject: 4-Butoxyaniline (CAS: 4344-55-2) Ticket Type: Spectral Interpretation & Impurity Profiling Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1][2][3]
Executive Summary & Molecule Context
4-Butoxyaniline (also known as p-butoxyaniline) is a critical intermediate in the synthesis of liquid crystals and local anesthetics (e.g., Pramocaine). As an electron-rich aniline derivative, it is prone to oxidation and specific synthetic by-products.[1][3]
This guide provides a self-validating system for assigning NMR peaks and identifying impurities.[1][3] It moves beyond simple peak listing to explain the electronic causality of the spectra, ensuring you can troubleshoot variations in your specific experimental conditions.[3]
The Baseline: Validating the Pure Compound
Before hunting for impurities, you must validate the main scaffold.[3] The spectrum of 4-butoxyaniline is defined by the interplay between the electron-donating amine (-NH₂) and butoxy (-OC₄H₉) groups.[1][2]
1H NMR Reference Table (CDCl₃, 300-400 MHz)
Note: Chemical shifts (
| Assignment | Shift ( | Multiplicity | Integration | Mechanistic Insight |
| Ar-H (Ortho to NH₂) | 6.60 – 6.65 | Doublet (d) | 2H | Shielded: The NH₂ lone pair donates electron density into the ring, pushing these protons upfield.[1] |
| Ar-H (Ortho to OBu) | 6.70 – 6.75 | Doublet (d) | 2H | Shielded: The oxygen lone pair also donates density, but slightly less effectively than the nitrogen in this system.[3] |
| -O-CH₂- | 3.85 – 3.95 | Triplet (t) | 2H | Deshielded: Direct attachment to electronegative Oxygen.[1] |
| -NH₂ | 3.30 – 3.50 | Broad Singlet | 2H | Exchangeable: Position varies heavily with concentration and water content.[1][3] Disappears with D₂O shake. |
| -CH₂- (Beta) | 1.70 – 1.80 | Quintet | 2H | Standard alkyl chain environment.[1][3] |
| -CH₂- (Gamma) | 1.40 – 1.55 | Sextet | 2H | Standard alkyl chain environment.[1][3] |
| -CH₃ | 0.90 – 1.00 | Triplet (t) | 3H | Terminal methyl group.[1][3][4] |
Impurity Profiling: The "Fingerprint" Approach
Impurities in 4-butoxyaniline usually stem from two sources: Incomplete Synthesis or Oxidative Degradation .[1][2][3]
Diagram 1: Impurity Origin Flowchart
This pathway illustrates where specific impurities enter your sample.[2][3]
Caption: Logical flow of impurity generation during synthesis (reduction/alkylation) and storage (oxidation).
Diagnostic Table: Identifying the Impurity
Use this table to match "rogue peaks" in your spectrum.[2][3]
| Suspected Impurity | Key Diagnostic Peak ( | Visual Cue | Why is it there? |
| 4-Nitrophenol | 8.0 - 8.2 ppm (d, Ar-H) | Yellow tint | Incomplete reduction.[1] The Nitro group is Electron Withdrawing (EWG), shifting protons significantly downfield compared to the amine. |
| 4-Aminophenol | Missing Butyl Chain (0.9-1.8 ppm) | Darkening solid | Hydrolysis of the ether or unreacted starting material.[3] Look for a phenolic -OH (broad, >8 ppm in DMSO).[1][3] |
| 1-Bromobutane | 3.4 - 3.5 ppm (t, CH₂-Br) | Liquid residue | Excess alkylating agent.[1] The CH₂-Br triplet is distinct from the O-CH₂ triplet (~3.9 ppm).[3] |
| Azobenzene Dimer | 7.5 - 7.9 ppm (m, Ar-H) | Red/Brown Color | Oxidation.[1] Anilines radically couple to form azo linkages (-N=N-), which are highly conjugated and colored.[1] |
Troubleshooting Guides (Q&A)
Scenario A: "My aromatic region is messy. I see small doublets around 8.1 ppm."
Diagnosis: Residual Nitro-compound.[1][3][5]
The Science: You likely have unreduced 1-butoxy-4-nitrobenzene or 4-nitrophenol.[1] The nitro group (
-
Check the integration of the 8.1 ppm peak relative to your product.[2][3]
-
Perform an acid-base extraction.[1][3] The amine product is basic; the nitrophenol impurity is acidic.[3] Dissolve in organic solvent, wash with dilute HCl (amine goes to water), separate, then basify the aqueous layer to recover pure amine.[3]
Scenario B: "I see a broad hump at 3.5 ppm that moves when I change concentration."
Diagnosis: Exchangeable Amine Protons (
-
Add 1-2 drops of
(Deuterium Oxide) to the NMR tube.[3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Result: If the peak disappears (exchanges H for D), it is the amine.[3] If it remains, it is likely an impurity (e.g., residual solvent or alkyl halide).[2][3]
Scenario C: "My sample has turned from pale yellow to dark brown."
Diagnosis: Oxidative Degradation (Formation of Quinones/Azo compounds).[3] The Science: Anilines are easily oxidized by atmospheric oxygen, forming radical cations that couple to form colored azo compounds or polymerize into "aniline black" type tars.[3] Action:
Advanced Workflow: The Decision Tree
Use this logic gate to process your spectral data efficiently.[2][3]
Caption: Step-by-step decision logic for validating 4-butoxyaniline purity via NMR.
References & Authoritative Sources
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[3] (Search: 4-Butoxyaniline, SDBS No. 20352).[1][3]
-
PubChem. 4-Butoxyaniline Compound Summary (CID 20352).[1][2][3][7]
-
[Link]
-
-
Sigma-Aldrich (Merck). 4-Butoxyaniline Product Specification & Safety Data.[2][3]
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO).[3] University of Wisconsin-Madison.[1][3] (Reference for acidity of phenols vs anilines in extraction logic).
-
[Link]
-
Sources
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- 6. chemistryconnected.com [chemistryconnected.com]
- 7. PubChemLite - 4-butoxyaniline (C10H15NO) [pubchemlite.lcsb.uni.lu]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Structure of Synthesized 4-Butoxyaniline
This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to unambiguously confirm the structure of synthesized 4-butoxyaniline (C₁₀H₁₅NO, Molar Mass: 165.23 g/mol ).[1][2][3] We will move beyond a simple checklist of methods to explain the causality behind the experimental choices, demonstrating how a multi-faceted analytical approach forms a self-validating system.
The Synthetic Context: Williamson Ether Synthesis
To appreciate the analytical challenge, we must first understand the synthesis. A common and efficient method for preparing 4-butoxyaniline is the Williamson ether synthesis.[4][5] This Sₙ2 reaction involves the deprotonation of the hydroxyl group of 4-aminophenol by a base (like sodium hydroxide) to form a nucleophilic phenoxide, which then attacks an electrophilic butyl halide (e.g., 1-bromobutane).[6][7]
The primary analytical questions are:
-
Did the reaction proceed to completion?
-
Is the final product indeed 4-butoxyaniline?
-
Are there any unreacted starting materials (4-aminophenol, 1-bromobutane) or significant by-products present?
Answering these questions requires a synergistic combination of analytical techniques, as no single method provides the complete picture.
The Analytical Workflow: A Convergence of Evidence
A robust structural confirmation relies on the convergence of data from multiple, independent analytical techniques. Each method interrogates a different aspect of the molecule's physical and chemical properties.
Caption: Logical flow of data convergence for structural proof.
Experimental Protocols
Protocol 1: FTIR Sample Preparation and Analysis
-
Sample Preparation: Ensure the synthesized 4-butoxyaniline is dry and free of solvent. If it is a liquid, a small drop can be placed directly on the ATR crystal. If it is a solid, a small amount can be pressed against the crystal.
-
Background Scan: Perform a background scan of the empty, clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Place the sample on the crystal and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Process the resulting spectrum by identifying and labeling the key peaks corresponding to the functional groups listed above.
Protocol 2: ¹H NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the ¹H spectrum. A standard acquisition involves a 90° pulse and acquisition of the free induction decay (FID).
-
Data Processing: Perform a Fourier transform on the FID. The resulting spectrum should be phase-corrected, baseline-corrected, and referenced (typically to the residual solvent peak or internal standard like TMS). Integrate the peaks to determine the relative number of protons for each signal.
Conclusion
Confirming the structure of a synthesized molecule is a foundational requirement of chemical science. Relying on a single piece of data is insufficient and scientifically unsound. By employing a logical, multi-technique approach—using Mass Spectrometry to confirm molecular weight, FTIR to identify key functional groups, and NMR to map the atomic framework—researchers can build an unassailable case for the structure of their product. This rigorous, self-validating workflow ensures data integrity, supports the reliability of subsequent research, and upholds the highest standards of scientific practice.
References
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ResearchGate. (n.d.). Synthesis of 4-((4-bromobenzyl)selanyl)aniline (A). Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 4-butoxyaniline (C10H15NO). Retrieved February 7, 2026, from [Link]
-
Indian Journal of Pure & Applied Physics. (2011). Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 4-(Tert-butoxy)aniline. Retrieved February 7, 2026, from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA.... Retrieved February 7, 2026, from [Link]
-
Automated Topology Builder. (n.d.). 4-Methoxyaniline. Retrieved February 7, 2026, from [Link]
-
NIST. (n.d.). 1-Butanol, 4-butoxy-. Retrieved February 7, 2026, from [Link]
-
Chegg. (2019). Solved In this experiment you synthesize 4-butoxyacetanilide. Retrieved February 7, 2026, from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved February 7, 2026, from [Link]
-
Journal of Emerging Trends and Novel Research. (2024). FTIR INTERPRETATION OF DRUGS. Retrieved February 7, 2026, from [Link]
-
Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved February 7, 2026, from [Link]
-
MDPI. (2020). FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Figure S7. Mass spectrum of 4-nitroaniline. Retrieved February 7, 2026, from [Link]
- Google Patents. (2020). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
-
Chem-Station. (2014). Williamson Ether Synthesis. Retrieved February 7, 2026, from [Link]
-
YouTube. (2020). Williamson Ether Synthesis. Retrieved February 7, 2026, from [Link]
-
MassBank. (2008). 4-BROMOANILINE; EI-B; MS. Retrieved February 7, 2026, from [Link]
-
NIST. (n.d.). 4-Acetylanisole. Retrieved February 7, 2026, from [Link]
Sources
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Butoxyaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the purity and concentration of every component are of paramount importance. 4-Butoxyaniline, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Rigorous analytical testing ensures the quality, safety, and efficacy of the final drug product. This guide provides an in-depth comparison of analytical methodologies for the quantification and impurity profiling of 4-Butoxyaniline, grounded in the principles of scientific integrity and regulatory compliance.
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1][2][3] This guide will not only detail the "how" but, more importantly, the "why" behind the validation of analytical methods for 4-Butoxyaniline, empowering you to make informed decisions in your laboratory.
Comparing the Workhorses: Chromatographic Techniques for 4-Butoxyaniline Analysis
The separation sciences, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the cornerstones of analytical chemistry in the pharmaceutical industry.[4][5] When coupled with mass spectrometry (MS), these techniques offer unparalleled specificity and sensitivity for the analysis of compounds like 4-Butoxyaniline.
While specific cross-validation data for 4-Butoxyaniline is not extensively documented in publicly available literature, this guide leverages data from analogous aromatic amines to provide a robust comparison of analytical methodologies.[6] The principles and experimental protocols detailed herein are readily adaptable for the development and validation of methods for the target compound.
Performance Characteristics of Key Analytical Methods
The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as the sample matrix, the expected concentration of 4-Butoxyaniline, and the need to identify and quantify impurities.
| Validation Parameter | HPLC-UV | GC-MS | HPLC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on volatility, detection by mass spectrometry. | Separation based on polarity, detection by tandem mass spectrometry. |
| Specificity | Moderate to High | High (Mass Analyzer) | Very High (Tandem MS) |
| Sensitivity | Moderate | High | Very High |
| Linearity (R²) | > 0.999[7] | > 0.99[8] | > 0.996[8] |
| Limit of Detection (LOD) | Analyte Dependent | 0.01–0.05 µg/L[8] | 0.6 µg/kg[8] |
| Limit of Quantitation (LOQ) | Analyte Dependent | ~0.1 µg/L[8] | 2.0 µg/kg[8] |
| Accuracy (Recovery %) | 98-102%[9] | Typically 80-120%[8] | 75.3–86.0%[8] |
| Precision (%RSD) | < 2%[9] | < 15%[8] | 2.1–8.5%[8] |
| Typical Applications | Routine quality control, assay, and purity testing. | Analysis of volatile impurities, residual solvent analysis.[5] | Trace level impurity analysis, genotoxic impurity determination, bioanalysis. |
A Note on Spectroscopic Methods: While UV-Visible spectrophotometry can be used for preliminary quantification in simple matrices, it generally lacks the specificity required for pharmaceutical analysis due to potential interference from other components.[9][10]
The Foundation of Trust: A Deep Dive into Method Validation
Method validation is a systematic process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[4][11] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines that form the basis of our validation protocols.[1][12][13][14][15]
Key Validation Parameters Explained
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[16][17] For 4-Butoxyaniline, this includes starting materials, by-products, and degradation products.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[17]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[18]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[17] It is often expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[17] It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[18]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[17]
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for the validation of analytical methods for 4-Butoxyaniline. They are based on established methods for similar aromatic amines and should be adapted and optimized for your specific needs.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is suitable for the assay and impurity profiling of 4-Butoxyaniline in bulk drug substances and formulated products.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.01 M Phosphate Buffer (pH 2) in a gradient or isocratic elution.
-
Flow Rate: 1.0 mL/min[19]
-
Detection: UV at an appropriate wavelength (e.g., 239 nm).[20]
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C[19]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of 4-Butoxyaniline reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).[9]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity assessment.
-
Sample Solution: Accurately weigh and dissolve the 4-Butoxyaniline sample in the mobile phase to achieve a target concentration within the linear range of the method.
3. Validation Experiments:
-
Specificity: Analyze blank, placebo (if applicable), 4-Butoxyaniline standard, and sample solutions. Additionally, perform forced degradation studies (acid, base, oxidation, heat, and light) to demonstrate that the method can separate 4-Butoxyaniline from its degradation products.[21]
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[9]
-
Accuracy: Perform recovery studies by spiking a placebo or a known sample with the 4-Butoxyaniline reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.[9]
-
Precision (Repeatability): Analyze a minimum of six replicate preparations of the sample solution at 100% of the test concentration.[3] The relative standard deviation (%RSD) should be ≤ 2%.[9]
-
Precision (Intermediate): Repeat the precision study on a different day, with a different analyst, and on a different instrument. The %RSD should be ≤ 2%.[9]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is well-suited for the analysis of volatile and semi-volatile impurities in 4-Butoxyaniline.
1. GC-MS Conditions:
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.[8]
-
Injector: Splitless injection at 250°C.[8]
-
Oven Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[8]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[8]
-
Mass Spectrometer:
2. Sample Preparation (Liquid-Liquid Extraction):
-
Dissolve a known amount of the 4-Butoxyaniline sample in a suitable solvent.
-
Perform liquid-liquid extraction with an appropriate organic solvent (e.g., toluene).[8]
-
Concentrate the organic extract to a final volume of 1 mL.[8]
3. Validation Experiments:
-
Specificity: Analyze a blank solvent and the sample solution to ensure no interfering peaks are present at the retention time of the target analytes. Mass spectral data will confirm the identity of the peaks.
-
Linearity: Prepare a series of calibration standards of the target impurities and inject them to establish the linear range. A correlation coefficient (r²) of > 0.99 is typically acceptable.[8]
-
LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[9]
-
Accuracy: Perform recovery studies by spiking the sample matrix with known amounts of the impurities at different concentration levels.
-
Precision: Evaluate repeatability and intermediate precision by analyzing replicate preparations of a spiked sample.
Visualizing the Workflow
To ensure clarity and reproducibility, the experimental workflows are presented below using Graphviz diagrams.
Caption: HPLC Method Validation Workflow.
Caption: GC-MS Impurity Method Validation Workflow.
Conclusion: A Commitment to Quality
The validation of analytical methods for 4-Butoxyaniline is not merely a regulatory hurdle; it is a fundamental aspect of ensuring the quality and safety of pharmaceutical products.[22] By understanding the principles behind method validation and carefully selecting and validating the appropriate analytical techniques, researchers, scientists, and drug development professionals can have confidence in their results and contribute to the development of safe and effective medicines. This guide provides a framework for this critical process, emphasizing the importance of a scientifically sound and well-documented approach. The analytical procedure lifecycle is a continuous process, and the initial validation is the first step in ensuring a method remains fit for purpose throughout its use.[23]
References
-
A Review on Step-by-Step Analytical Method Validation. (n.d.). IOSR Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link]
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Validation of Analytical Methods: A Review. (n.d.). Gavin Publishers. Retrieved from [Link]
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Development and validation of a single hplc method for the determination of thirteen pharmaceuticals. (n.d.). Semantic Scholar. Retrieved from [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. Retrieved from [Link]
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What Is FDA Method Validation Guidance and Its Importance?. (2025, August 6). Altabrisa Group. Retrieved from [Link]
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FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. Retrieved from [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved from [Link]
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Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences. Retrieved from [Link]
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Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]
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FDA Guidance on Analytical Method Validation. (n.d.). Scribd. Retrieved from [Link]
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Validation of Analytical Methods for Pharmaceutical Analysis. (n.d.). International Journal of Pharmaceutical Erudition. Retrieved from [Link]
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Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. Retrieved from [Link]
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Method 8131: Aniline and Selected Derivatives by Gas Chromatography. (n.d.). EPA. Retrieved from [Link]
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Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023, May 20). PMC - NIH. Retrieved from [Link]
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Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (2015, May 1). ResearchGate. Retrieved from [Link]
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Validation of analytical methods - Strategies & importance. (2025, August 6). ResearchGate. Retrieved from [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). EMA. Retrieved from [Link]
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A novel comprehensive strategy for residual pesticide analysis in cannabis flower. (2018, March 9). Agilent. Retrieved from [Link]
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ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved from [Link]
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Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11). International Journal of Pharmaceutical Investigation. Retrieved from [Link]
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Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (n.d.). ResearchGate. Retrieved from [Link]
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Spectroscopic Analytical Methods. (n.d.). King Saud University. Retrieved from [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. Retrieved from [Link]
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Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. (n.d.). Waters. Retrieved from [Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). ECA Academy. Retrieved from [Link]
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Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. (n.d.). Semantic Scholar. Retrieved from [Link]
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Forced degradation and impurity profiling. (n.d.). ScienceDirect. Retrieved from [Link]
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Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019, September 16). Agilent. Retrieved from [Link]
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Residual Pesticides Analysis of Botanical Ingredients Using Gas Chromatography Triple Quadrupole Mass Spectrometry. (n.d.). Shimadzu. Retrieved from [Link]
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Module 21 - Application of Spectroscopic Methods in Molecular Structure Determination. (n.d.). NPTEL. Retrieved from [Link]
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[Analysis of aniline and other impurities in dicyclohexylamine products by GC and GC-MS]. (2025, August 5). ResearchGate. Retrieved from [Link]
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Technical Comparison Guide: 4-Butoxyaniline Spectroscopic Profile
Executive Summary
This guide provides a rigorous technical comparison between high-purity 4-Butoxyaniline (also known as p-butoxyaniline or 4-aminophenyl butyl ether) and established literature standards.[1] As a critical intermediate in the synthesis of ferroelectric liquid crystals and pharmaceutical active ingredients (APIs), the purity and structural integrity of 4-Butoxyaniline are paramount.
This document synthesizes experimental data typical of >98% purity commercial samples against validated spectral databases (SDBS, NIST) to serve as a reference for quality control (QC) and structural validation.
Key Identification Parameters
-
Chemical Formula: C₁₀H₁₅NO
-
Molecular Weight: 165.23 g/mol
-
Appearance: Clear pale yellow to brown liquid (Free Base); crystalline solid (HCl salt).[1]
-
Solubility: Soluble in ethanol, chloroform, DMSO; sparingly soluble in water.
Analytical Workflow & Methodology
To ensure data integrity, the following characterization workflow is recommended for validating 4-Butoxyaniline batches. This protocol emphasizes cross-verification using orthogonal spectroscopic techniques.
Figure 1: Recommended analytical workflow for structural validation and quality control of 4-Butoxyaniline.
Spectroscopic Data Comparison
Nuclear Magnetic Resonance (1H NMR)
The proton NMR spectrum is the definitive tool for assessing the integrity of the butoxy chain and the aromatic substitution pattern.
Solvent: CDCl₃ (Chloroform-d) Frequency: 300/400 MHz[1]
| Proton Assignment | Multiplicity | Product Data (Typical) δ (ppm) | Literature Reference (Est.) δ (ppm) | Structural Insight |
| Ar-H (ortho to NH₂) | Doublet (d) | 6.60 – 6.65 | 6.62 | Upfield due to electron-donating -NH₂ group. |
| Ar-H (ortho to OR) | Doublet (d) | 6.70 – 6.75 | 6.74 | AA'BB' aromatic system characteristic of p-substitution.[1] |
| -OCH₂- | Triplet (t) | 3.85 – 3.95 | 3.89 | Deshielded by oxygen; diagnostic for ether linkage.[1] |
| -NH₂ | Broad Singlet (br s) | 3.30 – 3.60* | 3.40 | Position varies with concentration and solvent (exchangeable). |
| -CH₂- (β) | Quintet (m) | 1.70 – 1.78 | 1.73 | Methylene group beta to oxygen.[1] |
| -CH₂- (γ) | Sextet (m) | 1.42 – 1.52 | 1.48 | Methylene group in butyl chain. |
| -CH₃ | Triplet (t) | 0.94 – 0.98 | 0.96 | Terminal methyl group.[1] |
> Note: The Amine (-NH₂) proton shift is highly sensitive to water content and concentration. In DMSO-d6, this peak may shift downfield to ~4.5 ppm.
Infrared Spectroscopy (FT-IR)
IR analysis confirms the presence of the primary amine and the ether linkage while ruling out oxidation products (e.g., nitro groups).
Method: Neat liquid film (ATR) or KBr pellet (if solid/salt).
| Functional Group | Vibration Mode | Product Frequency (cm⁻¹) | Literature Range (cm⁻¹) | Notes |
| Primary Amine (-NH₂) | N-H Stretch | 3330, 3420 | 3300 – 3500 | Distinct doublet (symmetric/asymmetric stretch).[1] |
| Aliphatic Chain | C-H Stretch | 2860 – 2960 | 2850 – 2960 | Strong bands from the butyl group.[1] |
| Aromatic Ring | C=C Stretch | 1510, 1615 | 1500 – 1600 | Characteristic "breathing" modes of the benzene ring.[1] |
| Aromatic Ether | C-O Stretch | 1235 – 1245 | 1230 – 1250 | Strong, sharp peak; confirms butoxy attachment.[1] |
| Para-Substitution | C-H Bending (oop) | 820 – 830 | 800 – 850 | Diagnostic for 1,4-disubstitution.[1] |
Mass Spectrometry (MS)
Mass spectrometry provides molecular weight confirmation and fragmentation fingerprints useful for identifying the compound in complex mixtures.
Method: EI (Electron Ionization), 70 eV
| Ion Type | m/z Value | Relative Abundance | Interpretation |
| Molecular Ion [M]⁺ | 165 | Strong | Confirms MW of C₁₀H₁₅NO.[1] |
| Base Peak / Fragment | 108/109 | 100% (Base) | Loss of butyl group (C₄H₉) or butene (C₄H₈).[1] Leaves [H₂N-Ph-OH]⁺. |
| Fragment | 80 | Moderate | Loss of CO from the phenolic fragment. |
| Fragment | 57 | Weak/Moderate | Butyl cation [C₄H₉]⁺. |
Discussion: Purity & Impurity Analysis
Common Impurities
When comparing product data to literature, researchers must be vigilant for specific impurities arising from synthesis (typically reduction of 4-butoxynitrobenzene or alkylation of 4-aminophenol).[1]
-
4-Butoxynitrobenzene: Look for strong IR peaks at 1350 cm⁻¹ and 1530 cm⁻¹ (N-O stretch).[1] In NMR, aromatic protons will shift downfield (8.0+ ppm).
-
4-Aminophenol: Indicates hydrolysis of the ether. Look for a broad -OH stretch in IR (3200-3600 cm⁻¹) and loss of butyl signals in NMR.
-
Residual Solvents: Common solvents like Ethanol (triplet at 1.2 ppm, quartet at 3.7 ppm) or Ethyl Acetate (singlet at 2.0 ppm) should be quantified.[1]
Stability Considerations
4-Butoxyaniline is an aniline derivative and is susceptible to oxidation.[1]
-
Visual Indicator: Fresh material is pale yellow. Dark brown or red coloration indicates significant oxidation (formation of azo compounds or quinones).
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C to maintain spectral integrity.
Experimental Protocol: Sample Preparation for NMR
To reproduce the "Product" data listed above, follow this standardized preparation method:
-
Selection: Select a clean, dry 5mm NMR tube.
-
Massing: Weigh approximately 10-15 mg of 4-Butoxyaniline liquid.
-
Solvation: Add 0.6 mL of CDCl₃ (containing 0.03% TMS as internal standard).
-
Homogenization: Cap and invert the tube 5-10 times until no schlieren lines are visible.
-
Acquisition:
-
Set probe temperature to 298 K (25°C).
-
Acquire 16 scans (minimum) with a 1-second relaxation delay.
-
Phase correct and baseline correct manually for optimal integration.
-
References
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1]Link
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69.[1]Link
-
Thermo Fisher Scientific. 4-n-Butoxyaniline Product Specifications.Link
-
PubChem. 4-Butoxyaniline Compound Summary (CID 20352).[1]Link
-
ChemicalBook. 4-Butoxyaniline NMR and MS Data.Link
Disclaimer: This guide is for research and educational purposes. Always refer to the specific Certificate of Analysis (CoA) provided with your purchased material for batch-specific data.
Sources
Tailoring Mesophases: 4-Butoxyaniline vs. 4-Ethoxyaniline in Liquid Crystal Design
Executive Summary
In the molecular engineering of thermotropic liquid crystals (LCs), the "rigid core" defines the electronic properties, but the "flexible wings"—the alkoxy tails—dictate the phase morphology.[1] This guide compares 4-Ethoxyaniline (C2 tail) and 4-Butoxyaniline (C4 tail) as critical precursors for synthesizing mesogens.[1][2][3]
The Verdict:
-
4-Ethoxyaniline (Short Tail): Best for generating high-temperature Nematic (N) phases with high optical birefringence.[1][2][3] It promotes rigid rod alignment but lacks the flexibility to stabilize layered packing.[1][3]
-
4-Butoxyaniline (Medium Tail): The "Goldilocks" precursor.[1][2][3] It lowers melting points, widens the mesophase temperature range, and is the critical threshold for inducing Smectic (Sm) phases (layered ordering) alongside the Nematic phase.[1][2]
Molecular Architecture & Theoretical Basis[1][2][3][4]
The choice between an ethoxy and a butoxy tail is not merely about adding two carbons; it fundamentally alters the van der Waals forces and packing efficiency of the resulting mesogen.[1]
The "Zipper" Effect
Liquid crystallinity arises from a delicate balance between rigid core interactions (
-
Ethoxy (n=2): The chain is too short to contribute significantly to lateral van der Waals attraction.[1][2] The molecule behaves as a rigid rod.[1][3] The high structural rigidity often leads to high melting points (
) and purely nematic behavior.[1][2][3] -
Butoxy (n=4): This length is the onset of significant "interdigitation."[1][2] The alkyl chains of adjacent molecules can intertwine (zipper effect), stabilizing lateral associations.[1][2] This suppresses the melting point (increasing the LC range) and facilitates the formation of lamellar layers (Smectic phases).[1][2]
Graphviz Diagram: Chain Length Impact on Phase Topology[1][2][3]
Figure 1: Mechanistic pathway showing how alkyl chain length dictates molecular packing and resulting phase behavior.[1][2][3]
Comparative Phase Behavior: Experimental Data
To illustrate the difference, we examine a standard homologous series of Schiff base LCs synthesized from these amines: 4-((4-nonyloxybenzoyl)oxy)benzylidene-4'-alkoxyaniline (Source: DC9An Series Data).[1][2][3]
Table 1: Phase Transition Comparison
| Property | 4-Ethoxyaniline Derivative (n=2) | 4-Butoxyaniline Derivative (n=4) | Impact Analysis |
| Melting Point ( | 109°C | 102°C | Butoxy lowers the crystal lattice energy, making the LC phase accessible at lower temperatures.[1][2][3] |
| Clearing Point ( | 216°C | 118°C | Ethoxy maintains a higher clearing point due to core rigidity.[1][2][3] Butoxy introduces flexibility that destabilizes the Nematic phase at high heat.[1][3] |
| Phase Type | Purely Nematic | Nematic + Smectic C | Critical Difference: The C4 chain induces the Smectic C phase (tilted layers), absent in the C2 analog.[1] |
| Enthalpy ( | High Melting Enthalpy | Moderate Melting Enthalpy | Easier processing for Butoxy derivatives.[1][2][3] |
Interpretation:
-
Use Ethoxy if your application requires a robust Nematic phase at high temperatures (e.g., automotive displays).[1][2]
-
Use Butoxy if you need a room-temperature LC or require Smectic phases for ferroelectric switching applications.[1][2][3]
Experimental Protocol: Synthesis of Schiff Base Mesogens
This protocol describes the synthesis of a standard mesogen (MBBA analog) using either amine.[1][2] This is a condensation reaction.[1][2][3]
Reagents
-
Amine: 4-Butoxyaniline (CAS: 1126-79-0) OR 4-Ethoxyaniline (CAS: 156-43-4) (10 mmol)[1][2][3]
-
Solvent: Absolute Ethanol (30 mL)
-
Catalyst: Glacial Acetic Acid (2-3 drops)
Workflow Diagram
Figure 2: Standard synthesis workflow for Schiff base liquid crystals.
Step-by-Step Methodology
-
Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of the chosen aldehyde in 15 mL of absolute ethanol.
-
Addition: Add 10 mmol of 4-Butoxyaniline (or 4-Ethoxyaniline) dissolved in 15 mL ethanol. The solution will likely turn yellow immediately (formation of imine bond).[1][2]
-
Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, accelerating nucleophilic attack.[1][2]
-
Reflux: Reflux the mixture at 78°C for 4 hours.
-
Isolation: Cool the mixture to room temperature, then to 0°C in an ice bath. The Schiff base will crystallize out.[1][3]
-
Purification (Critical): Filter the solid. Recrystallize repeatedly from ethanol until the transition temperatures (measured by DSC) are constant. Impurities drastically suppress the
(Nematic-Isotropic) point.[1][2][3]
Safety & Toxicology (Drug Development Context)
While these are material science precursors, their toxicology is relevant for handling and potential biological crossover.[1][2]
-
4-Ethoxyaniline (p-Phenetidine):
-
4-Butoxyaniline:
References
-
Hamad, W. M., Azeez, H. J., & Al-Dujaili, A. H. (2017).[1][2] Synthesis and mesomorphic properties of 2,4-bis(4′-n-pentyloxybenzoyloxy)-benzylidine-4″-n-alkoxyaniline. Molecular Crystals and Liquid Crystals, 656(1), 1-13.[1][2][3]
-
Yeap, G. Y., et al. (2011).[1][2][4] Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines. Asian Journal of Chemistry, 23(10), 4609-4612.[1][2][3][4]
-
Paul, S., & Muller, C. (2006).[1][2] Inhalation toxicity of 4-ethoxyaniline (p-phenetidine): critical analysis of results of subacute inhalation exposure studies in rats. Journal of Applied Toxicology.
-
Demus, D., & Richter, L. (1978).[1][2] Textures of Liquid Crystals. Verlag Chemie. (Standard text for POM texture identification cited in experimental analysis).
Sources
A Comparative Guide to 4-Alkoxyanilines: Synthesis, Properties, and Applications in Modern Chemistry
Abstract: The 4-alkoxyaniline scaffold is a cornerstone in modern organic synthesis, serving as a versatile intermediate in the development of pharmaceuticals, liquid crystals, and advanced polymers. The nature of the alkoxy group (-OR) profoundly influences the molecule's physicochemical properties and reactivity. This guide provides an in-depth comparative analysis of a homologous series of 4-alkoxyanilines, focusing on 4-methoxyaniline, 4-ethoxyaniline, and 4-butoxyaniline. We will explore common synthetic strategies, compare key physical and spectroscopic properties with supporting data, and discuss their applications, providing researchers and drug development professionals with the insights needed to make informed decisions in chemical design and synthesis.
Synthesis Strategies: A Tale of Two Routes
The preparation of 4-alkoxyanilines is predominantly achieved through two robust and scalable synthetic pathways: the Williamson ether synthesis starting from 4-aminophenol and the reduction of a corresponding 4-alkoxynitrobenzene.
Route A: Williamson Ether Synthesis
This classical method involves the O-alkylation of 4-aminophenol with an appropriate alkyl halide.[1] The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonating the hydroxyl group with a base, acts as a nucleophile.[2][3]
-
Causality of Experimental Choices: The choice of base is critical. A moderately strong base like potassium carbonate (K₂CO₃) is often preferred as it is strong enough to deprotonate the phenolic hydroxyl group (pKa ≈ 10) but not the anilinium ion (pKa ≈ 5), thus preventing N-alkylation. The use of a polar aprotic solvent like acetone or DMF facilitates the SN2 reaction by solvating the cation of the base, leaving the phenoxide anion more available for nucleophilic attack.[1]
Sources
The Strategic Advantage of 4-Butoxyaniline in Modern Organic Synthesis: A Comparative Guide
Introduction: Beyond the Archetypal Aniline
For decades, aniline and its derivatives have served as foundational pillars in the synthesis of a vast array of organic molecules, from life-saving pharmaceuticals to vibrant dyes.[1] However, the relentless pursuit of enhanced molecular properties—be it improved biological activity, refined physicochemical characteristics, or optimized reaction kinetics—necessitates a deeper exploration of aniline analogues. This guide provides a comprehensive technical comparison of 4-butoxyaniline against other commonly employed anilines, offering researchers, scientists, and drug development professionals a clear perspective on its strategic advantages. We will delve into the nuanced interplay of steric and electronic effects conferred by the butoxy group and support our analysis with both established experimental data and sound chemical principles.
Anilines are versatile building blocks due to their nucleophilicity and ability to undergo a wide range of chemical transformations, including palladium-catalyzed cross-coupling reactions, which are pivotal in modern synthetic chemistry.[2][3] However, challenges such as metabolic instability and potential toxicity of some aniline derivatives drive the need for alternatives with improved profiles.[1] This guide will illuminate the distinct benefits that 4-butoxyaniline brings to the synthetic chemist's toolkit.
Physicochemical Properties: The Butoxy Group's Influence
The introduction of a butoxy group at the para-position of the aniline ring imparts a unique combination of electronic and steric properties that distinguish it from other substituted anilines.
Electronic Effects: A Modulated Reactivity
The oxygen atom of the butoxy group exerts both an electron-withdrawing inductive effect (-I) and a potent electron-donating mesomeric effect (+M) through its lone pairs, which delocalize into the aromatic ring.[4] This +M effect increases the electron density on the aniline nitrogen, thereby enhancing its nucleophilicity compared to unsubstituted aniline.[5] This heightened nucleophilicity can be advantageous in reactions where the aniline acts as a nucleophile, such as in nucleophilic aromatic substitution or the Ugi four-component condensation.[6]
However, the steric bulk of the butyl chain can also play a significant role, influencing the approach of reagents and the stability of transition states. This interplay between electronic and steric factors allows for a fine-tuning of reactivity that is often desirable in complex syntheses.
Lipophilicity and Solubility: Tailoring Drug-like Properties
A critical parameter in drug design is the lipophilicity of a molecule, often expressed as its octanol-water partition coefficient (logP). The butoxy group significantly increases the lipophilicity of the aniline core compared to smaller alkoxy groups like methoxy, or hydrophilic substituents like hydroxyl groups.[7] This enhanced lipophilicity can improve a molecule's ability to cross biological membranes, a crucial factor for bioavailability.
Basicity (pKa): A Predictable Shift
The basicity of the amino group, quantified by the pKa of its conjugate acid, is a key determinant of an aniline's reactivity and its behavior in biological systems. Electron-donating groups generally increase the basicity of anilines.[8] The butoxy group, with its electron-donating character, is expected to increase the pKa of 4-butoxyaniline relative to aniline (pKa of anilinium ion ≈ 4.6).[1][5] This makes it a stronger base than anilines bearing electron-withdrawing groups (e.g., 4-nitroaniline) and comparable to or slightly more basic than anilines with smaller electron-donating groups (e.g., 4-methoxyaniline).[5]
Table 1: Comparison of Physicochemical Properties of Selected Anilines
| Aniline Derivative | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa of Conjugate Acid (approx.) | logP (calculated) |
| Aniline | 93.13 | 184 | 4.6 | 0.9 |
| 4-Methoxyaniline | 123.15 | 243 | 5.3 | 1.3 |
| 4-Butoxyaniline | 165.23 | 268 | ~5.4 | 2.6 |
| 4-Fluoroaniline | 111.11 | 187 | 4.7 | 1.15 |
| 4-Nitroaniline | 138.12 | 332 | 1.0 | 1.39 |
Note: pKa and logP values are approximate and can vary based on the experimental or computational method used. The pKa for 4-butoxyaniline is an educated estimate based on the trend for other alkoxy anilines.
Performance in Key Organic Reactions: A Comparative Analysis
The true measure of a synthetic building block lies in its performance in a variety of chemical transformations. Here, we compare the utility of 4-butoxyaniline to other anilines in several critical reaction classes.
Palladium-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the synthesis of a diverse range of arylamines.[3] The nucleophilicity of the aniline is a key factor in the success of this reaction. While primary anilines are generally good coupling partners, the enhanced nucleophilicity of 4-butoxyaniline due to the +M effect of the butoxy group can lead to higher reaction yields and/or allow for milder reaction conditions compared to less electron-rich anilines.[2]
Experimental Protocol: A Representative Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), 4-butoxyaniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (0.01 mmol) and a suitable phosphine ligand (0.02 mmol)).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Synthesis of Heterocycles: The Skraup Quinoline Synthesis
The synthesis of quinolines, a privileged scaffold in medicinal chemistry, can be achieved through various methods, including the classic Skraup synthesis.[10] This reaction involves the treatment of an aniline with glycerol, an oxidizing agent (often the corresponding nitrobenzene), and sulfuric acid. The electron-donating nature of the butoxy group in 4-butoxyaniline activates the aromatic ring, facilitating the electrophilic cyclization step and potentially leading to higher yields and regioselectivity compared to unsubstituted aniline.
Experimental Protocol: Skraup Synthesis of a Substituted Quinoline
-
Reaction Setup: In a fume hood, carefully add concentrated sulfuric acid to a mixture of 4-butoxyaniline (0.1 mol) and glycerol (0.3 mol) in a large flask equipped with a reflux condenser and a mechanical stirrer.
-
Addition of Oxidant: Slowly add the oxidizing agent (e.g., nitrobenzene, 0.05 mol) to the mixture.
-
Heating: Heat the reaction mixture to 140-150°C for several hours. The reaction is exothermic and should be carefully controlled.[10]
-
Workup: Cool the mixture and cautiously pour it into a large volume of water. Neutralize with a concentrated sodium hydroxide solution.
-
Isolation: Isolate the crude product by steam distillation or solvent extraction.[10]
-
Purification: Purify the resulting quinoline derivative by distillation or recrystallization.
Biological Activity and Toxicity Profile: A Safer Scaffold?
While aniline itself is classified as a probable human carcinogen, its derivatives exhibit a wide spectrum of biological activities and toxicities.[1][11] The metabolic fate of anilines is a key determinant of their toxicity. N-hydroxylation is a common metabolic activation pathway that can lead to haematotoxicity.[12]
The presence of the butoxy group in 4-butoxyaniline can influence its metabolic profile. The increased lipophilicity may alter its distribution in the body, while the alkoxy group itself can be a site for metabolism (e.g., O-dealkylation), potentially diverting it from the more toxic N-oxidation pathways. While specific comparative toxicity data for 4-butoxyaniline is limited, studies on other alkoxy-substituted anilines suggest that the nature and position of the substituent can significantly impact toxicity.[13] For instance, the presence of a methyl group at the C2-position in dimethylaniline derivatives has been shown to suppress the metabolic activation at the amino group.[12] It is plausible that the bulky butoxy group could exert a similar protective effect.
Conclusion: The Strategic Choice for Advanced Synthesis
4-Butoxyaniline presents a compelling case for its preferential use over other anilines in various synthetic contexts. Its key advantages can be summarized as follows:
-
Enhanced Nucleophilicity: The electron-donating butoxy group increases the reactivity of the amino group, often leading to improved yields and milder reaction conditions in nucleophilic substitution and cross-coupling reactions.
-
Tunable Lipophilicity: The butyl chain provides a significant increase in lipophilicity, a valuable attribute in the design of drug candidates with improved membrane permeability and bioavailability.
-
Favorable Metabolic Profile (Hypothesized): The steric bulk and alternative metabolic pathways offered by the butoxy group may lead to a more favorable toxicity profile compared to unsubstituted aniline and other derivatives prone to metabolic activation.
While direct, side-by-side experimental comparisons with a broad range of anilines are not always available in the literature, the fundamental principles of organic chemistry, supported by the existing data on related compounds, strongly suggest that 4-butoxyaniline is a highly valuable and often superior building block for the modern synthetic chemist. Its unique combination of electronic and steric properties, coupled with its potential for a more benign biological profile, makes it a strategic choice for the synthesis of complex, high-value molecules in the pharmaceutical and materials science industries.
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Filo. (2024). Compare the basicity of aniline, 4-nitroaniline, 4-methoxyaniline and methylamine. [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). ACS Publications. [Link]
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Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. (n.d.). ACS Publications. [Link]
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Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
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Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]
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Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry | Request PDF. (n.d.). ResearchGate. [Link]
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Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). (n.d.). National Institutes of Health. [Link]
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Aniline. (n.d.). Wikipedia. [Link]
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Ugi Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Studies of Aniline and it's Derivatives on Various Organ Systems: A Mini Review. (2025, May 6). [Link]
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Effect of Alkyl- vs Alkoxy-Arene Substituents on the Deactivation Processes and Fluorescence Quantum Yields of Exciplexes. (n.d.). ACS Publications. [Link]
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Representative examples of Bioactive Molecules Containing 4‐Alkoxy Quinolines. (n.d.). ResearchGate. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 4). ResearchGate. [Link]
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An interrupted Ugi reaction enables the preparation of substituted indoxyls and aminoindoles. (n.d.). National Institutes of Health. [Link]
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Effect of Alkyl- vs Alkoxy-Arene Substituents on the Deactivation Processes and Fluorescence Quantum Yields of Exciplexes. (n.d.). National Institutes of Health. [Link]
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Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. (n.d.). National Institutes of Health. [Link]
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Statistical Analysis of Substituent Effects on pKa of Aniline. (2024, December 11). Journal of Engineering Research and Applied Science. [Link]
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Substituent Effects on the Physical Properties and pKa of Aniline. (n.d.). AFIT Scholar. [Link]
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Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (n.d.). ACS Publications. [Link]
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Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily? (2018, November 19). Quora. [Link]
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A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp 2 )–H hydroxylation strategy. (2015, December 3). Royal Society of Chemistry. [Link]
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The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen. [Link]
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Design, synthesis, and evaluation of novel N-(4-phenoxybenzyl)aniline derivatives targeting acetylcholinesterase, β-amyloid aggregation and oxidative stress to treat Alzheimer's disease. (2019, August 15). National Institutes of Health. [Link]
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Ionic liquid effect: selective aniline oxidative coupling to azoxybenzene by TiO2. (n.d.). Royal Society of Chemistry. [Link]
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Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. (2020, November 23). Royal Society of Chemistry. [Link]
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Recent Advances in Application of Alkoxy Radical in Organic Synthesis. (2023, September 28). MDPI. [Link]
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A Senior Application Scientist's Guide to Inter-laboratory Comparison of 4-Butoxyaniline Analysis
For Researchers, Scientists, and Drug Development Professionals
Foreword: Ensuring Analytical Consistency in a Multicenter Landscape
In the realm of pharmaceutical development and chemical research, the accurate and precise quantification of compounds is paramount. 4-Butoxyaniline, a key intermediate in the synthesis of various organic molecules, is no exception. As research and manufacturing processes become increasingly globalized, the ability to obtain consistent analytical results across different laboratories is not just a matter of good practice—it is a foundational requirement for regulatory compliance, data integrity, and collaborative success.
This guide, born from extensive experience in analytical method development and inter-laboratory study design, moves beyond a simple recitation of protocols. It delves into the "why" behind the "how," offering a comparative analysis of established analytical techniques for 4-Butoxyaniline and providing a comprehensive framework for conducting a robust inter-laboratory comparison. Our objective is to equip you, our fellow scientists and researchers, with the knowledge and tools to not only generate high-quality data within your own laboratory but also to ensure that this data is reproducible and reliable, regardless of where the analysis is performed.
Analytical Methodologies for 4-Butoxyaniline: A Comparative Overview
The choice of analytical technique is a critical first step that influences sensitivity, selectivity, and throughput. For 4-Butoxyaniline, two primary methods stand out: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a workhorse in many analytical laboratories, offering versatility and robustness for the analysis of a wide range of compounds.[1] For aromatic amines like 4-Butoxyaniline, Reverse-Phase HPLC (RP-HPLC) with UV detection is a common and effective approach.[2]
Causality Behind Method Selection: The butoxy group and the aniline moiety give 4-Butoxyaniline a moderate polarity, making it well-suited for retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase. UV detection is appropriate due to the presence of the chromophoric phenyl ring.
Self-Validation in HPLC Analysis: A well-developed HPLC method should include system suitability tests (SSTs) as a self-validating system. These tests, performed before each analytical run, ensure that the chromatographic system is performing as expected. Key SST parameters include:
-
Tailing Factor: A measure of peak symmetry. A value close to 1 indicates a symmetrical peak, which is crucial for accurate integration.
-
Theoretical Plates: A measure of column efficiency. Higher theoretical plates indicate better separation power.
-
Resolution: The degree of separation between adjacent peaks. A resolution of >1.5 is generally considered baseline separation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it an excellent choice for trace-level analysis and impurity profiling.[3] Due to the polarity of the amine group, derivatization may sometimes be employed to improve the chromatographic peak shape and thermal stability of aniline derivatives, though direct analysis is often feasible.[4]
Causality Behind Method Selection: GC separates compounds based on their volatility and interaction with the stationary phase. The mass spectrometer provides highly selective detection and structural information, which is invaluable for unambiguous identification.
Self-Validation in GC-MS Analysis: In addition to chromatographic parameters like peak shape and retention time, the mass spectrum itself serves as a powerful self-validation tool. Key aspects include:
-
Mass-to-Charge Ratio (m/z): The presence of the molecular ion and characteristic fragment ions provides a high degree of confidence in the identification of 4-Butoxyaniline.
-
Ion Ratios: For quantitative analysis using selected ion monitoring (SIM), the ratio of qualifier ions to the quantifier ion should remain constant across standards and samples.
Method Performance Comparison
The choice between HPLC and GC-MS will depend on the specific application, required sensitivity, and available instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity, UV absorbance detection. | Separation based on volatility, mass-based detection. |
| Specificity | Moderate to High | Very High |
| Sensitivity | Good | Excellent |
| Sample Throughput | High | Moderate |
| Derivatization | Not typically required | May be required for improved peak shape |
| Instrumentation Cost | Moderate | High |
| Typical Applications | Routine quality control, content uniformity | Trace analysis, impurity profiling, confirmatory analysis |
Designing and Executing an Inter-laboratory Comparison Study
An inter-laboratory comparison, or proficiency test, is a powerful tool for assessing the competence of participating laboratories and the reproducibility of an analytical method.[5] A well-designed study provides invaluable insights into method performance and potential sources of variability.
The Inter-laboratory Study Workflow
The following diagram illustrates the key stages of a typical inter-laboratory comparison study.
Sources
4-Butoxyaniline: The Lipophilic Mesogen & Bioactive Scaffold
[1][2]
Executive Summary
4-Butoxyaniline (CAS: 4344-55-2), also known as p-butoxyaniline or 4-aminophenyl butyl ether, is a critical aromatic amine intermediate distinguished by its butoxy tail .[1][2][3][4] Unlike its shorter-chain homologs (methoxy- and ethoxy-), the butyl group imparts significant lipophilicity and steric flexibility.[1][5][3] This unique structural feature drives its primary utility in two distinct high-value sectors: liquid crystal engineering (where the tail stabilizes nematic/smectic mesophases) and medicinal chemistry (as a scaffold for lipophilic drug analogs and antibacterial ureas).[3][4]
This guide objectively compares 4-Butoxyaniline with its standard alternatives, detailing its synthesis, material properties, and specific experimental protocols for researchers in materials science and drug development.[1][4]
Part 1: Physicochemical Profile & Comparative Analysis[2][4]
The "alkoxy effect" profoundly influences the thermal and electronic properties of aniline derivatives. 4-Butoxyaniline offers a balance between the high melting point of short-chain homologs and the extreme hydrophobicity of long-chain fatty amines.[1][5]
Table 1: Comparative Properties of 4-Alkoxyanilines
| Property | 4-Butoxyaniline (Target) | 4-Methoxyaniline (Anisidine) | 4-Ethoxyaniline (Phenetidine) | Significance |
| CAS Number | 4344-55-2 | 104-94-9 | 156-43-4 | Identity verification.[1][5][3] |
| Molecular Weight | 165.23 g/mol | 123.15 g/mol | 137.18 g/mol | Stoichiometric calculations.[1][5][3] |
| Physical State | Liquid / Low-melting Solid | Solid (Crystals) | Liquid / Solid | Handling ease; Butoxy is often a supercooled liquid.[1][5][3] |
| Melting Point | ~132–135 °C (HCl salt) / Low (Free base) | 57–60 °C | 2-5 °C | Critical for reaction temperature planning.[3][4] |
| Lipophilicity (LogP) | ~2.5 (Predicted) | 0.95 | 1.32 | Key Differentiator: Higher cell permeability and solubility in organic LC hosts.[3][4] |
| Electronic Effect | Strong Donor (+M) | Strong Donor (+M) | Strong Donor (+M) | Activates ring for electrophilic substitution.[3][4] |
| Primary Application | Liquid Crystals, Lipophilic Drugs | Dyes, Pigments | Analgesics (Historical) | Selection based on required tail length.[3][4] |
Part 2: Liquid Crystalline Applications (Mesogens)[4][5]
4-Butoxyaniline is a cornerstone in the synthesis of Schiff base liquid crystals .[1][5] The butyl chain acts as a "flexible tail" attached to the rigid aromatic core (the "mesogen"), a structural requirement for inducing liquid crystalline phases (nematic or smectic).[4]
Mechanism of Action
-
Rigid Core: The aniline reacts with para-substituted benzaldehydes to form a rigid imine (
) linkage.[3][4] -
Flexible Tail: The butoxy group disrupts the crystal lattice just enough to lower the melting point while maintaining directional order, allowing the formation of a stable mesophase.
-
Comparison: Unlike 4-methoxyaniline derivatives (which often have high melting points and narrow mesophase ranges), 4-butoxyaniline derivatives typically exhibit lower melting transitions and broader nematic ranges , making them ideal for room-temperature displays and sensors.[1][5][3][4]
Diagram 1: Synthesis & Phase Behavior of Schiff Base Mesogens
Caption: Synthesis pathway for 4-Butoxyaniline-derived Schiff base liquid crystals, highlighting the role of the butoxy tail in phase induction.[1][5]
Part 3: Pharmaceutical & Bioactive Scaffolds[2]
In drug discovery, 4-Butoxyaniline serves as a bioisostere for other alkoxy anilines.[1][5][3][4] Its increased lipophilicity improves membrane permeability, making it a valuable scaffold for:
-
Local Anesthetics: It is a structural analog to the phenol precursor used in Pramoxine (which uses 4-butoxyphenol).[1][5][3] The aniline derivative allows for the synthesis of amide-linked anesthetics rather than ether-linked ones, potentially altering metabolic stability.[1][5]
-
Antibacterial Ureas: Reaction with isocyanates yields urea derivatives that have shown significant activity against Gram-positive bacteria (S. aureus) by disrupting cell membranes.[1][5][3]
Experimental Data: Antibacterial Activity
Part 4: Polymer Science (Conducting Polymers)[4][5]
Poly(4-butoxyaniline) is a conducting polymer synthesized via oxidative polymerization.[1][5][3]
-
Problem with Polyaniline (PANI): Unsubstituted PANI is insoluble in most organic solvents, making processing difficult.[3][4]
-
Solution: The butoxy substituent on the ring renders the polymer soluble in common organic solvents (CHCl₃, THF) without destroying conductivity.[4]
-
Application: Anti-corrosion coatings for mild steel and active layers in organic sensors.[1][5]
Part 5: Experimental Protocols
Protocol A: Synthesis of 4-Butoxyaniline (Reduction)
Context: Converting 1-butoxy-4-nitrobenzene to the target aniline.[1][5][3]
Materials:
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of 1-butoxy-4-nitrobenzene in 50 mL of absolute ethanol in a round-bottom flask.
-
Reduction: Add 50 mmol of SnCl₂·2H₂O in portions.
-
Reflux: Heat the mixture to reflux (80 °C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[3][4]
-
Neutralization: Cool to room temperature. Pour into ice water and basify to pH 10 using 10% NaOH solution. Caution: Exothermic.[1][5][3][4]
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
-
Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
-
Yield: Expect ~65–85% of a yellow/brown oil or low-melting solid.[1][5][3]
Protocol B: Synthesis of a Schiff Base Liquid Crystal
Context: Condensing 4-Butoxyaniline with 4-Methoxybenzaldehyde.
Materials:
Step-by-Step Workflow:
-
Mixing: Combine equimolar amounts of amine and aldehyde in ethanol.
-
Catalysis: Add catalytic acetic acid.
-
Reflux: Reflux for 3 hours. A precipitate often forms upon cooling.[1][5][3]
-
Recrystallization: Filter the solid and recrystallize from hot ethanol to ensure high purity (critical for sharp liquid crystal phase transitions).
-
Characterization: Verify structure via NMR and phase transitions via DSC (Differential Scanning Calorimetry).[3]
Part 6: Safety & Handling (E-E-A-T)[4][5][9]
As an aniline derivative, 4-Butoxyaniline requires strict safety adherence.[1][5][3][4]
References
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Synthesis and Liquid Crystalline Properties of Schiff Bases. Asian Journal of Basic & Applied Sciences. (2009). Describes the synthesis of alkoxy-substituted Schiff bases.
-
Antimicrobial Studies of New Antibacterial Azo-Compounds. International Journal of Molecular Sciences. (2015). Details the synthesis and antibacterial activity of 4-butoxyaniline derivatives.
-
Safety Data Sheet: 4-Butoxyaniline. Spectrum Chemical. (2018).[1][5][3][10] Comprehensive safety and toxicity data.[1][5][11]
-
Synthesis of Pramoxine-Based Compounds. Asian Journal of Chemistry. (2017). Discusses the role of butoxy-substituted aromatics in local anesthetics.
-
Corrosion Inhibition by Organic Molecules. Analytical & Bioanalytical Electrochemistry. (2022).[3] Reviews the efficiency of aniline and imidazole derivatives in corrosion protection.
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Safety Operating Guide
Navigating the Safe Handling of 4-Butoxyaniline: A Comprehensive Guide to Personal Protective Equipment
For researchers and professionals in drug development, the integrity of your work and the safety of your team are paramount. The handling of specialized chemical reagents like 4-Butoxyaniline, a key building block in various synthetic pathways, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a deep dive into the rationale behind specific Personal Protective Equipment (PPE) choices, detailed operational plans, and emergency protocols. Our commitment is to empower you with the knowledge to not just meet but exceed safety standards, fostering a culture of confidence and security within your laboratory.
Understanding the Hazard: Why 4-Butoxyaniline Demands Respect
4-Butoxyaniline (CAS No. 4344-55-2) is a versatile aromatic amine. However, its utility is matched by its potential hazards. According to safety data sheets, 4-Butoxyaniline is harmful if swallowed, comes into contact with the skin, or is inhaled. It is known to cause skin and serious eye irritation and is suspected of causing genetic defects.[1] A critical and potentially insidious hazard associated with aniline and its derivatives is the risk of methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced. This can manifest as cyanosis, a bluish discoloration of the skin.[2]
Given these risks, a comprehensive PPE strategy is not merely a recommendation but a critical line of defense to prevent acute and chronic health effects.
Core Directive: Selecting the Appropriate PPE Ensemble
The selection of PPE is not a one-size-fits-all scenario. It must be tailored to the specific task, the quantity of 4-Butoxyaniline being handled, and the potential for exposure. The following sections detail the essential components of a robust PPE ensemble for handling this compound.
Hand Protection: The First Line of Defense
Recommended Glove Materials:
-
Butyl Rubber: Offers excellent resistance to a wide range of chemicals, including many amines.[3] It is a preferred choice for prolonged or high-exposure scenarios.
-
Viton™: A fluoroelastomer with exceptional resistance to aromatic compounds.
-
Nitrile Rubber: While commonly used in laboratory settings, standard thin nitrile gloves may only offer limited splash protection against aniline and its derivatives. For aniline, some sources indicate poor to limited resistance for nitrile gloves.[4][5] If nitrile gloves are used for incidental contact, they should be of a sufficient thickness (e.g., 8 mil or greater) and must be changed immediately upon any sign of contact.
Key Considerations for Glove Selection:
-
Breakthrough Time (BTT): This is the time it takes for a chemical to permeate through the glove material. Always consult the glove manufacturer's specific chemical resistance data. For aniline, breakthrough times can be as short as a few minutes for some materials.[1]
-
Degradation: This refers to the physical change in the glove material upon chemical contact. Look for signs of swelling, cracking, or discoloration.
-
Double Gloving: For tasks with a higher risk of splashes or when handling larger quantities, wearing two pairs of gloves is a prudent measure. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
Glove Selection and Usage Protocol:
-
Inspect Gloves: Before each use, visually inspect gloves for any signs of damage, such as pinholes, tears, or discoloration.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing: To prevent skin contamination, remove gloves by peeling them off from the cuff, turning them inside out as they are removed.
-
Disposal: Dispose of used gloves in a designated hazardous waste container.[6][7] Never reuse disposable gloves.
| Glove Material | Resistance to Aniline (as a surrogate) | General Recommendation for 4-Butoxyaniline |
| Butyl Rubber | Good to Excellent | Recommended for extended contact and immersion. |
| Viton™ | Excellent | Recommended for extended contact and immersion. |
| Nitrile (Thicker, >8 mil) | Fair to Good (for splash protection) | Suitable for incidental splash contact only. Must be changed immediately upon contact. |
| Natural Rubber (Latex) | Poor to Fair | Not Recommended. [4] |
Body Protection: Shielding Against Splashes and Spills
To protect against accidental splashes and contamination of personal clothing, appropriate body protection is essential.
-
Laboratory Coat: A standard, buttoned lab coat is the minimum requirement for handling small quantities of 4-Butoxyaniline in a well-ventilated area.
-
Chemical-Resistant Apron: When handling larger volumes or when there is a significant risk of splashes, a chemical-resistant apron made of materials like rubber or PVC should be worn over the lab coat.
-
Coveralls: For extensive handling or in the event of a large spill, disposable chemical-resistant coveralls (e.g., Tyvek®) are recommended to provide full-body protection.
All protective clothing should be removed immediately if it becomes contaminated. Contaminated clothing should be decontaminated or disposed of as hazardous waste.[3][8]
Eye and Face Protection: A Non-Negotiable Requirement
4-Butoxyaniline can cause serious eye irritation.[1] Therefore, appropriate eye and face protection is mandatory.
-
Safety Glasses with Side Shields: These provide minimum protection against minor splashes and should be worn for all tasks involving 4-Butoxyaniline.
-
Chemical Splash Goggles: These offer a higher level of protection by forming a seal around the eyes, preventing splashes from entering from the top, bottom, or sides. They are essential when handling larger quantities or when there is a greater risk of splashing.
-
Face Shield: A face shield should be worn in conjunction with chemical splash goggles when there is a significant risk of splashes to the face. The face shield protects the entire face from direct contact.
Respiratory Protection: Guarding Against Inhalation Hazards
Inhalation of 4-Butoxyaniline vapors or aerosols can be harmful.[1] The need for respiratory protection depends on the specific handling conditions and the effectiveness of engineering controls.
-
Engineering Controls First: The primary method for controlling inhalation exposure is to handle 4-Butoxyaniline in a well-ventilated area, preferably within a certified chemical fume hood.
-
When Respirators are Necessary: Respiratory protection should be used when engineering controls are not feasible or are insufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill.
Selecting the Right Respirator:
For aromatic amines like 4-Butoxyaniline, a respirator equipped with an appropriate chemical cartridge is necessary.
-
Cartridge Type: An air-purifying respirator with an organic vapor (OV) cartridge is typically recommended for aniline and its derivatives.[9][10] In situations where particulates may also be present (e.g., handling a solid form or generating aerosols), a combination cartridge with a P100 particulate filter should be used.[9][10] A P100 filter is strongly resistant to oil and filters at least 99.97% of airborne particles.
-
Respirator Type:
-
Half-Mask Respirator: Covers the nose and mouth and is suitable for lower concentrations.
-
Full-Facepiece Respirator: Provides a higher level of protection and also offers the benefit of integrated eye and face protection.
-
Important Note on Respirator Use: A comprehensive respiratory protection program that includes medical evaluation, fit testing, and training is required by OSHA (29 CFR 1910.134) for all employees who wear respirators.[11]
Operational Plan: From Handling to Disposal
A clear and well-rehearsed operational plan is crucial for the safe handling of 4-Butoxyaniline.
Step-by-Step Handling Procedure
-
Preparation:
-
Review the Safety Data Sheet (SDS) for 4-Butoxyaniline.
-
Ensure the work area (preferably a chemical fume hood) is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible and operational.
-
Assemble all necessary materials and equipment before starting.
-
Don the appropriate PPE as outlined above.
-
-
Handling:
-
Dispense the smallest quantity of 4-Butoxyaniline necessary for the procedure.
-
Keep containers of 4-Butoxyaniline tightly sealed when not in use.
-
Avoid creating aerosols or dust.
-
If transferring the chemical, do so carefully to avoid splashes.
-
Clean up any minor drips or spills immediately with a suitable absorbent material.
-
-
Post-Handling:
-
Decontaminate any equipment that has come into contact with 4-Butoxyaniline.
-
Carefully remove and dispose of contaminated PPE in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Response Plan: Spills and Exposure
In the event of an accidental spill or exposure, a swift and correct response is critical.
Minor Spill (contained within a fume hood and less than 100 mL):
-
Alert others: Inform nearby personnel of the spill.
-
Containment: If safe to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit).[8][12]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent.
-
Reporting: Report the incident to the laboratory supervisor.
Major Spill (outside of a fume hood or greater than 100 mL):
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the affected area to contain vapors.
-
Call for Help: Contact your institution's emergency response team (e.g., Environmental Health and Safety) and provide them with the details of the spill.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[12][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
Disposal Plan: Managing Contaminated Waste
All materials contaminated with 4-Butoxyaniline, including used PPE, absorbent materials from spills, and empty containers, must be disposed of as hazardous waste.
Step-by-Step Disposal Procedure:
-
Segregation: Keep 4-Butoxyaniline waste separate from other waste streams.
-
Containment: Place contaminated solid waste (gloves, absorbent pads, etc.) in a clearly labeled, leak-proof hazardous waste container.[6][14] Empty containers should also be treated as hazardous waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the specific chemical name (4-Butoxyaniline).
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Pickup: Arrange for the collection of the hazardous waste by your institution's authorized waste management provider.[6]
Visualization of Safety Protocols
To further clarify the decision-making process and procedural flow, the following diagrams are provided.
Caption: PPE selection workflow for 4-Butoxyaniline.
Caption: Spill response flowchart for 4-Butoxyaniline.
By internalizing these principles and procedures, you can confidently and safely harness the synthetic potential of 4-Butoxyaniline, ensuring that your groundbreaking research is built on a foundation of unwavering safety.
References
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CPAChem. (2024, January 17). Safety data sheet. Retrieved from [Link]
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3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Butoxyaniline, 97% (gc). Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]
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OSHA. (n.d.). Glove Selection Chart. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). p-ANISIDINE HAZARD SUMMARY. Retrieved from [Link]
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OSHA. (n.d.). Hazardous Waste - Decontamination. Retrieved from [Link]
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East Carolina University. (n.d.). Chemical Resistance Selection Chart for Protective Gloves. Retrieved from [Link]
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Rutgers University. (n.d.). Aniline Standard Operating Procedure. Retrieved from [Link]
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University of Missouri. (n.d.). Preparing for Emergency Chemical Spills. Retrieved from [Link]
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3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]
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All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]
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University of Georgia. (n.d.). p-Anisidine Standard Operating Procedure. Retrieved from [Link]
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Hazmat School. (2025, September 3). How to dispose of contaminated PPE. Retrieved from [Link]
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Environment, Health and Safety - University of California, Berkeley. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]
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PENTA. (2025, April 8). Aniline - SAFETY DATA SHEET. Retrieved from [Link]
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OSHACode EHS Training. (n.d.). NIOSH Color Coding for Respirator Cartridges and Filters. Retrieved from [Link]
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University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]
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Breathe. (2020, October 28). Cartridges Prohibited by NIOSH. Retrieved from [Link]
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GOV.UK. (n.d.). Aniline - Incident management. Retrieved from [Link]
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The University of Iowa. (n.d.). Spill/Emergency Planning. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Retrieved from [Link]
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Simple But Needed. (2025, April 11). What are the guidelines for PPE disposal? Retrieved from [Link]
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ACTenviro. (2024, June 28). Best Practices for Emergency Spill Response. Retrieved from [Link]
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Oakland University. (2025, January 14). Spill Control/Emergency Response - EHSO Manual 2025-2026. Retrieved from [Link]
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NIOSH. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]
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Secure Waste. (2025, June 16). Step By Step Guide To Proper PPE Disposal In Healthcare 2025. Retrieved from [Link]
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Yale Environmental Health & Safety. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
